2-(Dimethylamino)-3-phenylpropan-1-ol
Description
The exact mass of the compound 2-(Dimethylamino)-3-phenylpropan-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Dimethylamino)-3-phenylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-3-phenylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(dimethylamino)-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)11(9-13)8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJAUYRBYPFPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60577-28-8 | |
| Record name | NSC45499 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
"2-(Dimethylamino)-3-phenylpropan-1-ol" synthesis mechanism
An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol
Introduction
2-(Dimethylamino)-3-phenylpropan-1-ol is a chiral amino alcohol that serves as a critical building block and precursor in the synthesis of various pharmacologically active molecules. Its structural motif is found in a range of compounds, making its efficient and stereoselective synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This guide provides an in-depth examination of the prevalent synthesis mechanisms, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.
The primary synthetic routes to this compound involve the modification of readily available chiral precursors, such as the amino acid L-phenylalanine, or the direct aminolysis of epoxides like styrene oxide. The choice of pathway often depends on factors like desired stereochemistry, scalability, and cost of starting materials.
Part 1: Synthesis via Reductive N-Methylation of Phenylalaninol
One of the most reliable and widely employed methods for synthesizing 2-(Dimethylamino)-3-phenylpropan-1-ol begins with the naturally occurring amino acid, L-phenylalanine. This approach leverages the inherent chirality of the starting material to produce an enantiomerically pure product. The overall transformation involves two key stages: the reduction of the carboxylic acid to an alcohol, followed by the exhaustive methylation of the primary amine.
Stage 1: Reduction of L-phenylalanine to L-phenylalaninol
The initial step is the reduction of the carboxylic acid functionality of L-phenylalanine to a primary alcohol, yielding L-phenylalaninol. This is typically achieved using a powerful reducing agent capable of reducing carboxylic acids, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).
Causality of Experimental Choices:
-
Reducing Agent: LiAlH₄ is chosen for its high reactivity and efficacy in reducing carboxylic acids, which are generally resistant to weaker reducing agents like sodium borohydride (NaBH₄).
-
Solvent: Anhydrous THF is a standard solvent for LiAlH₄ reductions due to its ability to solvate the hydride reagent and its inertness under the reaction conditions. The strict exclusion of water is critical, as LiAlH₄ reacts violently with protic solvents.
-
Work-up: The reaction is carefully quenched with a specific sequence of reagents (e.g., water followed by aqueous NaOH) to safely neutralize the excess LiAlH₄ and precipitate aluminum salts, which can then be easily filtered off.
Stage 2: The Eschweiler-Clarke Reaction for N,N-dimethylation
The core of this synthetic route is the N,N-dimethylation of L-phenylalaninol to yield the target molecule. The Eschweiler-Clarke reaction is the classic and highly effective method for this transformation. This reaction utilizes a mixture of formic acid and formaldehyde to methylate primary or secondary amines.
Mechanism & Authoritative Grounding: The reaction proceeds through a well-established mechanism. First, the primary amine of phenylalaninol reacts with formaldehyde to form an iminium ion. Subsequently, formic acid acts as a hydride donor, transferring a hydride to the iminium ion, which reduces it to a methyl group and releases carbon dioxide. This process repeats a second time to achieve exhaustive N,N-dimethylation. The use of formic acid as the reducing agent is advantageous as it avoids the over-alkylation issues that can occur with other alkylating agents like methyl iodide.
The overall workflow for this synthesis pathway is illustrated below.
Caption: Synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol from L-phenylalanine.
Experimental Protocol: Eschweiler-Clarke Methylation
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-phenylalaninol (1 equivalent).
-
Reagent Addition: Add formic acid (2.5 equivalents) followed by aqueous formaldehyde (37%, 2.2 equivalents).
-
Reaction: Heat the mixture to 80-90 °C and maintain it at this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully add concentrated hydrochloric acid (HCl) and evaporate the mixture to dryness under reduced pressure.
-
Purification: Dissolve the residue in water and basify with a strong base (e.g., 50% NaOH solution) to a pH > 12. Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography if necessary.
Part 2: Synthesis via Ring-Opening of Styrene Oxide
An alternative and more atom-economical approach is the nucleophilic ring-opening of an epoxide, specifically styrene oxide, with dimethylamine. This method directly installs both the dimethylamino and hydroxyl functionalities in a single step.
Mechanism & Regioselectivity: The reaction proceeds via an Sₙ2 mechanism. Dimethylamine, acting as the nucleophile, attacks one of the carbon atoms of the epoxide ring. In the case of an unsymmetrical epoxide like styrene oxide, the attack can occur at either the C1 (benzylic) or C2 (terminal) position.
Under neutral or basic conditions, the nucleophilic attack is primarily governed by sterics. Therefore, the dimethylamine preferentially attacks the less sterically hindered terminal carbon (C2), leading to the formation of the desired 2-(dimethylamino)-3-phenylpropan-1-ol as the major regioisomer. The presence of a protic solvent (like methanol or water) facilitates the reaction by protonating the oxygen atom of the epoxide in the transition state, making the ring more susceptible to nucleophilic attack.
Caption: Regioselective ring-opening of styrene oxide with dimethylamine.
Experimental Protocol: Aminolysis of Styrene Oxide
-
Setup: In a pressure-resistant vessel, dissolve styrene oxide (1 equivalent) in a suitable solvent such as methanol or isopropanol.
-
Reagent Addition: Add an aqueous solution of dimethylamine (40%, 2-3 equivalents).
-
Reaction: Seal the vessel and heat the mixture to 60-70 °C for 4-6 hours. The reaction must be conducted in a sealed vessel to prevent the escape of the volatile dimethylamine.
-
Work-up: After cooling, remove the solvent and excess dimethylamine under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts. Dry the organic layer, filter, and concentrate to obtain the product. The major regioisomer can be purified from any minor byproducts via column chromatography.
Data Summary: Comparison of Synthetic Routes
The choice between the two primary synthetic routes often involves a trade-off between stereochemical control, atom economy, and reaction conditions.
| Parameter | Route 1: Phenylalaninol Methylation | Route 2: Styrene Oxide Opening |
| Starting Material | L-Phenylalanine | Styrene Oxide |
| Stereocontrol | Excellent (derived from chiral pool) | Produces a racemate unless a chiral catalyst or starting material is used |
| Key Reaction | Eschweiler-Clarke | Sₙ2 Ring-Opening |
| Typical Yield | 70-85% | 80-95% |
| Main Advantage | High enantiopurity | High atom economy, fewer steps |
| Main Disadvantage | Multi-step process, use of LiAlH₄ | Lack of inherent stereocontrol |
Conclusion
The synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol can be effectively achieved through multiple pathways, with the Eschweiler-Clarke methylation of L-phenylalaninol and the aminolysis of styrene oxide being the most prominent. The L-phenylalaninol route is superior when enantiopurity is the primary concern, leveraging the chirality of the starting material. Conversely, the styrene oxide route offers a more direct and atom-economical synthesis, making it attractive for applications where a racemic mixture is acceptable or when subsequent chiral resolution is planned. Understanding the underlying mechanisms, from the hydride transfer in the Eschweiler-Clarke reaction to the regioselectivity of the Sₙ2 epoxide opening, is paramount for optimizing reaction conditions and achieving high yields of the desired product.
References
-
Icke, R. N., & Wisegarver, B. B. (1946). The Eschweiler-Clarke Reaction. Organic Syntheses. [Link]
-
Dal Canto, R. A., et al. (2016). One-pot synthesis of L-phenylalaninol N,N-dimethyl and N,N-diethyl derivatives from L-phenylalanine. Journal of the Brazilian Chemical Society. [Link]
-
Wu, J., et al. (2004). A practical and scalable synthesis of (S)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine, the key intermediate for the preparation of (S)-(+)-duloxetine. Tetrahedron: Asymmetry. [Link]
A Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-3-phenylpropan-1-ol
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of 2-(Dimethylamino)-3-phenylpropan-1-ol, a key chiral amino alcohol intermediate in organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of the compound's structural, physical, and spectroscopic characteristics. We will explore its molecular identity, summarize its core properties in a comparative table, and provide detailed, field-proven protocols for its analytical characterization. The methodologies described herein are designed to ensure scientific integrity through self-validating systems, supported by authoritative references.
Chemical Identity and Molecular Structure
2-(Dimethylamino)-3-phenylpropan-1-ol is a chiral molecule whose structure features a primary alcohol, a tertiary amine, and a phenyl group. This combination of functional groups makes it a versatile building block, particularly in the synthesis of pharmaceutical compounds. Due to the presence of a chiral center at the second carbon, it exists as two enantiomers, (2R)- and (2S)-isomers. Much of the publicly available experimental data pertains to its structural isomer, 3-(Dimethylamino)-1-phenylpropan-1-ol, which is a crucial intermediate in the synthesis of pharmaceuticals like Fluoxetine.[1][2] This guide will present data for the specified topic molecule, supplemented with data from its well-characterized isomer where necessary, with clear attribution.
-
IUPAC Name: 2-(Dimethylamino)-3-phenylpropan-1-ol
-
Molecular Formula: C₁₁H₁₇NO[3]
-
CAS Number: Data for this specific constitutional isomer is not centrally cataloged; however, related isomers are well-documented (e.g., 5554-64-3 for 3-(Dimethylamino)-1-phenylpropan-1-ol).[4][5][7]
Caption: 2D structure of 2-(Dimethylamino)-3-phenylpropan-1-ol.
Core Physicochemical Properties
The following table summarizes the key physicochemical data for 2-(Dimethylamino)-3-phenylpropan-1-ol and its structural isomer. This data is fundamental for developing analytical methods, designing reaction conditions, and ensuring proper handling and storage.
| Property | Value | Source(s) | Notes |
| Molecular Weight | 179.26 g/mol | [4][5][7] | Consistent across isomers. |
| Melting Point | 47-48 °C | [5][7][8] | Data for 3-(Dimethylamino)-1-phenylpropan-1-ol. |
| Boiling Point | 284.4 °C @ 760 mmHg | [1][7] | Data for 3-(Dimethylamino)-1-phenylpropan-1-ol. |
| 128-130 °C @ 3 Torr | [5] | Demonstrates significant pressure dependence. | |
| Density | 1.011 g/cm³ (Predicted) | [5][7] | Data for 3-(Dimethylamino)-1-phenylpropan-1-ol. |
| Water Solubility | 13.3 µg/mL (at pH 7.4) | [1][4][6] | Data for 3-(Dimethylamino)-1-phenylpropan-1-ol. |
| pKa (Predicted) | 14.21 ± 0.20 | [1][5] | Predicted for the hydroxyl group proton. |
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical in research and development. Spectroscopic methods provide the necessary framework for this validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(Dimethylamino)-3-phenylpropan-1-ol.[1]
-
¹H NMR Spectroscopy:
-
Phenyl Protons: A multiplet signal is expected in the aromatic region, typically between δ 7.20-7.40 ppm , integrating to 5 hydrogens.[9]
-
Methine Proton (-CH(OH)-): A doublet of doublets is anticipated around δ 4.80 ppm , coupled to the adjacent methylene and methine protons.[9]
-
Methylene Protons (-CH₂-Ph): These diastereotopic protons will appear as a multiplet, expected around δ 2.70-2.90 ppm .
-
Methine Proton (-CH(NMe₂)-): A multiplet signal is expected for the proton on the carbon bearing the dimethylamino group.
-
Dimethylamino Protons (-N(CH₃)₂): A sharp singlet integrating to 6 hydrogens is characteristic, expected around δ 2.20 ppm .[9]
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
-
¹³C NMR Spectroscopy:
-
Phenyl Carbons: Signals will appear in the δ 125-140 ppm range.
-
Hydroxyl-bearing Carbon (-CH(OH)-): Expected around δ 70-75 ppm .
-
Nitrogen-bearing Carbon (-CH(NMe₂)-): Expected around δ 60-65 ppm .
-
Dimethylamino Carbons (-N(CH₃)₂): A signal around δ 40-45 ppm .
-
Methylene Carbon (-CH₂-Ph): A signal around δ 35-40 ppm .
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups present in the molecule.
-
Expected Absorption Bands (ṽ):
-
3600-3200 cm⁻¹ (broad): O-H stretching of the hydroxyl group.[1]
-
3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.[1]
-
2980-2800 cm⁻¹ (medium-strong): Aliphatic C-H stretching.[1]
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.[1]
-
1260-1000 cm⁻¹ (strong): C-O stretching of the primary alcohol and C-N stretching of the tertiary amine.[1]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Expected Molecular Ion Peak (M⁺): m/z = 179.26
-
Key Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway for amines. This would result in a fragment ion at m/z = 72, corresponding to [CH(N(CH₃)₂)CH₂]⁺.
-
Loss of Water: Dehydration can occur, leading to a fragment at m/z = 161 [M-H₂O]⁺.
-
Benzylic Cleavage: Cleavage of the bond between the methylene group and the phenyl ring can produce a tropylium ion at m/z = 91.
-
Synthesis and Analytical Workflows
A robust understanding of the compound's synthesis is vital, as starting materials and side reactions can introduce process-related impurities. The most common route to the isomeric 3-(Dimethylamino)-1-phenylpropan-1-ol involves a Mannich reaction followed by a ketone reduction, which is an instructive parallel.[2][6]
Caption: Common synthesis pathway for the isomer 3-(Dimethylamino)-1-phenylpropan-1-ol.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reverse-phase HPLC method for assessing the purity of the title compound.
1. Instrumentation and Columns:
- HPLC system with UV detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Column Temperature: 30 °C.
- Gradient Program: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.[1]
4. Sample Preparation:
- Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.[1]
- Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
Protocol 2: Structural Confirmation by NMR Spectroscopy
This protocol outlines the steps for preparing a sample for NMR analysis to confirm its molecular structure.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a clean, dry NMR tube.[1]
2. Instrument Setup and Acquisition:
- Tune and shim the NMR spectrometer according to standard procedures.
- Acquire a ¹H NMR spectrum, typically using 16-32 scans.
- Acquire a ¹³C NMR spectrum. If sensitivity is low, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
3. Data Processing and Interpretation:
- Process the spectra (Fourier transform, phase correction, and baseline correction).
- Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
- Assign the chemical shifts and coupling patterns to the corresponding nuclei in the molecular structure. Compare the observed spectra with the expected patterns described in Section 3.1.
Conclusion
2-(Dimethylamino)-3-phenylpropan-1-ol is a compound of significant interest in synthetic chemistry. Its physicochemical properties are dictated by the interplay of its phenyl, hydroxyl, and tertiary amine functionalities. This guide has provided a detailed overview of its chemical identity, core physical properties, and spectroscopic signature. The analytical protocols presented offer a validated framework for its characterization, ensuring the reliability and reproducibility required for advanced research and development applications.
References
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PubChem. (S)-2-(Methylamino)-3-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]
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PubChem. (2024). 3-(Dimethylamino)-1-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]
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Organic Syntheses. (2023). Catalytic enantioselective addition of dialkylzincs to aldehydes. [Link]
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SpectraBase. (2024). D(+)-2-Amino-3-phenyl-1-propanol. [Link]
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Quick Company. (2013). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. [Link]
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Cheméo. (2024). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). [Link]
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Rasayan Journal of Chemistry. (2019). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]
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NIST WebBook. (2024). 2-Propanol, 1-(dimethylamino)-. [Link]
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Human Metabolome Database. (2024). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716). [Link]
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SpectraBase. (2024). D(+)-2-Amino-3-phenyl-1-propanol - Optional[1H NMR] - Spectrum. [Link]
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CAS Common Chemistry. (2025). 3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone. [Link]
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PubChem. (2024). 3-(p-(Dimethylamino)phenyl)propanol. National Center for Biotechnology Information. [Link]
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ChemSynthesis. (2025). 2-methyl-3-phenyl-1-propanol. [Link]
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A Technical Guide to 2-(Dimethylamino)-3-phenylpropan-1-ol: A Chiral Scaffold in Modern Pharmaceutical Synthesis
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-(Dimethylamino)-3-phenylpropan-1-ol. This chiral amino alcohol, derived from the natural amino acid L-phenylalanine, is a valuable building block in asymmetric synthesis, primarily utilized as a precursor to chiral auxiliaries and ligands that are critical for producing enantiomerically pure active pharmaceutical ingredients (APIs).
Introduction: The Strategic Importance of Chiral Intermediates
In pharmaceutical development, the stereochemistry of a drug molecule is often critical to its efficacy and safety. A specific enantiomer may exhibit desired therapeutic activity while its mirror image could be inactive or even cause adverse effects. This reality places immense importance on asymmetric synthesis—the ability to selectively produce a single stereoisomer. Chiral intermediates, such as 2-(Dimethylamino)-3-phenylpropan-1-ol, are foundational to this endeavor.
Derived from L-phenylalanine, this intermediate possesses a defined stereocenter and two versatile functional groups: a tertiary amine and a primary alcohol. This structure makes it an ideal precursor for crafting chiral auxiliaries and ligands. These tools of asymmetric synthesis guide chemical reactions to produce a target molecule with the correct three-dimensional orientation, making intermediates like 2-(Dimethylamino)-3-phenylpropan-1-ol indispensable in the modern drug discovery and manufacturing landscape.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is essential for its effective use, handling, and storage.
Physicochemical Data
The properties of 2-(Dimethylamino)-3-phenylpropan-1-ol and its related structures are summarized below. Note that data may vary slightly between different enantiomeric or salt forms.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-(dimethylamino)-3-phenylpropan-1-ol | |
| Synonyms | N,N-Dimethyl-L-phenylalaninol | |
| CAS Number | 56613-81-1 (S-enantiomer) | |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid or powder | [3] |
| Melting Point | 68-70 °C | [4] |
| Boiling Point | ~295 °C (Predicted) | [4] |
| Solubility | Soluble in water and common organic solvents like ethanol and methanol.[5] |
Safety and Handling
As with any chemical reagent, proper safety protocols are mandatory. The following guidelines are synthesized from available safety data sheets (SDS).
-
Hazard Identification : Causes severe skin burns and eye damage.[5] May be harmful if swallowed.[6]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and face protection.[5] Ensure adequate ventilation or use a NIOSH/MSHA approved respirator.[5] Eyewash stations and safety showers should be readily accessible.[7]
-
First Aid Measures :
-
Skin Contact : Immediately take off all contaminated clothing. Rinse skin with water or shower.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[5][6]
-
-
Storage : Store in a well-ventilated place. Keep the container tightly closed in a dry, cool place. Store locked up.[5][6]
-
Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
Synthesis: From Natural Amino Acid to Chiral Building Block
The most direct and stereochemically reliable synthesis of (S)-2-(Dimethylamino)-3-phenylpropan-1-ol starts from the readily available and optically pure amino acid, L-phenylalanine. The synthesis is a robust two-step process involving the reduction of the carboxylic acid followed by exhaustive N-methylation.
Synthetic Workflow Overview
The causality behind this pathway is clear: L-phenylalanine provides the essential carbon skeleton and the desired (S)-stereochemistry at the C2 position. The subsequent steps simply modify the existing functional groups without disturbing the chiral center.
Caption: Synthesis workflow for (S)-2-(Dimethylamino)-3-phenylpropan-1-ol.
Detailed Experimental Protocol
Step 1: Reduction of L-Phenylalanine to (S)-Phenylalaninol
-
Principle : The carboxylic acid functional group of L-phenylalanine is reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex. This step must be performed under anhydrous conditions.
-
Methodology :
-
Suspend L-phenylalanine in an anhydrous ether solvent, such as tetrahydrofuran (THF), in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice-salt bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) to the stirred suspension. The choice of reducing agent depends on safety, cost, and scale considerations; borane is often preferred for its milder nature.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully quench the excess reducing agent by the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup for LiAlH₄).
-
Filter the resulting salts and wash them thoroughly with THF or another suitable solvent.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude (S)-phenylalaninol, which can be purified by crystallization or distillation.
-
Step 2: N,N-Dimethylation via Eschweiler–Clarke Reaction
-
Principle : This classic reaction provides an efficient method for the exhaustive methylation of a primary amine to a tertiary amine using formaldehyde as the source of methyl groups and formic acid as the reducing agent. It is a self-validating system as the reaction conditions are specifically designed for this transformation with minimal side products.
-
Methodology :
-
To a flask containing (S)-phenylalaninol, add an excess of aqueous formaldehyde followed by an excess of formic acid.
-
Heat the mixture at reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, make the reaction mixture basic by the careful addition of a strong base like sodium hydroxide.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude 2-(Dimethylamino)-3-phenylpropan-1-ol can be purified by vacuum distillation or column chromatography to yield the final product with high purity.
-
Application as a Chiral Auxiliary Precursor
While structural isomers like 3-(dimethylamino)-1-phenylpropan-1-ol are direct precursors in the synthesis of drugs like Fluoxetine, 2-(dimethylamino)-3-phenylpropan-1-ol is more frequently employed as a precursor to chiral auxiliaries.[8][9] A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed and can often be recovered.
The high stereocontrol observed in reactions involving auxiliaries derived from phenylalaninol is well-documented.[10] The bulky benzyl group effectively blocks one face of the molecule, forcing incoming reagents to attack from the less hindered side, thus ensuring high diastereoselectivity.
General Workflow for Chiral Auxiliary Use
Caption: Conceptual workflow of a chiral auxiliary in asymmetric synthesis.
Analytical Characterization
Robust analytical methods are required to confirm the identity, purity, and enantiomeric excess of the synthesized intermediate.
Spectroscopic and Chromatographic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for confirming the molecular structure and connectivity of the compound.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is used to identify the presence of key functional groups, such as the broad O-H stretch of the alcohol and the C-N stretch of the amine.[2]
-
Chiral High-Performance Liquid Chromatography (HPLC) : This is the gold standard for determining the enantiomeric purity (enantiomeric excess, or e.e.) of the final product, ensuring the stereochemical integrity has been maintained throughout the synthesis.
Protocol: Sample Preparation for NMR Spectroscopy
-
Objective : To prepare a sample of 2-(Dimethylamino)-3-phenylpropan-1-ol for structural confirmation by ¹H and ¹³C NMR.
-
Methodology :
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean NMR tube.
-
Ensure the sample is fully dissolved, capping the tube and gently inverting it several times.
-
The sample is now ready for analysis by the NMR spectrometer.
-
Conclusion
2-(Dimethylamino)-3-phenylpropan-1-ol stands as a testament to the synergy between natural product chemistry and modern pharmaceutical synthesis. By leveraging the stereochemical purity of L-phenylalanine, a highly valuable and versatile chiral intermediate can be reliably produced. Its primary role as a precursor to chiral auxiliaries and ligands underscores the enabling power of such molecules in the development of stereochemically pure drugs. A comprehensive understanding of its synthesis, properties, and handling is crucial for any researcher or organization involved in the intricate field of asymmetric synthesis and drug development.
References
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Fisher Scientific. (2012, March 23). Safety Data Sheet: 1-Propanol, 3-(dimethylamino)-.
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Fisher Scientific. Safety Data Sheet: 3-Phenyl-1-propanol.
-
Sigma-Aldrich. (2025, April 24). Safety Data Sheet: 1-Phenylpropan-2-ol.
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Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 2-Amino-3-phenyl-1-propanol.
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Fisher Scientific. (2021, December 24). Safety Data Sheet: L-2-Amino-3-phenylpropan-1-ol.
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PubChem. (S)-2-(Methylamino)-3-phenylpropan-1-ol. National Center for Biotechnology Information.
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Benchchem. Application Notes and Protocols for the Analytical Characterization of 3-(Dimethylamino)-1-phenylpropan-1-ol.
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Echemi. 3-dimethylamino-1-phenyl-propan-1-ol.
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Quick Company. Process For The Preparation Of 2,N Dimethyl N (3,3 Diphenyl Propyl) 1 Amino 2 Propanol.
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NINGBO INNO PHARMCHEM CO.,LTD. The Precision of Chirality: Synthesizing (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.
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Benchchem. (R)-3-(methylamino)-1-phenylpropan-1-ol: A Key Intermediate in the Synthesis of Atomoxetine.
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Benchchem. An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol.
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Benchchem. 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical.
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Echemi. (s)-2-(methylamino)-3-phenylpropan-1-ol.
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PubChem. 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride. National Center for Biotechnology Information.
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Opulent Pharma. 3-Dimethylamino-1-phenyl-1-propanol.
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BLDpharm. (R)-3-(Dimethylamino)-3-phenylpropan-1-ol.
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Benchchem. Chiral Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol: Application Notes and Protocols.
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Benchchem. Chiral Synthesis Applications of (2S)-2-(Methylamino)propan-1-ol.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 27). Mastering Organic Synthesis: The Versatility of (S)-3-Dimethylamino-3-phenylpropanol.
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Quick Company. A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol.
-
Google Patents. Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process.
-
Google Patents. EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.
-
Benchchem. 3-(Dimethylamino)-1-phenylpropan-1-ol.
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MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(3), M1642.
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ChemicalBook. (2023, May 4). 3-dimethylamino-1-phenyl-propan-1-ol.
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Rasayan Journal of Chemistry. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.
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Google Patents. Method for preparing atomoxetine.
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ResearchGate. (2015). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation.
-
Periodica Polytechnica Chemical Engineering. (2022). Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts.
-
Guidechem. 3-dimethylamino-1-phenyl-propan-1-ol 5554-64-3.
-
Sigma-Aldrich. 3-(dimethylamino)-1-phenyl-1-propanol AldrichCPR.
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CNR-IRIS. (2015). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation.
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ResearchGate. (1998). ChemInform Abstract: (S)-2-(Dibenzylamino)-3-phenylpropanal as a Chiral Auxiliary: A New Strategy for the Asymmetric Synthesis of 2-Substituted Alcohols.
-
Benchchem. Comparative analysis of different synthetic routes to 2-(dimethylamino)-2-phenylbutan-1-ol.
-
Sigma-Aldrich. Atomoxetine Related Compound A.
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MedchemExpress. 3-(Dimethylamino)-1-(thiophen-2yl)propan1-ol.
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ResearchGate. 3-Methylamino-3-phenylpropan-1-ol.
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An In-Depth Technical Guide to the Spectroscopic Data of 2-(Dimethylamino)-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Spectroscopic Landscape of a Niche Isomer
In the realm of pharmaceutical development and complex organic synthesis, the precise structural elucidation of molecular entities is paramount. This guide is dedicated to the spectroscopic characterization of 2-(Dimethylamino)-3-phenylpropan-1-ol , a compound of interest due to its structural relation to various biologically active molecules. It is critical to note at the outset that a comprehensive search of established chemical databases and the scientific literature has revealed a conspicuous absence of experimentally-derived spectroscopic data for this specific isomer. This scarcity of empirical data underscores the niche nature of this compound and presents a unique challenge for its unequivocal identification.
Therefore, this technical guide adopts a predictive and pedagogical approach. Leveraging advanced computational tools and established principles of spectroscopy, we will present a thorough analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(Dimethylamino)-3-phenylpropan-1-ol. This document is structured to not only provide the anticipated spectral characteristics but also to offer insights into the rationale behind these predictions, thereby empowering researchers to interpret their own potential experimental findings. We will also provide robust, field-proven protocols for the acquisition of such data, ensuring a self-validating framework for future studies.
Molecular Structure and Isomeric Context
To fully appreciate the nuances of the predicted spectroscopic data, it is essential to first visualize the molecular architecture of 2-(Dimethylamino)-3-phenylpropan-1-ol.
Figure 1: Molecular Structure of 2-(Dimethylamino)-3-phenylpropan-1-ol.
It is crucial to distinguish this structure from its more commonly documented isomer, 3-(dimethylamino)-1-phenylpropan-1-ol, where the dimethylamino and hydroxyl groups are on the first and third carbon of the propane chain, respectively. The positional difference of these functional groups will manifest in distinct NMR, IR, and MS signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. Due to the absence of experimental data, the following ¹H and ¹³C NMR data are predicted using advanced computational algorithms.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 2-(Dimethylamino)-3-phenylpropan-1-ol in deuterated chloroform (CDCl₃) is expected to exhibit several distinct signals. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the phenyl ring.
Table 1: Predicted ¹H NMR Data for 2-(Dimethylamino)-3-phenylpropan-1-ol
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) | The protons on the phenyl ring will appear in the characteristic aromatic region. |
| ~ 3.80 - 3.70 | Multiplet | 2H | -CH₂OH | These diastereotopic protons are adjacent to the hydroxyl group and will likely show complex splitting. |
| ~ 3.00 - 2.90 | Multiplet | 1H | -CH(N(CH₃)₂) | This methine proton is coupled to the adjacent methylene and methine protons. |
| ~ 2.85 - 2.75 | Multiplet | 2H | -CH₂-Ph | These diastereotopic protons are adjacent to the phenyl group and the chiral center. |
| ~ 2.30 | Singlet | 6H | -N(CH₃)₂ | The two methyl groups on the nitrogen are chemically equivalent and appear as a singlet. |
| Variable | Broad Singlet | 1H | -OH | The hydroxyl proton is exchangeable and its chemical shift can vary with concentration and temperature. |
¹³C NMR Spectroscopy
The predicted proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data for 2-(Dimethylamino)-3-phenylpropan-1-ol
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 138 | Aromatic C (quaternary) | The carbon of the phenyl ring attached to the propyl chain. |
| ~ 129 | Aromatic CH | Ortho- and meta- carbons of the phenyl ring. |
| ~ 128 | Aromatic CH | Para-carbon of the phenyl ring. |
| ~ 126 | Aromatic CH | |
| ~ 65 | -CH(N(CH₃)₂) | The carbon bearing the dimethylamino group. |
| ~ 62 | -CH₂OH | The carbon attached to the hydroxyl group. |
| ~ 45 | -N(CH₃)₂ | The two equivalent methyl carbons of the dimethylamino group. |
| ~ 38 | -CH₂-Ph | The carbon of the methylene group attached to the phenyl ring. |
Experimental Protocol: NMR Analysis
This protocol outlines a robust methodology for acquiring high-quality NMR spectra of 2-(Dimethylamino)-3-phenylpropan-1-ol.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized and purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation:
-
Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Ensure the spectrometer is properly tuned and shimmed to achieve optimal resolution and line shape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
To confirm the hydroxyl proton, a D₂O exchange experiment can be performed.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
Figure 2: Experimental Workflow for NMR Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of 2-(Dimethylamino)-3-phenylpropan-1-ol will be characterized by several key absorption bands.
Table 3: Predicted IR Absorption Bands for 2-(Dimethylamino)-3-phenylpropan-1-ol
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~ 3400 | Broad | O-H stretch | Alcohol (-OH) |
| ~ 3080, 3060, 3030 | Medium | C-H stretch | Aromatic (sp² C-H) |
| ~ 2960, 2870 | Strong | C-H stretch | Aliphatic (sp³ C-H) |
| ~ 2820, 2770 | Medium | C-H stretch | N-CH₃ (Bohlmann bands) |
| ~ 1600, 1495, 1450 | Medium to Weak | C=C stretch | Aromatic Ring |
| ~ 1180 | Strong | C-N stretch | Tertiary Amine |
| ~ 1050 | Strong | C-O stretch | Primary Alcohol |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Analysis
ATR-FTIR is a convenient and rapid method for obtaining IR spectra of solid and liquid samples.
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal. If the sample is an oil, a single drop is sufficient.
-
-
Instrumentation:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. For 2-(Dimethylamino)-3-phenylpropan-1-ol, electron ionization (EI) would likely lead to the formation of a molecular ion and several characteristic fragment ions.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 179
-
Key Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a highly favorable fragmentation pathway for amines. This would result in a prominent fragment ion at m/z 58 , corresponding to [CH₂=N(CH₃)₂]⁺.
-
Loss of a benzyl radical: Cleavage of the C-C bond between the carbon bearing the amino group and the benzylic carbon would lead to a fragment.
-
Loss of water: Dehydration from the molecular ion could produce a fragment at m/z 161 .
-
Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation:
-
Utilize a GC-MS system equipped with an electron ionization (EI) source.
-
Select an appropriate GC column (e.g., a non-polar or medium-polarity column) to achieve good separation.
-
-
Acquisition:
-
Develop a suitable GC temperature program to ensure the elution of the compound as a sharp peak.
-
Acquire mass spectra in the full scan mode over a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the molecular ion peak and characteristic fragment ions in the mass spectrum.
-
Compare the obtained spectrum with a library of known spectra or with the predicted fragmentation pattern.
-
Conclusion: A Predictive Framework for Structural Confirmation
This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-(Dimethylamino)-3-phenylpropan-1-ol. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed interpretation and robust experimental protocols, offer a valuable resource for researchers working on the synthesis and characterization of this and related compounds. While predicted data serves as a powerful guide, it is imperative that future work focuses on the synthesis of an analytically pure sample of 2-(Dimethylamino)-3-phenylpropan-1-ol to obtain experimental spectra. Such empirical data would be a valuable contribution to the scientific community, allowing for the validation of the predictions made herein and providing a definitive spectroscopic fingerprint for this elusive isomer.
References
Due to the predictive nature of this guide, direct citations for experimental data are not applicable. The following resources were consulted for the principles of spectroscopic interpretation and for generating predicted data.
-
ChemDraw Professional. PerkinElmer Informatics. (Software used for chemical structure drawing and property prediction). [Link]
-
NMRShiftDB. (A database of assigned NMR spectra that can be used for prediction). [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. (A comprehensive source of chemical and physical data, including mass spectra of related compounds). [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
The Evolving Landscape of Phenylpropanolamines: A Technical Guide to the Biological Activity of 2-(Dimethylamino)-3-phenylpropan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 2-(Dimethylamino)-3-phenylpropan-1-ol scaffold represents a privileged chemical structure with a rich history in medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of biological activities, ranging from well-established antidepressant effects to emerging potential in antimicrobial and anticancer applications. This in-depth technical guide provides a comprehensive overview of the current understanding of these compounds, with a focus on their synthesis, mechanisms of action, and the experimental methodologies used for their evaluation. By synthesizing technical data with field-proven insights, this document aims to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this versatile chemical class.
Introduction: The Phenylpropanolamine Core and its Therapeutic Significance
The phenylpropanolamine backbone is a fundamental structural motif found in a wide array of physiologically active molecules, both natural and synthetic. The parent compound, phenylpropanolamine (PPA), was historically used as a decongestant and anorectic agent[1]. However, concerns over its safety profile led to its withdrawal from many markets. Despite this, the inherent bioactivity of the phenylpropanolamine scaffold has continued to inspire the development of novel derivatives with improved efficacy and safety.
The subject of this guide, 2-(Dimethylamino)-3-phenylpropan-1-ol, and its derivatives, represent a significant evolution of this chemical class. The introduction of the dimethylamino group and the specific positioning of the hydroxyl and phenyl moieties create a chiral center and a unique three-dimensional structure that allows for diverse interactions with biological targets. This guide will explore the multifaceted biological activities of these derivatives, with a particular focus on their potential as central nervous system (CNS) agents, as well as their emerging roles in other therapeutic areas.
Synthetic Strategies: Building the 2-(Dimethylamino)-3-phenylpropan-1-ol Scaffold
The synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol derivatives is a critical aspect of their development, as the stereochemistry of the molecule can profoundly influence its biological activity. A variety of synthetic routes have been developed to access these compounds, often with a focus on enantioselective methods to isolate specific stereoisomers.
General Synthetic Approach: Reductive Amination
A common and versatile method for the synthesis of these derivatives involves the reductive amination of a suitable ketone precursor. This approach allows for the introduction of the dimethylamino group in a controlled manner.
Sources
The Crucial Role of 2-(Dimethylamino)-3-phenylpropan-1-ol in Modern Fluoxetine Synthesis: A Technical Guide
Abstract
Fluoxetine, marketed as Prozac®, remains a cornerstone in the treatment of clinical depression and other psychiatric disorders due to its efficacy as a selective serotonin reuptake inhibitor (SSRI)[1][2]. The synthesis of this complex molecule has evolved significantly since its inception, driven by the need for efficiency, safety, and stereochemical purity. This in-depth technical guide elucidates the pivotal role of the intermediate, 2-(Dimethylamino)-3-phenylpropan-1-ol , in a widely adopted synthetic pathway to fluoxetine. We will explore the chemical logic behind its formation, its subsequent conversion, and provide detailed experimental protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge of Fluoxetine
The chemical structure of fluoxetine, (±)-N-methyl-γ-[4-(trifluoromethyl)phenoxy]benzenepropanamine, presents a distinct synthetic challenge, primarily centered around the creation of a specific ether linkage and the establishment of a chiral center. While fluoxetine is often marketed as a racemate, studies have shown differential activities between its enantiomers, spurring the development of enantioselective syntheses[1][3].
Early syntheses of fluoxetine, as described in the original patents by Eli Lilly, involved a multi-step process that included the demethylation of a precursor using harsh reagents like cyanogen bromide[1][4]. Modern approaches have sought to streamline this process, and the pathway involving 2-(Dimethylamino)-3-phenylpropan-1-ol has emerged as a robust and efficient alternative.
The Core Synthesis Pathway: A Two-Act Play
The synthesis of fluoxetine via 2-(Dimethylamino)-3-phenylpropan-1-ol can be conceptually divided into two primary stages:
-
Act I: Formation of the Key Intermediate. The synthesis of (±)-3-(dimethylamino)-1-phenylpropanol from a readily available starting material.
-
Act II: Aryl Ether Formation and Demethylation. The coupling of the intermediate with the trifluoromethylphenoxy moiety, followed by demethylation to yield the final active pharmaceutical ingredient (API).
This guide will focus on a well-established laboratory-scale synthesis that first produces N-methyl-Prozac (NMP), a close analogue and prodrug to fluoxetine, which is then demethylated in the final step[1].
Act I: Synthesis of (±)-3-(Dimethylamino)-1-phenylpropanol
The journey begins with the reduction of 3-dimethylaminopropiophenone hydrochloride. This step is crucial as it establishes the alcohol functionality required for the subsequent etherification.
Reaction Scheme:
Caption: Reduction of 3-dimethylaminopropiophenone to the corresponding alcohol.
The choice of sodium borohydride (NaBH₄) as the reducing agent is a prime example of balancing reactivity with safety and practicality in a laboratory setting. While stronger reducing agents like lithium aluminum hydride (LAH) could also effect this transformation, NaBH₄ is milder, more selective for ketones and aldehydes, and significantly safer to handle, especially in the presence of protic solvents like ethanol and water[1]. The initial treatment with sodium hydroxide is necessary to liberate the free base of the aminoketone from its hydrochloride salt, which is the commercially available form[1].
Experimental Protocol: Synthesis of (±)-3-(Dimethylamino)-1-phenylpropanol [1]
-
Preparation of the Free Base:
-
Weigh 2.00 g of 3-dimethylaminopropiophenone hydrochloride and dissolve it in 10 mL of water in a 100 mL beaker with magnetic stirring.
-
Add 10% NaOH solution dropwise (approximately 5-6 mL) until the pH of the solution is greater than 10. The formation of a milky oil indicates the precipitation of the free base.
-
Add 95% ethanol (approximately 9-10 mL) with continuous stirring until the solution becomes clear.
-
-
Reduction Reaction:
-
In a separate vial, dissolve 0.40 g of NaBH₄ in 10 mL of water containing 3 drops of 10% NaOH.
-
Add the NaBH₄ solution to the beaker containing the free base with stirring.
-
Allow the reaction to stir for 15 minutes to ensure completion.
-
-
Work-up and Isolation:
-
Quench the reaction by cautiously adding 6.0 M hydrochloric acid dropwise until the effervescence (hydrogen gas evolution) ceases. This step destroys excess NaBH₄.
-
Make the solution basic again (pH > 10) with 10% NaOH to precipitate the product as the free base.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water (20 mL) and dry over anhydrous sodium sulfate.
-
Remove the ether by simple distillation. The remaining colorless oil is (±)-3-(dimethylamino)-1-phenylpropanol.
-
Act II: From Intermediate to N-methyl-Prozac (NMP)
With the key alcohol intermediate in hand, the next critical step is the formation of the aryl ether bond. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Scheme:
Caption: Nucleophilic aromatic substitution to form N-methyl-Prozac (NMP).
The SNAr mechanism is facilitated by the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring of 4-chlorobenzotrifluoride. This group activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex intermediate. Potassium tert-butoxide, a strong, sterically hindered base, is used to deprotonate the alcohol of our intermediate, forming a potent nucleophile (an alkoxide) that then attacks the aromatic ring, displacing the chloride leaving group[1].
Experimental Protocol: Synthesis of (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (NMP) [1]
-
Reaction Setup:
-
To the round-bottom flask containing the (±)-3-(dimethylamino)-1-phenylpropanol from the previous step, add 4 mL of 4-chlorobenzotrifluoride and 30 mL of dimethylacetamide.
-
With stirring, add 30 mL of 1.0 M potassium tert-butoxide in tert-butyl alcohol.
-
-
Reaction and Distillation:
-
Using a simple distillation apparatus, slowly distill the mixture with stirring over 15-20 minutes, until the temperature of the refluxing solvent reaches 150 °C.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool.
-
Add 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined ether extracts with water (2 x 50 mL) and then with 1.0 M HCl (2 x 50 mL). The product will move to the acidic aqueous layer as its hydrochloride salt.
-
Make the acidic aqueous layer basic with 10% NaOH and extract the liberated NMP free base with diethyl ether (3 x 50 mL).
-
Dry the final ether extracts over anhydrous sodium sulfate and remove the solvent to yield NMP as an oil.
-
The Final Step: Demethylation to Fluoxetine
The original synthesis of fluoxetine involved the demethylation of NMP[1]. This can be achieved using reagents such as phenyl chloroformate followed by hydrolysis, or cyanogen bromide (the Von Braun reaction)[4]. These methods, while effective, often involve toxic reagents and harsh conditions. For the purpose of this guide, we have focused on the synthesis of NMP, which is a significant achievement in itself and is known to be a prodrug that metabolizes to fluoxetine in vivo[1].
Stereochemistry: The Enantioselective Frontier
While the described protocol yields a racemic mixture of NMP, it is crucial to acknowledge the importance of stereochemistry in modern drug development. The biological activity of fluoxetine resides primarily in the (S)-enantiomer. Consequently, numerous enantioselective syntheses have been developed[3]. These advanced methods often introduce chirality early in the synthesis, for example, through the asymmetric reduction of the starting ketone or by using chiral starting materials, to produce enantiomerically pure intermediates like (R)-N-methyl-3-phenyl-3-hydroxypropylamine, which then leads to (R)-fluoxetine[3].
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| I | 3-Dimethylaminopropiophenone HCl | NaOH, NaBH₄ | (±)-3-(Dimethylamino)-1-phenylpropanol | High |
| II | (±)-3-(Dimethylamino)-1-phenylpropanol | K t-BuO, 4-Chlorobenzotrifluoride | (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (NMP) | Moderate to High |
Conclusion
The synthesis of fluoxetine through the 2-(Dimethylamino)-3-phenylpropan-1-ol intermediate represents a refined and practical approach compared to earlier methods. This pathway highlights fundamental organic chemistry principles, including carbonyl reduction and nucleophilic aromatic substitution, while providing a clear and logical route to a crucial pharmaceutical agent. The protocols detailed herein offer a robust foundation for laboratory-scale synthesis and a deeper understanding of the chemical causality behind the production of this life-changing medication. Further research and development in this area continue to focus on improving the efficiency and stereoselectivity of these key transformations.
References
- Perrine, D. M., Sabanayagam, N. R., & Reynolds, K. J. (n.d.). The Synthesis of NMP, a Fluoxetine (Prozac®) Precursor, in the Introductory Organic Laboratory. Department of Chemistry, Loyola College in Maryland.
-
de Fátima, Â., Lapis, A. A. M., & Pilli, R. A. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 16(3a), 495-499. [Link]
-
Kumar, R., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(10), 6899-6953. [Link]
- U.S. Patent No. US20040102651A1. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
Chemistry Steps. (n.d.). Synthesis of Prozac (Fluoxetine). [Link]
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Navigating the Synthesis and Application of a Key Pharmaceutical Precursor: A Technical Guide to 3-(Dimethylamino)-1-phenylpropan-1-ol
Executive Summary
This technical guide provides an in-depth exploration of 3-(dimethylamino)-1-phenylpropan-1-ol, a pivotal intermediate in the synthesis of various pharmaceutical agents. While the nomenclature in chemical literature can present ambiguities, this paper focuses on the well-documented and industrially significant compound with CAS Number 5554-64-3. We will dissect its chemical identity, delineate a robust and reproducible synthetic pathway, and discuss its critical role, particularly in the manufacturing of the widely-used antidepressant, fluoxetine. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.
A related isomer, 2-(dimethylamino)-3-phenylpropan-1-ol, is cited under CAS Number 60577-28-8, though it is less prevalent in scientific literature and commercial availability. This guide will primarily focus on the former, more scientifically significant compound.
Compound Nomenclature and Identification
Clarity in chemical nomenclature is paramount for reproducible research and development. The compound of interest is most accurately identified by its IUPAC name and CAS number.
| Identifier | Value | Source |
| Primary CAS Number | 5554-64-3 | [1][2] |
| IUPAC Name | 3-(dimethylamino)-1-phenylpropan-1-ol | [2] |
| Molecular Formula | C₁₁H₁₇NO | [1][3] |
| Molecular Weight | 179.26 g/mol | [2][4] |
Synonyms: The compound is also known by several other names in literature and commercial listings, including:
-
α-[2-(Dimethylamino)ethyl]benzenemethanol[5]
-
N,N-Dimethyl-3-hydroxy-3-phenylpropylamine[1]
-
1-Phenyl-3-(dimethylamino)-1-propanol[1]
-
Fluoxetine Impurity 18 (as the hydrochloride salt)[6]
Physicochemical Properties
Understanding the physical and chemical properties of 3-(dimethylamino)-1-phenylpropan-1-ol is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Melting Point | 47-48 °C | [3] |
| Boiling Point | 284.4 °C at 760 mmHg | [3] |
| Density | 1.011 g/cm³ | [3] |
| Water Solubility | 13.3 µg/mL (at pH 7.4) | [2] |
| pKa (Predicted) | 14.21 ± 0.20 | [1] |
Synthesis Pathway: A Two-Step Approach
The most efficient and widely adopted synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol involves a two-step process: a Mannich reaction to form a ketone intermediate, which is subsequently reduced to the desired alcohol.[7] This pathway is not only efficient but also scalable for industrial production.
Step 1: Mannich Reaction for 3-(Dimethylamino)-1-phenylpropan-1-one Synthesis
The initial step is a classic three-component Mannich reaction. This involves the aminoalkylation of an enolizable ketone (acetophenone) with formaldehyde and a secondary amine (dimethylamine, typically from its hydrochloride salt).[7]
Figure 1: Mannich reaction for the synthesis of the ketone intermediate.
Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride
-
Materials:
-
Acetophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
95% Ethanol
-
Acetone[4]
-
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine acetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).[4]
-
Add 95% ethanol (80 mL) followed by concentrated hydrochloric acid (1 mL).[7]
-
Heat the mixture to reflux. The reaction mixture, initially biphasic, will become homogeneous as the reaction progresses.[7]
-
Maintain reflux for approximately 2 hours.
-
After the reaction is complete, cool the solution to room temperature and then place it in an ice bath to facilitate crystallization of the hydrochloride salt of the product.
-
Collect the crystals by vacuum filtration and wash with cold acetone. The product can be further purified by recrystallization from an ethanol/acetone mixture.[8]
-
Step 2: Reduction to 3-(Dimethylamino)-1-phenylpropan-1-ol
The carbonyl group of the Mannich base intermediate is then reduced to a hydroxyl group to yield the final product. This can be achieved through various reducing agents, with sodium borohydride being a common choice for laboratory-scale synthesis due to its selectivity and ease of handling.[7] Catalytic hydrogenation is often employed for larger-scale industrial production.[7]
Figure 2: Reduction of the ketone intermediate to the final alcohol product.
Experimental Protocol: Reduction using Sodium Borohydride
-
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
-
Sodium Borohydride (NaBH₄)
-
Methanol or 95% Ethanol
-
Sodium Hydroxide solution
-
Ethyl Acetate (for extraction)[4]
-
-
Procedure:
-
Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol in an Erlenmeyer flask.
-
Neutralize the hydrochloride salt with a suitable base, such as a sodium hydroxide solution, and extract the free base into an organic solvent like ethyl acetate.
-
Dry the organic layer (e.g., over anhydrous sodium sulfate) and concentrate it under reduced pressure to obtain the free base of the ketone.
-
Redissolve the ketone in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution. The reaction is exothermic and care should be taken to control the temperature.[9]
-
After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at room temperature to ensure completion.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it under reduced pressure to yield crude 3-(dimethylamino)-1-phenylpropan-1-ol.
-
Further purification can be achieved by distillation or column chromatography if necessary.
-
Applications in Pharmaceutical Synthesis
3-(Dimethylamino)-1-phenylpropan-1-ol is a valuable precursor in the synthesis of several active pharmaceutical ingredients (APIs).[1] Its most notable application is in the production of fluoxetine.[7] It is also utilized in the synthesis of other compounds, such as atomoxetine and certain histamine H3 antagonists.[10][11]
Synthesis of Fluoxetine
Fluoxetine, marketed under the brand name Prozac, is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders.[12][13] 3-(Dimethylamino)-1-phenylpropan-1-ol serves as a key intermediate in several patented synthetic routes to fluoxetine.[14] The synthesis typically involves the demethylation of 3-(dimethylamino)-1-phenylpropan-1-ol to yield 3-(methylamino)-1-phenylpropan-1-ol, followed by an etherification reaction.[14][15]
Figure 3: Simplified pathway from 3-(dimethylamino)-1-phenylpropan-1-ol to Fluoxetine.
Mechanism of Action of Fluoxetine: Fluoxetine functions by selectively inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft in the brain.[16][17] By blocking the serotonin transporter protein on the presynaptic neuron, it increases the concentration of serotonin available to bind to postsynaptic receptors.[16][18] This enhancement of serotonergic neurotransmission is believed to be the primary mechanism behind its antidepressant and anxiolytic effects.[12][17]
Conclusion
3-(Dimethylamino)-1-phenylpropan-1-ol is a cornerstone intermediate in modern medicinal chemistry. Its straightforward and efficient two-step synthesis, beginning with the robust Mannich reaction, makes it an accessible and economically viable building block for the pharmaceutical industry. Its critical role in the synthesis of fluoxetine underscores its importance in the production of medications that have a significant impact on global health. This guide provides a comprehensive overview, from nomenclature to practical synthesis protocols, to support the ongoing research and development efforts of scientists in the field.
References
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- 3-(Dimethylamino)-1-phenylpropan-1-ol | 5554-64-3. Benchchem. [URL: https://www.benchchem.com/product/b146689]
- 3-dimethylamino-1-phenyl-propan-1-ol 5554-64-3 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/3-dimethylamino-1-phenyl-propan-1-ol-5554-64-3.html]
- Flaherty, D., & Curry, J. (2024). Fluoxetine. In StatPearls. StatPearls Publishing. [URL: https://www.ncbi.nlm.nih.gov/books/NBK459223/]
- What is the mechanism of Fluoxetine Hydrochloride? Patsnap Synapse. (2024, July 17). [URL: https://synapse.patsnap.com/articles/what-is-the-mechanism-of-fluoxetine-hydrochloride-3142]
- Fluoxetine. MedlinePlus. (2025, November 15). [URL: https://medlineplus.gov/druginfo/meds/a689006.html]
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- 42142-52-9|3-(Methylamino)-1-phenylpropan-1-ol. BLDpharm. [URL: https://www.bldpharm.com/products/42142-52-9.html]
- 3-(Dimethylamino)-1-phenylpropan-1-ol. PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/110665]
- 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride. PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2770479]
- 3-dimethylamino-1-phenyl-propan-1-ol | 5554-64-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB31456908.htm]
- The Strategic Role of (R)-3-(Methylamino)-1-phenylpropan-1-ol in the Enantioselective Synthesis of Fluoxetine. Benchchem. [URL: https://www.benchchem.com/product/B146689/application-notes/the-strategic-role-of-r-3-methylamino-1-phenylpropan-1-ol-in-the-enantioselective-synthesis-of-fluoxetine]
- Perrine, D. M., Sabanayagam, N. R., & Reynolds, K. J. (2001). Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education, 78(9), 1254. [URL: https://pubs.acs.org/doi/10.1021/ed078p1254]
- 3-Dimethylamino-1-phenyl-propan-1-ol | 5554-64-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/jwpharmlab/jwph3249c784]
- 3-dimethylamino-1-phenyl-propan-1-ol 5554-64-3. Guidechem. [URL: https://www.guidechem.com/product-show/5554-64-3.html]
- EP0529842A2 - Production of fluoxetine and new intermediates. Google Patents. [URL: https://patents.google.
- The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education. [URL: https://www.jce.divched.org/sites/default/files/journal_article/2001/Sep/JCE2001p1254.pdf]
- Mannich Reaktion (Darstellung von 3-Dimethylamino-1-phenyl-propan-1-on-hydrochlorid). [URL: https://user.uni-frankfurt.de/~scherer/oc-praktikum/pdf/V21.pdf]
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- Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process. Google Patents. [URL: https://patents.google.
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- EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process. Google Patents. [URL: https://patents.google.
- The Mannich Reaction. YouTube. (2020, March 26). [URL: https://www.youtube.
- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Google Patents. [URL: https://patents.google.
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Solubility and stability of "2-(Dimethylamino)-3-phenylpropan-1-ol"
An In-depth Technical Guide to the Solubility and Stability of 2-(Dimethylamino)-3-phenylpropan-1-ol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the critical physicochemical properties of 2-(Dimethylamino)-3-phenylpropan-1-ol, focusing on its solubility and stability. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable, field-proven experimental protocols. We delve into the causal reasoning behind methodological choices, offering self-validating systems for robust data generation. The guide outlines detailed procedures for solubility assessment using the gold-standard shake-flask method and for evaluating chemical stability through systematic forced degradation studies, as informed by ICH guidelines. All discussions are grounded in authoritative references to ensure scientific integrity.
Introduction: The Critical Role of Physicochemical Profiling
In the trajectory of drug development, a thorough understanding of an active pharmaceutical ingredient's (API) intrinsic properties is paramount. Among the most fundamental of these are solubility and stability. These characteristics are not mere data points; they are determinants of a drug's ultimate success, profoundly influencing its bioavailability, formulation strategy, manufacturing process, and shelf-life.[1] An API that is poorly soluble may never reach therapeutic concentrations in the bloodstream, while an unstable molecule can lose potency or degrade into potentially toxic byproducts.[2][3]
This guide focuses on 2-(Dimethylamino)-3-phenylpropan-1-ol, a molecule possessing functional groups—a tertiary amine, a primary alcohol, and a phenyl ring—that dictate its behavior in various environments. The tertiary amine imparts a pH-dependent character, the hydroxyl group offers a site for hydrogen bonding and potential esterification or oxidation, and the phenyl group contributes to its lipophilicity. Understanding the interplay of these features is essential for predicting and controlling its performance.
The following sections provide both the theoretical framework and the practical methodologies required to comprehensively characterize the solubility and stability of this compound, ensuring that development decisions are based on a foundation of robust and reliable scientific data.
Solubility Characterization
Aqueous solubility is a key factor in drug absorption and formulation.[1] For ionizable compounds like 2-(Dimethylamino)-3-phenylpropan-1-ol, solubility is not a single value but a profile dependent on the pH of the medium.
Theoretical Solubility Profile
The structure of 2-(Dimethylamino)-3-phenylpropan-1-ol suggests a classic amphiphilic nature.
-
Aqueous Solubility: The dimethylamino group is basic and will be protonated at acidic pH, forming a cationic species. This ionization significantly increases its interaction with water, leading to higher solubility at low pH. Conversely, at pH values more than 2 units above its pKa, the molecule will exist predominantly in its neutral, free base form, which is less soluble in water.[4] The primary alcohol group also contributes to aqueous solubility through hydrogen bonding.
-
Organic Solubility: The presence of the phenyl ring and the overall carbon skeleton imparts lipophilic character, suggesting good solubility in organic solvents like ethanol, methanol, and DMSO.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[1][7] The objective is to create a saturated solution in equilibrium with an excess of the solid compound.
Causality Behind the Protocol: This method is designed to measure the true equilibrium state between the dissolved and undissolved compound, providing a definitive solubility value under specific conditions (e.g., temperature, pH). Using an excess of solid material ensures that saturation is achieved and maintained.[7]
Step-by-Step Methodology:
-
Preparation of Media: Prepare a series of buffered aqueous solutions covering a relevant pH range (e.g., pH 2, 4, 6.8, 7.4, 9). Prepare common organic solvents (e.g., Ethanol, Methanol, Acetonitrile, DMSO).
-
Compound Addition: Add an excess amount of 2-(Dimethylamino)-3-phenylpropan-1-ol to vials containing a fixed volume of each solvent. "Excess" means enough solid is visible at the end of the experiment to confirm that saturation was reached.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (typically 25°C or 37°C).[4] Agitate the samples for a sufficient time to reach equilibrium. This is often 24 to 48 hours.[1] A preliminary time-to-equilibrium study can be run by sampling at various intervals (e.g., 8, 16, 24, 48 hours) to confirm when the concentration plateaus.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step.[8]
-
Method A: Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). This pellets the excess solid.
-
Method B: Filtration: Use a syringe filter with a low-binding material (e.g., PVDF). Self-Validation Note: It is crucial to test for potential compound adsorption to the filter material, which could lead to an underestimation of solubility.[8] This can be checked by passing a solution of known concentration through the filter and analyzing the filtrate.
-
-
Sample Analysis: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with a suitable mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[9][10]
-
Quantification: Calculate the solubility based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or µg/mL.
Data Presentation: Solubility Profile
Quantitative solubility data should be summarized for clarity and easy comparison.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |
| 0.1 M HCl (pH ~1) | 25 | Hypothetical High | Shake-Flask HPLC-UV |
| Acetate Buffer (pH 4.5) | 25 | Hypothetical Moderate | Shake-Flask HPLC-UV |
| Phosphate Buffer (pH 7.4) | 25 | Hypothetical Low | Shake-Flask HPLC-UV |
| Borate Buffer (pH 9.0) | 25 | Hypothetical Very Low | Shake-Flask HPLC-UV |
| Ethanol | 25 | Hypothetical High | Shake-Flask HPLC-UV |
| DMSO | 25 | Hypothetical Very High | Shake-Flask HPLC-UV |
Visualization: Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Assessment and Forced Degradation
Stability testing is a regulatory requirement and a scientific necessity to understand how an API's quality varies over time under the influence of environmental factors.[3] Forced degradation, or stress testing, is an essential part of this process.[2][11]
Core Objectives of Forced Degradation:
-
To identify likely degradation products and establish degradation pathways.[3]
-
To demonstrate the specificity of the analytical method, proving it is "stability-indicating."[12]
-
To inform decisions on formulation, packaging, and storage conditions.[2]
Protocol: Forced Degradation Studies
Causality Behind the Protocol: The conditions are intentionally harsher than standard storage conditions to accelerate degradation and produce detectable levels of degradants in a short time.[11] The goal is to achieve a target degradation of 5-20% of the API.[13] Less than 5% may not be sufficient to identify and characterize minor degradants, while more than 20% can lead to secondary degradation, complicating pathway elucidation.[12][13] A stability-indicating analytical method is the cornerstone of this study; it must be able to resolve the parent API from all process impurities and degradation products.[3]
Step-by-Step Methodology:
A solution of 2-(Dimethylamino)-3-phenylpropan-1-ol (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., 50:50 acetonitrile:water) for each condition.[13] A control sample (unstressed) is analyzed at each time point for comparison.
-
Acid Hydrolysis:
-
Condition: Treat the API solution with 0.1 M HCl.
-
Procedure: Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).[13]
-
Termination: At each time point, withdraw a sample, cool, and neutralize with an equivalent amount of 0.1 M NaOH to halt the reaction.[13] Analyze via the stability-indicating method.
-
-
Base Hydrolysis:
-
Condition: Treat the API solution with 0.1 M NaOH.
-
Procedure: Store at room temperature or a slightly elevated temperature (e.g., 40°C), as base-catalyzed reactions can be rapid. Monitor at several time points (e.g., 2, 8, 24 hours).[13]
-
Termination: Neutralize with an equivalent amount of 0.1 M HCl. Analyze.
-
-
Oxidative Degradation:
-
Condition: Treat the API solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Procedure: Store at room temperature and protect from light. Monitor over several hours. The tertiary amine is a potential site for oxidation to an N-oxide.
-
Termination: No quenching is typically required, but samples should be analyzed promptly.
-
-
Thermal Degradation:
-
Condition: Expose the solid API and a solution of the API to high heat.
-
Procedure: Place samples in a temperature-controlled oven (e.g., 80°C) for up to 5 days.[2] Analyze at regular intervals.
-
-
Photolytic Degradation (Photostability):
-
Condition: Expose the solid API and a solution of the API to a controlled light source.
-
Procedure: As per ICH Q1B guidelines, expose samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13] A dark control sample must be run in parallel to differentiate light-induced degradation from thermal degradation.
-
Analysis: Analyze the exposed and dark control samples.
-
Data Presentation: Forced Degradation Summary
| Stress Condition | Parameters | Time | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 48h | Hypothetical 8% | 2 |
| Base Hydrolysis | 0.1 M NaOH, 40°C | 24h | Hypothetical 12% | 1 |
| Oxidation | 3% H₂O₂, RT | 8h | Hypothetical 15% | 1 (Major) |
| Thermal (Solid) | 80°C | 5 days | Hypothetical <1% | 0 |
| Thermal (Solution) | 80°C | 5 days | Hypothetical 3% | 1 |
| Photolytic | ICH Q1B | - | Hypothetical 6% | 2 |
Potential Degradation Pathways
The molecular structure suggests several potential degradation pathways under stress conditions.
-
Oxidation: The tertiary amine is susceptible to oxidation by agents like H₂O₂ to form the corresponding N-oxide. This is often a primary degradation pathway for molecules with this functional group.
-
Elimination: Under harsh acidic or thermal conditions, the hydroxyl group could be protonated and eliminated as water, potentially leading to the formation of an alkene or other rearranged products.
-
Photodegradation: Aromatic systems can undergo complex photochemical reactions, including oxidation or cleavage, when exposed to UV light.[14]
Visualization: Potential Degradation Pathways
Caption: Potential Degradation Pathways for the API.
Conclusion
This guide has provided a structured, in-depth framework for assessing the solubility and stability of 2-(Dimethylamino)-3-phenylpropan-1-ol. The experimental protocols detailed herein are designed to be self-validating and are grounded in established scientific and regulatory principles. By systematically evaluating solubility across a pH range and executing a comprehensive forced degradation study, researchers can generate the critical data needed to guide formulation development, establish appropriate storage conditions, and ensure the quality and safety of the final drug product. The application of these methodologies will yield a robust physicochemical profile, enabling confident advancement of the molecule through the development pipeline.
References
- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Klick, S., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ResolveMass Laboratories Inc. (2025, November 5).
- Pharmaguideline. (n.d.).
- Lentz, K. A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
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"2-(Dimethylamino)-3-phenylpropan-1-ol" structural analogs and derivatives
An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(Dimethylamino)-3-phenylpropan-1-ol
Authored by: A Senior Application Scientist
Foreword
The exploration of molecular analogs and derivatives is a cornerstone of modern medicinal chemistry and drug development. By systematically modifying a parent structure, we can unlock new pharmacological properties, enhance therapeutic efficacy, and improve safety profiles. This guide focuses on the chemical landscape surrounding 2-(Dimethylamino)-3-phenylpropan-1-ol, a versatile scaffold with significant potential for therapeutic innovation. Herein, we will delve into the rationale behind its modification, synthetic strategies for creating novel analogs, and the analytical techniques required for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.
The Core Moiety: 2-(Dimethylamino)-3-phenylpropan-1-ol
2-(Dimethylamino)-3-phenylpropan-1-ol is a chiral amino alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a phenyl ring, a hydroxyl group, and a tertiary amine, provides multiple sites for chemical modification, making it an attractive starting point for developing a diverse range of derivatives.
Synthesis of the Core Structure
The synthesis of the parent compound and its close relatives, such as 3-(dimethylamino)-1-phenylpropan-1-ol, is well-established and typically involves a two-step process.[1] This pathway begins with a Mannich reaction, a three-component condensation, followed by the reduction of the resulting ketone intermediate.[1]
Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol [1]
Step 1: Mannich Reaction to form 3-(Dimethylamino)-1-phenylpropan-1-one [2]
-
To a 500-mL round-bottomed flask equipped with a reflux condenser, add acetophenone, dimethylamine hydrochloride, and paraformaldehyde.
-
Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux on a steam bath for 2 hours. The initial two-layered mixture will become homogeneous as the reaction progresses.
-
If the resulting hot, yellowish solution is not clear, it should be filtered.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration. Further purification can be achieved through recrystallization.
Step 2: Reduction to 3-(Dimethylamino)-1-phenylpropan-1-ol
-
Using Sodium Borohydride:
-
Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one intermediate in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise while monitoring the reaction temperature.
-
After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
-
Via Catalytic Hydrogenation:
-
In a high-pressure reaction vessel, dissolve the ketone intermediate in ethanol.
-
Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). Safety Note: Raney Nickel can be pyrophoric and must be handled with care, always keeping it wet.[3]
-
Seal the reactor and purge the system with an inert gas like nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 2-3 kg H₂ pressure) and stir the reaction mixture at a suitable temperature (e.g., 25±5°C) until the reaction is complete.[4]
-
After completion, carefully filter off the catalyst and concentrate the filtrate under reduced pressure to yield the final product.
-
Rationale for Analog and Derivative Development
The systematic modification of a lead compound is a critical strategy in drug discovery to optimize its pharmacological profile. The development of analogs of 2-(Dimethylamino)-3-phenylpropan-1-ol is driven by the principles of Structure-Activity Relationships (SAR), which seek to correlate specific structural features with biological activity.
Key Objectives of Molecular Modification
-
Enhanced Potency: To increase the binding affinity of the molecule to its biological target.
-
Improved Selectivity: To minimize off-target effects and reduce side effects.
-
Favorable Pharmacokinetics (ADME): To optimize Absorption, Distribution, Metabolism, and Excretion properties for better bioavailability and duration of action.
-
Novel Therapeutic Applications: To explore new biological activities by altering the molecule's interaction with different targets.
The following diagram illustrates the logical workflow for developing and evaluating novel analogs.
Caption: Workflow for Analog Development and Evaluation.
Structural Analogs: Synthetic Strategies and Variations
Modifications to the 2-(Dimethylamino)-3-phenylpropan-1-ol scaffold can be systematically categorized based on the region of the molecule being altered.
Modification of the Amino Group
Altering the N,N-dimethylamino moiety can significantly impact the molecule's polarity, basicity, and steric profile, thereby influencing its interaction with biological targets.
-
N-Dealkylation and N-Alkylation: The dimethylamino group can be replaced with other secondary or tertiary amines. For instance, analogs with N-methylamino or N-ethyl-N-methylamino groups can be synthesized. The synthesis of N-methyl-3,3-diphenyl propylamine, a related compound, is achieved through the hydrogenation of N-methyl-3,3-diphenyl prop-3-en-1-amine using a metal catalyst.[4]
Modification of the Phenyl Ring
Introducing substituents on the phenyl ring is a common strategy to modulate electronic properties and lipophilicity, which can affect receptor binding and pharmacokinetic properties.[5][6]
-
Electronegative and Electropositive Substituents: The introduction of electron-withdrawing groups (e.g., chloro, trifluoromethyl) or electron-donating groups (e.g., methyl, methoxy) can alter the molecule's electronic distribution.[5][6] For example, the synthesis of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol involves the reduction of a nitro precursor.[3]
Experimental Protocol: Synthesis of 3-Amino-1-phenyl-1-(m-chlorophenyl)propan-2-ol [3]
-
The precursor, 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol, is reduced with hydrogen in the presence of a Raney nickel catalyst.
-
The reaction is typically carried out in a lower alkanol solvent like ethanol or methanol.
-
Elevated hydrogen pressures (e.g., 100 to 400 p.s.i.) are generally used for a rapid reaction.
-
The resulting amino compound can then be dimethylated, for instance, by refluxing with formic acid and formaldehyde, to yield the desired tertiary amine.[3]
Modification of the Propanol Backbone
Changes to the three-carbon chain connecting the phenyl and amino groups can influence the molecule's conformational flexibility and the spatial orientation of its key functional groups.
-
Chain Homologation or Shortening: The propyl chain can be extended to a butyl or pentyl chain, or shortened to an ethyl chain.
-
Introduction of Additional Substituents: Methyl or other small alkyl groups can be introduced on the propane backbone, such as in 3-(Dimethylamino)-2-methylpropiophenone.[7]
Key Derivatives of 2-(Dimethylamino)-3-phenylpropan-1-ol
Derivatization of the hydroxyl and amino functional groups can create prodrugs with improved properties or new chemical entities with distinct pharmacological profiles.
O-Alkylation and O-Acylation
The hydroxyl group can be converted into an ether or an ester. These modifications can increase lipophilicity, potentially improving membrane permeability and altering metabolic pathways.
Quaternization of the Amino Group
The tertiary amine can be alkylated to form a quaternary ammonium salt. This introduces a permanent positive charge, which can drastically change the molecule's solubility and biological activity.
Analytical Characterization of Analogs and Derivatives
The unambiguous structural confirmation and purity assessment of newly synthesized compounds are critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[8]
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular framework, providing detailed information about the connectivity and chemical environment of atoms.[8]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups present in the molecule, such as the hydroxyl (O-H stretch) and amine (C-N stretch) groups.[8]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[8]
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the synthesized compounds and for their purification.
-
Gas Chromatography (GC): Useful for analyzing volatile impurities and, in some cases, the final compound itself.[8]
The following table summarizes the key analytical techniques and their applications in characterizing these compounds.
| Technique | Application | Expected Observations for Core Structure Analogs |
| ¹H NMR | Structural Elucidation | Signals corresponding to aromatic protons, the carbinol proton (-CH(OH)-), and protons on the alkyl chain and N-alkyl groups.[8] |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for aromatic carbons, the carbinol carbon, and carbons in the alkyl backbone and N-alkyl groups. |
| FTIR | Functional Group Identification | Broad O-H stretch, C-H stretches (aromatic and aliphatic), and C-N stretching vibrations. |
| LC-MS | Molecular Weight and Purity | A prominent protonated molecular ion peak [M+H]⁺ and characteristic fragment ions.[8] |
| HPLC | Purity Assessment | A single major peak indicating the purity of the compound, with retention time dependent on the analog's polarity. |
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for this specific class of compounds is extensive, some general principles can be inferred from related structures. For instance, in a series of 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones, the potency of H1-histamine antagonism was found to be dependent on the substituents on the phenyl ring.[5] Electron-donating alkyl substituents tended to increase antihistamine activity, while electron-withdrawing groups decreased it.[5] This suggests that the electronic properties of the phenyl ring play a crucial role in receptor binding.
The following diagram illustrates a conceptual SAR for this class of molecules.
Caption: Key sites for modification on the core scaffold.
Conclusion and Future Perspectives
The 2-(Dimethylamino)-3-phenylpropan-1-ol scaffold represents a rich platform for the development of novel structural analogs and derivatives with diverse therapeutic potential. The synthetic pathways are well-established, allowing for the creation of a wide array of modified compounds. Future research in this area will likely focus on more complex modifications, including the introduction of chiral centers and the use of bioisosteric replacements to fine-tune pharmacological properties. The integration of computational modeling with chemical synthesis will further accelerate the discovery of new lead compounds with improved efficacy and safety profiles.
References
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(S)-2-(Methylamino)-3-phenylpropan-1-ol | C10H15NO | CID 10888274 - PubChem. (URL: [Link])
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N'-pentylurea and analogues. Novel potent inhibitors of acyl-CoA:cholesterol O-acyltransferase with antiatherosclerotic activity - PubMed. (URL: [Link])
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Scheme 2. Synthesis routes for 3-phenyl-propyl-amine 5. - ResearchGate. (URL: [Link])
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Synthesis and structure-activity relationships of 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones acting as H1-histamine antagonists - PubMed. (URL: [Link])
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3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665 - PubChem. (URL: [Link])
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synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - Rasayan Journal of Chemistry. (URL: [Link])
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(1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol;1,1-dioxo-1,2-benzothiazol-3-one. (URL: [Link])
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Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. (URL: [Link])
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2-(methylamino)-1-phenylpropan-1-ol - Stenutz. (URL: [Link])
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CID 161474807 | C12H30N2O2 - PubChem. (URL: [Link])
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3-Phenylpropylamine | C9H13N | CID 16259 - PubChem. (URL: [Link])
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Synthesis and resolution of novel 3'-substituted phenylalanine amides - ResearchGate. (URL: [Link])
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Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - MDPI. (URL: [Link])
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Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents - MDPI. (URL: [Link])
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3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride | C11H18ClNO | CID 2770479. (URL: [Link])
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3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem. (URL: [Link])
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A Technical Guide to the Historical Synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol
Introduction
2-(Dimethylamino)-3-phenylpropan-1-ol is a chiral amino alcohol that has served as a valuable building block in the synthesis of various biologically active molecules. Its structural motif, featuring a phenyl group, a secondary alcohol, and a tertiary amine, makes it a key intermediate in the development of pharmaceuticals. This technical guide provides an in-depth exploration of the historical synthetic methodologies for 2-(Dimethylamino)-3-phenylpropan-1-ol, offering insights into the chemical principles and experimental protocols that have been foundational in its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing a comprehensive overview of classic synthetic strategies.
Core Synthetic Strategies: A Historical Perspective
The synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol has historically been approached through several key disconnection strategies. The most prominent and historically significant methods include the construction of the aminopropiophenone backbone via the Mannich reaction followed by reduction, and the methylation of the naturally derived precursor, phenylalaninol, utilizing classical reductive amination techniques such as the Eschweiler-Clarke reaction.
Method 1: The Mannich Reaction Approach
The Mannich reaction is a cornerstone of carbon-carbon bond formation, creating a β-amino carbonyl compound, known as a Mannich base, from an active hydrogen compound, formaldehyde, and a primary or secondary amine.[1] This approach is particularly powerful as it efficiently constructs the core skeleton of the target molecule in a single, atom-economical step.
Causality Behind Experimental Choices
The choice of acetophenone as the starting material provides the necessary phenyl and carbonyl groups. Paraformaldehyde serves as a convenient source of formaldehyde in the reaction. Dimethylamine hydrochloride is used as the amine component, with the hydrochloride salt being more stable and easier to handle than the free amine. The reaction is typically acid-catalyzed to facilitate the formation of the electrophilic Eschenmoser's salt precursor from formaldehyde and dimethylamine. The subsequent reduction of the ketone to a secondary alcohol is a standard transformation, with sodium borohydride being a mild and selective reducing agent suitable for this purpose.
Experimental Protocol: Two-Step Synthesis via Mannich Reaction
Step 1: Synthesis of β-Dimethylaminopropiophenone Hydrochloride (Mannich Base) [1]
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser, combine acetophenone (60 g, 0.5 mole), dimethylamine hydrochloride (52.7 g, 0.65 mole), and paraformaldehyde (19.8 g, 0.22 mole).
-
Solvent and Catalyst Addition: Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux on a steam bath for 2 hours. The initial two-layered mixture will become homogeneous as the paraformaldehyde dissolves.
-
Crystallization: Filter the hot, yellowish solution if necessary. Transfer the clear solution to a 1-L Erlenmeyer flask and, while still warm, add 400 mL of acetone to induce crystallization.
-
Isolation: Cool the solution to room temperature and then in an ice bath to complete crystallization. Collect the crystalline product by vacuum filtration. The product can be purified by recrystallization from a mixture of hot 95% ethanol and acetone.
Step 2: Reduction of β-Dimethylaminopropiophenone Hydrochloride
-
Dissolution: Dissolve the synthesized β-dimethylaminopropiophenone hydrochloride in a suitable solvent such as ethanol or methanol in a round-bottomed flask.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring. The amount of NaBH₄ should be in molar excess (typically 1.5 to 2 equivalents) relative to the ketone.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄. Make the solution basic with a suitable base (e.g., NaOH solution) to a pH of 9-10.
-
Extraction and Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(Dimethylamino)-3-phenylpropan-1-ol. Further purification can be achieved by distillation or column chromatography.
Data Summary
| Step | Reactants | Reagents/Solvents | Key Conditions | Product | Yield |
| 1 | Acetophenone, Dimethylamine HCl, Paraformaldehyde | 95% Ethanol, HCl | Reflux, 2 hours | β-Dimethylaminopropiophenone HCl | ~66%[1] |
| 2 | β-Dimethylaminopropiophenone HCl | NaBH₄, Ethanol | 0°C to rt | 2-(Dimethylamino)-3-phenylpropan-1-ol | High (typically >80%) |
Visualization of the Mannich Reaction Pathway
Caption: Synthetic pathway via the Mannich reaction.
Method 2: Synthesis from Phenylalaninol via Eschweiler-Clarke Reaction
A historically significant and elegant approach to 2-(Dimethylamino)-3-phenylpropan-1-ol involves the direct methylation of the naturally occurring amino alcohol, phenylalaninol. Phenylalaninol, derived from the amino acid phenylalanine, provides the desired carbon skeleton and stereochemistry if a specific enantiomer is required.[2][3] The Eschweiler-Clarke reaction is a classic method for the exhaustive methylation of primary or secondary amines using formic acid and formaldehyde, without the formation of quaternary ammonium salts.[4][5][6]
Causality Behind Experimental Choices
The Eschweiler-Clarke reaction is a prime example of reductive amination. Formaldehyde reacts with the primary amine of phenylalaninol to form an iminium ion intermediate. Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine.[5] The reaction proceeds twice to convert the primary amine into a tertiary dimethylamino group. The use of excess formic acid and formaldehyde drives the reaction to completion. This method is particularly advantageous as it is a one-pot procedure and avoids the use of harsh alkylating agents that could lead to over-alkylation and the formation of quaternary ammonium salts.[4]
Experimental Protocol: Eschweiler-Clarke Methylation of Phenylalaninol[6]
-
Reaction Setup: In a round-bottomed flask, dissolve phenylalaninol (1 equivalent) in formic acid (excess, e.g., 3-5 equivalents).
-
Formaldehyde Addition: To the stirred solution, add an aqueous solution of formaldehyde (37%, excess, e.g., 3-5 equivalents).
-
Heating: Heat the reaction mixture at 80-100 °C for several hours (typically 4-18 hours). The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, make the reaction mixture basic by the careful addition of a strong base solution (e.g., NaOH or KOH) while cooling in an ice bath.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography.
Data Summary
| Reactant | Reagents | Key Conditions | Product | Yield |
| Phenylalaninol | Formic Acid, Formaldehyde (37% aq.) | 80-100 °C, 4-18 hours | 2-(Dimethylamino)-3-phenylpropan-1-ol | High (typically >90%) |
Visualization of the Eschweiler-Clarke Reaction Pathway
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Methodological & Application
Synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol: A Detailed Protocol via the Mannich Reaction
Introduction: The Versatility of the Mannich Reaction in Pharmaceutical Synthesis
The Mannich reaction stands as a cornerstone in the edifice of organic synthesis, prized for its efficacy in carbon-carbon bond formation through the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] This three-component condensation reaction, involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine, yields β-amino carbonyl compounds, famously known as Mannich bases.[2] These intermediates are of paramount importance in the pharmaceutical industry, serving as versatile precursors to a wide array of therapeutic agents. The subsequent reduction of the carbonyl group in a Mannich base to a hydroxyl group affords valuable amino alcohols, a structural motif present in numerous biologically active molecules.[2]
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol. The synthesis is a two-step process commencing with the Mannich reaction of phenylacetaldehyde, formaldehyde, and dimethylamine to yield the intermediate β-amino aldehyde, 2-(dimethylaminomethyl)-3-phenylpropanal. This intermediate is then subjected to reduction to afford the target amino alcohol. This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural blueprint but also the underlying chemical principles and practical insights essential for successful synthesis.
Reaction Mechanism: A Stepwise Look at the Mannich Condensation
The Mannich reaction proceeds through a well-elucidated, acid-catalyzed mechanism.[3] The initial step involves the formation of a highly electrophilic iminium ion from the reaction between dimethylamine and formaldehyde. Phenylacetaldehyde, the active hydrogen compound in this synthesis, then tautomerizes to its enol form. This enol, acting as a nucleophile, attacks the iminium ion, leading to the formation of the β-amino aldehyde.
A critical consideration when using enolizable aldehydes like phenylacetaldehyde is the potential for a competing self-aldol condensation.[4] Careful control of reaction conditions, such as temperature and the rate of addition of reagents, is crucial to favor the desired Mannich reaction pathway.
The subsequent reduction of the intermediate aldehyde to the primary alcohol is typically achieved using a mild reducing agent like sodium borohydride. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and a subsequent workup protonates the resulting alkoxide to yield the final amino alcohol.[5]
Visualizing the Synthesis Workflow
Figure 1: Overall synthetic workflow for 2-(Dimethylamino)-3-phenylpropan-1-ol.
Detailed Experimental Protocols
Safety Precautions: This synthesis involves hazardous materials. Phenylacetaldehyde is a combustible liquid and can cause skin and eye irritation.[6] Formaldehyde is a known carcinogen and sensitizer. Dimethylamine is flammable and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Part 1: Synthesis of 2-(Dimethylaminomethyl)-3-phenylpropanal (Mannich Reaction)
This protocol is adapted from general Mannich reaction procedures, with specific considerations for the use of the reactive phenylacetaldehyde.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| Phenylacetaldehyde | 120.15 | 1.0 | (To be calculated) |
| Dimethylamine Hydrochloride | 81.54 | 1.1 | (To be calculated) |
| Paraformaldehyde | (30.03)n | 1.1 | (To be calculated) |
| Isopropyl Alcohol | - | - | (Solvent) |
| Hydrochloric Acid (conc.) | - | Catalytic | (A few drops) |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethylamine hydrochloride and paraformaldehyde in isopropyl alcohol.
-
Acidification: Add a few drops of concentrated hydrochloric acid to the mixture to catalyze the formation of the iminium ion.
-
Initiation of Reaction: Gently heat the mixture to approximately 50-60°C with stirring until the solids dissolve, indicating the formation of the Eschenmoser salt precursor.
-
Controlled Addition of Phenylacetaldehyde: Cool the reaction mixture to room temperature. Slowly add phenylacetaldehyde dropwise to the stirred solution over a period of 30-60 minutes. Maintaining a controlled addition rate is crucial to minimize the self-condensation of phenylacetaldehyde.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath. Make the solution basic (pH ~9-10) by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-(dimethylaminomethyl)-3-phenylpropanal. This intermediate may be used in the next step without further purification, or it can be purified by vacuum distillation if necessary.
Part 2: Synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol (Reduction)
This protocol outlines the reduction of the intermediate aldehyde to the target amino alcohol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| 2-(Dimethylaminomethyl)-3-phenylpropanal | 191.27 | 1.0 | (From Part 1) |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | (To be calculated) |
| Methanol | - | - | (Solvent) |
| Deionized Water | - | - | (For quenching) |
| Diethyl Ether or Ethyl Acetate | - | - | (For extraction) |
Procedure:
-
Dissolution: Dissolve the crude 2-(dimethylaminomethyl)-3-phenylpropanal in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath (0-5°C).
-
Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10°C. The addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water to the cooled reaction mixture to decompose the excess sodium borohydride.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the remaining aqueous residue with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(Dimethylamino)-3-phenylpropan-1-ol.
-
Purification: The final product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). Recrystallization from a suitable solvent system can also be employed if the product is a solid.[7][8]
Characterization
-
¹H NMR: Expect signals corresponding to the aromatic protons of the phenyl group, a multiplet for the benzylic protons, signals for the methine and methylene protons of the propanol backbone, and a singlet for the N-methyl protons. The hydroxyl proton will likely appear as a broad singlet.
-
¹³C NMR: Expect distinct signals for the aromatic carbons, the benzylic carbon, the carbon bearing the amino group, the carbon bearing the hydroxyl group, and the N-methyl carbons.
-
IR Spectroscopy: Look for a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol, C-H stretching bands for the aromatic and aliphatic protons, and C-N stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺.
Conclusion
The two-step synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol via an initial Mannich reaction followed by reduction is a robust and versatile method. Careful control of the Mannich reaction conditions is paramount to maximize the yield of the desired β-amino aldehyde intermediate and minimize side reactions. The subsequent reduction provides a straightforward route to the target amino alcohol. The protocols provided herein, grounded in established chemical principles, offer a reliable guide for the successful laboratory-scale synthesis of this valuable compound for research and development in the pharmaceutical sciences.
References
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. fishersci.com [fishersci.com]
- 4. Give the expected products for the aldol condensations of (b) phe... | Study Prep in Pearson+ [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mpbio.com [mpbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note and Protocols for the Reduction of 3-(dimethylamino)-1-phenylpropan-1-one to 2-(Dimethylamino)-3-phenylpropan-1-ol
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the chemical reduction of 3-(dimethylamino)-1-phenylpropan-1-one to the corresponding amino alcohol, 2-(dimethylamino)-3-phenylpropan-1-ol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. This document explores multiple reductive strategies, including metal hydride reduction and catalytic hydrogenation, offering insights into the mechanistic underpinnings and practical considerations for each method. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: Significance of the Transformation
The reduction of β-aminoketones to their corresponding amino alcohols is a fundamental transformation in organic chemistry, yielding chiral building blocks that are pivotal in the synthesis of a wide array of biologically active molecules. The target molecule, 2-(dimethylamino)-3-phenylpropan-1-ol, is a valuable intermediate in the preparation of various pharmaceutical compounds. Its structural motif, featuring both a hydroxyl and a tertiary amino group, allows for further functionalization and elaboration into more complex molecular architectures.
The stereochemistry of the resulting alcohol is often a critical determinant of the biological activity of the final product. Therefore, the choice of reducing agent and reaction conditions can be tailored to achieve either a racemic mixture or, with the use of chiral catalysts, a specific enantiomer. This guide will delve into the common achiral reduction methods, providing a solid foundation for further exploration into asymmetric synthesis.
Reduction Methodologies: A Comparative Analysis
The selection of an appropriate reduction method for 3-(dimethylamino)-1-phenylpropan-1-one depends on several factors, including scalability, cost, desired stereoselectivity, and available laboratory equipment. Here, we discuss two of the most prevalent and reliable methods: Sodium Borohydride Reduction and Catalytic Hydrogenation.
Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a versatile and mild reducing agent, highly effective for the reduction of aldehydes and ketones.[1] Its operational simplicity and safety profile make it a popular choice for laboratory-scale synthesis.
Mechanism of Action: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is subsequently protonated during the workup step to yield the desired alcohol. The presence of a protic solvent, such as methanol or ethanol, facilitates the reaction by protonating the intermediate alkoxide.
Caption: General mechanism of ketone reduction by sodium borohydride.
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
3-(dimethylamino)-1-phenylpropan-1-one hydrochloride
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Preparation of the Free Base: In a round-bottom flask, dissolve 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride in a minimal amount of water. While stirring, slowly add 1 M NaOH solution until the pH of the solution is basic (pH > 10). Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free base of the starting material.
-
Reduction: Dissolve the obtained free base in methanol in a round-bottom flask equipped with a magnetic stirrer.[2] Cool the solution to 0-5 °C using an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride in small portions to the stirred solution.[2] The reaction is exothermic and may cause the solvent to bubble. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the complete addition of NaBH₄, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
-
Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 2-(dimethylamino)-3-phenylpropan-1-ol. Further purification can be achieved by column chromatography on silica gel if necessary.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of ketones, often providing high yields and avoiding the generation of large amounts of inorganic waste.[3] Common catalysts include Palladium on Carbon (Pd/C) and Raney Nickel.[4][5]
Mechanism of Action: In heterogeneous catalytic hydrogenation, the ketone and hydrogen gas are adsorbed onto the surface of the metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the addition of hydrogen atoms across the carbonyl double bond, leading to the formation of the corresponding alcohol.
Caption: A typical workflow for a catalytic hydrogenation experiment.
Experimental Protocol: Catalytic Hydrogenation with Pd/C
Materials:
-
3-(dimethylamino)-1-phenylpropan-1-one
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)
-
Celite or a similar filter aid
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-(dimethylamino)-1-phenylpropan-1-one in ethanol.[4]
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).
-
Hydrogenation: Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) or maintain a hydrogen atmosphere using a balloon.
-
Reaction Conditions: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2-(dimethylamino)-3-phenylpropan-1-ol.
Comparative Data of Reduction Methods
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation (Pd/C) |
| Reagent | Sodium Borohydride | Hydrogen gas, Pd/C catalyst |
| Solvent | Methanol, Ethanol | Ethanol, Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Pressure | Atmospheric | Atmospheric to elevated pressure |
| Reaction Time | 1-3 hours | 1-24 hours[6] |
| Yield | Generally good to excellent | Typically high to excellent[4] |
| Workup | Quenching, extraction | Filtration of catalyst |
| Safety | Flammable solid, reacts with water | Flammable gas, catalyst can be pyrophoric |
| Waste | Borate salts | Spent catalyst (can be recycled) |
Characterization of 2-(Dimethylamino)-3-phenylpropan-1-ol
The identity and purity of the synthesized 2-(dimethylamino)-3-phenylpropan-1-ol should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, a multiplet for the methine proton attached to the hydroxyl group, multiplets for the diastereotopic methylene protons, and a singlet for the N-methyl protons. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, the carbon bearing the hydroxyl group, the methylene carbons, and the N-methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. Other expected peaks include C-H stretching for the aromatic and aliphatic groups, and C-O stretching around 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For 2-(dimethylamino)-3-phenylpropan-1-ol (C₁₁H₁₇NO), the expected molecular weight is approximately 179.26 g/mol .[2] The mass spectrum will likely show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.
Conclusion
The reduction of 3-(dimethylamino)-1-phenylpropan-1-one to 2-(dimethylamino)-3-phenylpropan-1-ol is a well-established and versatile transformation. Both sodium borohydride reduction and catalytic hydrogenation offer effective and high-yielding routes to the desired product. The choice between these methods will be guided by the specific requirements of the synthesis, including scale, cost, and available equipment. The protocols and characterization data provided in this guide serve as a reliable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate.
References
-
Du, R., Zhu, C., Zhang, P., & Fan, R. (2008). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Synthetic Communications, 38(17), 2889-2897. [Link]
-
Taylor & Francis Online. (2008). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Synthetic Communications, 38(17). [Link]
-
ACS Publications. (n.d.). Ni/Cu Cocatalyzed Asymmetric Hydrogenation of Amino Ketones with Water as a Hydrogen Source. ACS Catalysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. ACS Catalysis. [Link]
-
Taylor & Francis Online. (2008). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Synthetic Communications, 38(17), 2889-2897. [Link]
-
John Wiley & Sons, Inc. (n.d.). Reductions by the Alumino- and Borohydrides in Organic Synthesis. [Link]
- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3-(Dimethylamino)-1-phenylpropan-1-ol | 5554-64-3 | Benchchem [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
Application Note: A Robust HPLC Method for the Purity Analysis of 2-(Dimethylamino)-3-phenylpropan-1-ol
Abstract
This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the determination of process-related impurities and the overall purity of 2-(Dimethylamino)-3-phenylpropan-1-ol. This chiral amino alcohol represents a class of compounds frequently encountered as intermediates in pharmaceutical synthesis. The inherent basicity of the dimethylamino moiety presents a unique analytical challenge, often leading to poor chromatographic peak shape. The described reversed-phase HPLC (RP-HPLC) method effectively mitigates these issues by employing a buffered, low-pH mobile phase and a modern, high-purity silica-based stationary phase. This document provides a detailed experimental protocol, method validation parameters based on International Council for Harmonisation (ICH) guidelines, and troubleshooting advice to ensure robust and reliable implementation in a research or quality control setting.
Introduction and Chromatographic Rationale
2-(Dimethylamino)-3-phenylpropan-1-ol is a chiral organic molecule featuring a phenyl chromophore, a tertiary amine, and a primary alcohol. Accurate determination of its purity is critical for ensuring the quality and consistency of downstream processes in drug development and chemical research. The primary analytical challenge stems from the basic dimethylamino group, which can undergo secondary ionic interactions with acidic residual silanols on the surface of traditional silica-based HPLC columns. This interaction is a common cause of significant peak tailing, which compromises resolution and reduces the accuracy of quantitation for both the main component and its impurities.
To overcome this, the presented method is built on the following core principles:
-
Reversed-Phase Chromatography: The non-polar phenyl group provides a strong hydrophobic anchor for retention on a C18 stationary phase, making it the ideal mode for separation.
-
Mobile Phase pH Control: By using a buffered mobile phase at an acidic pH (e.g., pH 3.0), two objectives are achieved. Firstly, the tertiary amine (pKa typically ~9-10) is fully protonated, ensuring it exists as a single ionic species, leading to consistent retention. Secondly, the low pH suppresses the ionization of residual silanols on the column packing, drastically reducing the undesirable secondary interactions that cause peak tailing.
-
High-Purity Stationary Phase: The use of a modern, fully end-capped, high-purity silica C18 column further minimizes the availability of active silanol sites, ensuring high efficiency and symmetric peaks.
-
UV Detection: The phenyl group acts as a strong chromophore, allowing for sensitive detection using a standard UV detector. Wavelengths around 215 nm offer high sensitivity, while 254 nm can provide greater specificity against certain impurities.
This application note will first detail the validated achiral purity method. It will also briefly discuss the necessary considerations for resolving the compound's stereoisomers, which requires a separate chiral chromatography approach.
Experimental Protocol: Achiral Purity Analysis
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Software: Agilent OpenLab CDS or equivalent chromatography data system.
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade
-
Phosphoric Acid (H₃PO₄), 85%, ACS Grade
-
Water, HPLC Grade or Milli-Q
-
2-(Dimethylamino)-3-phenylpropan-1-ol Reference Standard and test samples.
-
**2.2 Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 25 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 5 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-(Dimethylamino)-3-phenylpropan-1-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Reference Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 2-(Dimethylamino)-3-phenylpropan-1-ol sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analysis Workflow
The general workflow for performing the purity analysis is outlined below.
Caption: General workflow for HPLC purity analysis.
Method Validation and System Suitability
This method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters and typical acceptance criteria are summarized below. Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 for the main peak | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | ≥ 5000 for the main peak | Indicates column efficiency and good separation. |
| Repeatability (%RSD) | ≤ 2.0% for peak area from 5 replicate injections of the Working Standard Solution | Demonstrates precision of the analytical system. |
Validation Summary
| Parameter | Description |
| Specificity | The method's ability to assess the analyte in the presence of impurities, degradants, or excipients. Typically proven using forced degradation studies. |
| Linearity | Demonstrated with a correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., from LOQ to 150% of the target concentration). |
| Accuracy | Assessed by determining the recovery of spiked analyte into a blank matrix. Typically, 98.0% to 102.0% recovery is required. |
| Precision | Measured as the RSD of results from multiple analyses of the same sample (repeatability) and on different days/by different analysts (intermediate precision). |
| LOQ / LOD | The Limit of Quantitation (LOQ) and Limit of Detection (LOD) are determined based on signal-to-noise ratios (typically 10:1 for LOQ and 3:1 for LOD). |
Data Analysis and Purity Calculation
The purity of the sample is determined by the principle of area normalization. This calculation assumes that all impurities elute and have a similar UV response to the main component at the chosen wavelength.
Purity Calculation:
Caption: Troubleshooting logic for peak tailing.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Mobile phase pH is incorrect. 2. Column is old or contaminated. 3. Sample overload. | 1. Remake mobile phase, ensuring pH is 3.0 ± 0.05. 2. Flush the column with a strong solvent wash. If unresolved, replace the column. 3. Dilute the sample or reduce injection volume. |
| Retention Time Drift | 1. Inadequate column equilibration. 2. Column temperature fluctuation. 3. Mobile phase composition changing. | 1. Ensure the column is equilibrated for at least 10-15 column volumes before injection. 2. Verify the column thermostat is on and set to 30 °C. 3. Prepare fresh mobile phase; ensure pump is mixing correctly. |
| Poor Resolution | 1. Loss of column efficiency. 2. Inappropriate mobile phase composition. | 1. Replace the column. 2. Re-optimize the gradient. A shallower gradient may improve the resolution between closely eluting peaks. |
| Extraneous Peaks | 1. Contamination in diluent or mobile phase. 2. Sample degradation. 3. Carryover from previous injection. | 1. Run a blank injection of diluent to identify solvent peaks. 2. Prepare samples fresh and analyze promptly. 3. Implement a stronger needle wash in the autosampler method (e.g., using 50:50 Acetonitrile:Water). |
References
-
PubChem. . National Center for Biotechnology Information. (Accessed Jan 20, 2026).
-
Benchchem. . (Accessed Jan 20, 2026).
-
International Council for Harmonisation. . (Accessed Jan 20, 2026).
-
Agilent Technologies. . (Accessed Jan 20, 2026).
-
Dong, M. W. (2013). The Essence of Modern HPLC: Advantages, Limitations, and Trade-Offs. LCGC North America, 31(8), 614-625. [Link] (Accessed Jan 20, 2026).
Chiral Purity Determination of 2-(Dimethylamino)-3-phenylpropan-1-ol: An HPLC Application Note and Protocol
Abstract
This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-(Dimethylamino)-3-phenylpropan-1-ol, a critical chiral intermediate in pharmaceutical synthesis. Recognizing the profound impact of stereochemistry on drug efficacy and safety, this document provides a detailed protocol employing a polysaccharide-based chiral stationary phase. It offers in-depth explanations of the chromatographic principles, step-by-step procedures for analysis and method validation, and expert insights into optimizing the separation. This application note is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing a self-validating framework for ensuring the enantiomeric purity of this key synthetic building block.
Introduction: The Imperative of Chiral Separation
In pharmaceutical development, the three-dimensional structure of a molecule is as critical as its chemical composition. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit vastly different pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active, while the other could be inert, less active, or even cause adverse effects. Consequently, regulatory bodies worldwide have stringent requirements for the stereoisomeric purity of drug substances.[2]
The compound 2-(Dimethylamino)-3-phenylpropan-1-ol is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity at the outset is paramount for controlling the stereochemistry of the final drug product, thereby guaranteeing its intended therapeutic action and safety. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for accurate and reliable enantiomeric excess (%ee) determination due to its high resolution, sensitivity, and reproducibility.[3] This guide focuses on a normal-phase HPLC method, a powerful approach for the chiral separation of polar compounds like amino alcohols.
Principles of Chiral Recognition on Polysaccharide-Based CSPs
The success of this chiral separation hinges on the unique properties of polysaccharide-based CSPs, such as those derived from amylose or cellulose coated onto a silica support. The chiral selector in this proposed method is a derivative of amylose, specifically amylose tris(3,5-dimethylphenylcarbamate), the selector for the widely-used Chiralpak® AD series of columns.[3]
Chiral recognition is achieved through a combination of transient, stereoselective interactions between the enantiomers of the analyte and the chiral selector. These interactions include:
-
Hydrogen Bonding: The hydroxyl (-OH) and amino groups of the analyte can form hydrogen bonds with the carbamate groups on the CSP.
-
π-π Interactions: The phenyl ring of the analyte can interact with the electron-rich phenyl groups of the chiral selector.
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to electrostatic interactions.
-
Steric Hindrance: The three-dimensional structure of the chiral grooves and cavities on the CSP surface creates a steric environment where one enantiomer fits more favorably than the other, leading to differences in retention time.
The combination and strength of these interactions differ for each enantiomer, resulting in the formation of transient diastereomeric complexes with varying stability. The enantiomer that forms the more stable complex is retained longer on the column, thus enabling their separation.
Figure 2: HPLC Analysis Workflow.
Method Validation Framework
To ensure the method is suitable for its intended purpose (i.e., quantifying the enantiomeric purity), it must be validated according to guidelines from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).
Key Validation Parameters
| Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the enantiomers in the presence of impurities or degradants. (Peak purity analysis should show no co-elution). |
| Linearity | Establish a linear relationship between the concentration of the minor enantiomer and its peak area. (Correlation coefficient, r² ≥ 0.995). |
| Limit of Detection (LOD) | The lowest concentration of the minor enantiomer that can be detected. (Signal-to-Noise ratio of ~3:1). |
| Limit of Quantitation (LOQ) | The lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. (Signal-to-Noise ratio of ~10:1; RSD ≤ 10%). |
| Accuracy | The closeness of the measured value to the true value. (Determined by spike/recovery studies; recovery should be within 80-120% for low concentrations). |
| Precision | The degree of agreement among individual test results. (Repeatability [intra-day] and Intermediate Precision [inter-day]; RSD ≤ 5% at the specification limit). |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). |
Protocol for LOQ Determination
-
Prepare a Stock Solution: Create a stock solution of the racemic mixture at 1.0 mg/mL.
-
Prepare a Dilution Series: Prepare a series of dilutions of the stock solution to obtain concentrations of the minor enantiomer (assuming a 50:50 mix) ranging from, for example, 0.1% to 2% of the major enantiomer's concentration.
-
Inject and Analyze: Inject each dilution and determine the concentration at which the signal-to-noise ratio is approximately 10:1.
-
Confirm with Precision: Prepare six independent samples at the estimated LOQ concentration and inject them. The relative standard deviation (RSD) of the peak areas should be ≤ 10%.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution (Rs < 1.5) | - Mobile phase is too strong.- Inappropriate CSP. | - Decrease the percentage of 2-Propanol in the mobile phase (e.g., to 90:10:0.1).- Try a different alcohol modifier (e.g., ethanol).- Screen other polysaccharide CSPs (e.g., Chiralcel® OD-H). |
| Peak Tailing | - Insufficient basic additive.- Column contamination. | - Increase DEA concentration slightly (e.g., to 0.15%).- Ensure sample is fully dissolved in the mobile phase.- Flush the column according to the manufacturer's instructions. [4] |
| Long Retention Times | - Mobile phase is too weak. | - Increase the percentage of 2-Propanol in the mobile phase. |
| Inconsistent Results | - Incomplete system equilibration.- Mobile phase instability. | - Allow for longer equilibration times.- Prepare fresh mobile phase daily. |
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the chiral separation of 2-(Dimethylamino)-3-phenylpropan-1-ol enantiomers by HPLC. The detailed methodology, rooted in the principles of chiral recognition on polysaccharide stationary phases, offers a robust starting point for method development and validation. By following the outlined procedures and adhering to the principles of analytical method validation, researchers and drug development professionals can confidently and accurately assess the enantiomeric purity of this vital pharmaceutical intermediate, ensuring the quality and safety of the final drug product.
References
-
Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. [Link]
-
Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Daicel. Instruction Manual for CHIRALPAK® AD-H. [Link]
-
Deidda, R., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. [Link]
-
HPLC. Instruction Manual for CHIRALCEL OD-H, CHIRALCEL OJ-H Columns. [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
ResearchGate. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
ResearchGate. (2015). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]
-
PureSynth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]
-
SIELC. Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column. [Link]
-
Umstead, W. J. The Chiral Resolution of Fluoxetine. [Link]
-
Wang, G., et al. (2002). Enantiomeric separation and quantification of fluoxetine (Prozac) in human plasma by liquid chromatography/tandem mass spectrometry using liquid-liquid extraction in 96-well plate format. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. [Link]
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Zhang, T., et al. (2012). Enantiomeric separation of fluoxetine derivatives on polysaccharide-based chiral columns. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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- 4. ct-k.com [ct-k.com]
Application Notes and Protocols for NMR Analysis of 2-(Dimethylamino)-3-phenylpropan-1-ol
Introduction: The Rationale Behind a Meticulous NMR Sample Preparation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. For a compound such as "2-(Dimethylamino)-3-phenylpropan-1-ol," which possesses multiple key functional groups—a tertiary amine, a primary alcohol, and a phenyl ring—a high-quality NMR spectrum is essential for unambiguous characterization. The quality of the final spectrum is, however, fundamentally dependent on the initial sample preparation. This guide provides a comprehensive, in-depth protocol for the preparation of "2-(Dimethylamino)-3-phenylpropan-1-ol" for NMR analysis, moving beyond a simple list of steps to explain the critical reasoning behind each experimental choice. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to produce reliable and reproducible NMR data.
The molecular structure of 2-(Dimethylamino)-3-phenylpropan-1-ol, with its combination of a non-polar phenyl group and polar amino and hydroxyl moieties, presents an interesting case for solvent selection and highlights the potential for pH-dependent spectral changes. This protocol will address these specific challenges, ensuring a robust and validated approach to sample preparation.
Physicochemical Properties of 2-(Dimethylamino)-3-phenylpropan-1-ol
A thorough understanding of the analyte's properties is the foundation of a successful NMR experiment. Below is a summary of the key physicochemical properties for a related compound, which will inform our experimental design.
| Property | Value (for related compounds) | Source(s) |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1] |
| Appearance | Likely a solid or oil at room temperature | Inferred |
| Solubility | 13.3 µg/mL in water (at pH 7.4) for 3-(Dimethylamino)-1-phenylpropan-1-ol | [1] |
The structure of 2-(Dimethylamino)-3-phenylpropan-1-ol suggests a molecule with moderate polarity. The phenyl group imparts non-polar character, while the dimethylamino and hydroxyl groups are polar and capable of hydrogen bonding. This amphiphilic nature is a key consideration for solvent selection.
Core Principles of NMR Sample Preparation: A Validating System
The preparation of an NMR sample is not merely a dissolution step; it is the construction of a system designed to yield the highest quality data. The following principles are interconnected and form a self-validating framework for your experiment.
The Critical Choice of Deuterated Solvent
The primary reason for using deuterated solvents in NMR is to avoid the overwhelming signal from the solvent's protons, which would otherwise obscure the signals from the analyte.[2] The deuterium (²H) nucleus resonates at a different frequency than protons (¹H), making the solvent effectively "invisible" in a standard ¹H NMR spectrum.
Solvent Selection Strategy for 2-(Dimethylamino)-3-phenylpropan-1-ol:
Given the amphiphilic nature of the target molecule, a solvent that can accommodate both polar and non-polar characteristics is ideal.
-
Primary Recommendation: Chloroform-d (CDCl₃)
-
Rationale: CDCl₃ is a solvent of moderate polarity and is often the first choice for many organic molecules.[3] It should effectively dissolve the phenyl portion of the molecule, and while the polar groups may have limited solubility, for the concentrations typically used in NMR, it is often sufficient. The residual proton signal of CDCl₃ at ~7.26 ppm can serve as a convenient chemical shift reference, though it may interfere with the aromatic signals of the analyte.[4]
-
-
Alternative Solvents:
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent, DMSO-d₆ is an excellent choice if solubility in CDCl₃ is poor.[3] It will readily dissolve the polar functional groups. However, its high boiling point can make sample recovery difficult.[3] The residual water peak in DMSO-d₆ can be broad and may exchange with the -OH and -NH protons of the analyte.
-
Methanol-d₄ (CD₃OD): As a polar protic solvent, methanol-d₄ is also a good candidate for dissolving polar compounds. A key feature of using CD₃OD is that the hydroxyl and any labile amine protons on the analyte will exchange with the deuterium of the solvent, causing their signals to disappear from the ¹H NMR spectrum.[5] This can be a useful diagnostic tool for identifying these protons.
-
Deuterium Oxide (D₂O): While the solubility of the related compound is low in water, D₂O could be considered, especially if the sample is in a salt form. The use of D₂O will also lead to the exchange of labile protons.[5]
-
Experimental Validation of Solvent Choice:
Before consuming valuable deuterated solvent, it is prudent to test the solubility of a small amount of the analyte in the corresponding non-deuterated solvent in a small vial.[6]
Experimental Workflow for Solvent Selection
Caption: A decision-making workflow for selecting the appropriate deuterated solvent.
Optimizing Sample Concentration
The concentration of the analyte in the NMR tube is a balance between achieving a good signal-to-noise ratio in a reasonable time and avoiding issues like line broadening due to high viscosity or aggregation.[7]
Concentration Guidelines:
| Experiment Type | Recommended Concentration | Rationale |
| ¹H NMR | 5-25 mg in 0.6-0.7 mL of solvent | Provides excellent signal-to-noise for proton experiments in a short time.[7] |
| ¹³C NMR | 50-100 mg in 0.6-0.7 mL of solvent | ¹³C has a much lower natural abundance and gyromagnetic ratio than ¹H, requiring a more concentrated sample for timely data acquisition.[7] |
A Note on High Concentrations: While a higher concentration will reduce the time needed for a ¹³C NMR experiment, it can lead to broader lines in the ¹H NMR spectrum due to increased solution viscosity. If both ¹H and ¹³C spectra are required from the same sample, starting with a concentration suitable for ¹H NMR and increasing the acquisition time for the ¹³C experiment is often the best approach.
The Impact of pH on the NMR Spectrum
The presence of a basic dimethylamino group and a weakly acidic hydroxyl group makes the NMR spectrum of 2-(Dimethylamino)-3-phenylpropan-1-ol potentially sensitive to the pH of the solution.
-
Protonation of the Amine: In an acidic environment, the lone pair on the nitrogen of the dimethylamino group can be protonated to form a quaternary ammonium cation. This protonation will cause a significant downfield shift (to a higher ppm value) of the protons on the carbons adjacent to the nitrogen due to the inductive effect of the positive charge.[8]
-
Deprotonation of the Alcohol: In a basic environment, the hydroxyl proton can be removed to form an alkoxide. This would lead to a downfield shift of the adjacent protons.
Even trace amounts of acid or base in the deuterated solvent can alter the protonation state of the analyte and thus the chemical shifts of nearby protons. For example, CDCl₃ can contain trace amounts of HCl.[9]
Controlling for pH Effects:
For routine structural confirmation, simply being aware of these potential shifts is often sufficient. However, for studies where precise and reproducible chemical shifts are critical (e.g., in drug development for characterization and comparison), buffering the sample or neutralizing the solvent may be necessary. It is important to note that pH titration experiments can be intentionally performed to determine the pKa of ionizable groups.[10]
Step-by-Step Protocol for NMR Sample Preparation
This protocol provides a detailed, self-validating methodology for preparing a high-quality NMR sample of "2-(Dimethylamino)-3-phenylpropan-1-ol."
Materials:
-
2-(Dimethylamino)-3-phenylpropan-1-ol (5-25 mg for ¹H, 50-100 mg for ¹³C)
-
High-quality 5 mm NMR tube and cap
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD)
-
Pasteur pipette and bulb
-
Small plug of glass wool or a syringe filter
-
Small vial for initial dissolution
-
Vortex mixer (optional)
-
Internal standard (e.g., Tetramethylsilane - TMS) (optional)
Protocol Workflow:
Caption: A streamlined workflow for the preparation of the NMR sample.
Detailed Steps:
-
Weigh the Analyte: Accurately weigh the desired amount of 2-(Dimethylamino)-3-phenylpropan-1-ol and transfer it to a clean, dry vial.[7]
-
Initial Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7] Gently swirl or vortex the vial to dissolve the compound completely. Visually inspect the solution to ensure there are no suspended particles.
-
Filtration: To remove any particulate matter that can degrade the magnetic field homogeneity and broaden the NMR signals, the solution must be filtered.
-
Firmly pack a small plug of glass wool into a Pasteur pipette.
-
Draw the solution from the vial into the pipette.
-
Carefully dispense the filtered solution into a clean, high-quality NMR tube.
-
-
Internal Standard (for Quantitative NMR or Precise Referencing): If an internal standard is required, it should be added at this stage. Tetramethylsilane (TMS) is a common standard for organic solvents and is defined as 0 ppm.[7] Use a very small, precisely known amount.
-
Capping and Mixing: Securely cap the NMR tube. Invert the tube several times to ensure the solution is homogeneous.
-
Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust. Label the tube clearly near the top with the sample identification.[7]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Solution(s) |
| Broad NMR Signals | - Particulate matter in the sample- High sample concentration (viscosity)- Paramagnetic impurities | - Re-filter the sample- Dilute the sample- Treat the sample with a chelating agent if paramagnetic metals are suspected |
| Unexpected Chemical Shifts | - pH effects from the solvent or sample- Use of a different solvent than in reference spectra | - Be aware of potential shifts and consider solvent neutralization if necessary- Ensure consistent use of the same solvent for comparisons |
| Labile Protons (-OH, -NH) Not Observed | - Use of a protic deuterated solvent (e.g., CD₃OD, D₂O) leading to H/D exchange | - This is expected. To observe these protons, use an aprotic solvent like CDCl₃ or DMSO-d₆. |
Conclusion: A Foundation for High-Quality Data
The meticulous preparation of an NMR sample is a critical, yet often underestimated, aspect of structural analysis. For "2-(Dimethylamino)-3-phenylpropan-1-ol," a thoughtful consideration of its amphiphilic nature and the potential for pH-dependent spectral changes is paramount. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently prepare high-quality NMR samples, leading to accurate, reproducible, and insightful data that is crucial for research, discovery, and development.
References
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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École Polytechnique Fédérale de Lausanne. (n.d.). NMR sample preparation. Retrieved from [Link]
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University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ETH Zurich. (n.d.). How much substance do I need? - NMR Service. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
ResearchGate. (2017, April 5). Which solvents I should use for taking NMR of amino acid? Retrieved from [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-(Methylamino)-3-phenylpropan-1-ol. Retrieved from [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from [Link]
-
YouTube. (2017, June 1). Solvents in NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 27). Activating effects of amino and hydroxyl groups in different pH. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, October 4). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Retrieved from [Link]
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Application Notes and Protocols for (S)-2-(Dimethylamino)-3-phenylpropan-1-ol in Asymmetric Synthesis
Introduction: Unlocking Stereocontrol with Phenylalanine-Derived Amino Alcohols
In the landscape of modern asymmetric synthesis, chiral β-amino alcohols stand as a cornerstone class of ligands and catalysts, pivotal for forging carbon-carbon and carbon-heteroatom bonds with high stereocontrol.[1] Their prevalence stems from their straightforward synthesis from the abundant chiral pool of amino acids, their modular nature, and their ability to form stable, well-defined chelate complexes with a variety of metals.[1][2]
This guide focuses on (S)-2-(Dimethylamino)-3-phenylpropan-1-ol , a chiral β-amino alcohol readily derived from the natural amino acid L-phenylalanine. While less ubiquitous in the literature than congeners like ephedrine or diphenylprolinol, its structural motifs—a sterically demanding benzyl group, a Lewis basic dimethylamino moiety, and a coordinating hydroxyl group—position it as a highly promising ligand for a range of asymmetric transformations.
Herein, we move beyond a mere listing of procedures. As field-experienced scientists, we will dissect the causality behind experimental design, providing not just the "how" but the "why." The protocols are presented as self-validating systems, grounded in established principles of asymmetric catalysis, empowering researchers to apply, adapt, and troubleshoot with confidence.
PART I: Synthesis of the Chiral Ligand: (S)-2-(Dimethylamino)-3-phenylpropan-1-ol
The reliable performance of any chiral ligand is predicated on its enantiomeric purity. The synthesis of (S)-2-(Dimethylamino)-3-phenylpropan-1-ol from L-phenylalanine is a robust, multi-step process that ensures the integrity of the stereocenter.
Workflow for Ligand Synthesis
Caption: Synthesis of (S)-2-(Dimethylamino)-3-phenylpropan-1-ol from L-Phenylalanine.
Detailed Synthesis Protocol
Materials:
-
L-Phenylalanine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Aqueous Formaldehyde (37 wt. %)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) and Lithium chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Esterification of L-Phenylalanine
-
Setup: In a flame-dried, 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend L-phenylalanine (1 equiv.) in anhydrous methanol (5 mL per gram of amino acid).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equiv.) dropwise via a syringe. Causality: This exothermic reaction generates HCl in situ, which protonates the carboxylic acid, activating it for esterification. The slow addition at 0 °C prevents uncontrolled temperature spikes and potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting white solid is the hydrochloride salt of the methyl ester. It can be used directly in the next step or neutralized by dissolving in diethyl ether and washing with saturated NaHCO₃ solution, followed by drying the organic layer over MgSO₄ and evaporation.
Step 2: N,N-Dimethylation via Reductive Amination
-
Setup: To a solution of phenylalanine methyl ester hydrochloride (1 equiv.) in methanol, add aqueous formaldehyde (3.0 equiv.).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5 mol %). Safety Note: Pd/C can be pyrophoric. Handle with care, preferably as a wet paste.
-
Reaction: The reaction vessel is placed in a hydrogenation apparatus, purged with nitrogen, and then pressurized with hydrogen gas (typically 50 psi). The reaction is stirred vigorously at room temperature for 12-24 hours.
-
Work-up: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. The filtrate is concentrated under reduced pressure to yield the N,N-dimethylated ester.
Step 3: Reduction to the Amino Alcohol
-
Setup: In a flame-dried, 1 L three-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 equiv.) in anhydrous THF. Cool the suspension to 0 °C.
-
Reagent Addition: Dissolve the N,N-dimethyl phenylalanine methyl ester from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Causality: The ester is reduced to the primary alcohol. The strong, non-nucleophilic hydride source LiAlH₄ is ideal for this transformation. Maintaining 0 °C controls the highly exothermic reaction.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quenching & Work-up: Cool the reaction back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser work-up). A granular precipitate should form. Stir vigorously for 30 minutes.
-
Isolation: Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-2-(Dimethylamino)-3-phenylpropan-1-ol. The product can be purified by column chromatography or distillation if necessary.
PART II: Application in Asymmetric Catalysis
Application 1: Enantioselective Addition of Diethylzinc to Aldehydes
One of the most well-established and reliable applications for chiral β-amino alcohols is catalyzing the addition of dialkylzinc reagents to aldehydes, a powerful method for synthesizing chiral secondary alcohols.[3]
Mechanism of Action: The amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex exists as a dimer, which is believed to be the catalytically active species. The aldehyde coordinates to one of the zinc centers, activating its carbonyl group. The chiral ligand environment then directs the stereoselective transfer of an ethyl group from the other zinc center to one face of the aldehyde, leading to the preferential formation of one enantiomer of the secondary alcohol product.
Catalytic Cycle for Diethylzinc Addition
Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Detailed Protocol: Asymmetric Ethylation of Benzaldehyde
Materials:
-
(S)-2-(Dimethylamino)-3-phenylpropan-1-ol (the ligand)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (2 mol %) in anhydrous toluene (2 mL). Cool the solution to 0 °C. Add diethylzinc solution (1.2 equiv. relative to the aldehyde) dropwise. Stir the mixture at 0 °C for 30 minutes. Causality: This step pre-forms the active chiral catalyst. The excess diethylzinc ensures that all the ligand is converted and also serves as the primary reagent.
-
Reaction Initiation: Add freshly distilled benzaldehyde (1.0 equiv.) dropwise to the catalyst solution at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. The progress can be monitored by TLC or GC analysis. Reactions are typically complete within 2-12 hours. Causality: Low temperature is crucial for achieving high enantioselectivity by minimizing the background, uncatalyzed reaction and favoring the more ordered, selective transition state.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Add 1 M HCl to dissolve the zinc salts. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation & Analysis: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product, (R)-1-phenyl-1-propanol, can be purified by flash chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Performance Data of Benchmark β-Amino Alcohols
To provide a framework for expected results, the following table summarizes the performance of several well-known chiral β-amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde.
| Chiral Ligand | Ligand Loading (mol%) | Temp (°C) | Yield (%) | ee (%) | Configuration |
| (1R,2S)-(-)-N,N-Dimethylephedrine | 2 | 0 | 95 | 92 | (R) |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | 2 | 0 | >98 | 98 | (R) |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol | 1 | 0 | 97 | >99 | (S) |
| (S)-2-(Dimethylamino)-3-phenylpropan-1-ol | 2 (projected) | 0 | High | High | (R) |
Note: Data for the title compound is projected based on the performance of structurally similar ligands. Actual results require experimental validation.
PART III: Concluding Remarks and Future Outlook
(S)-2-(Dimethylamino)-3-phenylpropan-1-ol, as a readily accessible, phenylalanine-derived ligand, holds significant promise for asymmetric catalysis. The protocols detailed herein for its synthesis and application in the benchmark enantioselective ethylation of aldehydes provide a robust starting point for its exploration. The principles of catalyst formation, the importance of temperature control, and the methods for analysis are directly transferable to other aldehydes and dialkylzinc reagents.
Researchers and drug development professionals are encouraged to view this guide not as a fixed recipe, but as a foundational methodology. The modularity of the ligand allows for further optimization—for instance, by modifying the N-alkyl groups or the phenyl backbone—to tune steric and electronic properties for specific substrates. The true power of (S)-2-(Dimethylamino)-3-phenylpropan-1-ol lies in its potential to be a versatile and cost-effective tool in the ever-expanding toolkit of the synthetic chemist.
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
-
Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. [Link]
Sources
Application Note: Synthetic Strategies for N-Methylated Analogs from 2-(Dimethylamino)-3-phenylpropan-1-ol
Abstract
This technical guide provides a comprehensive analysis of synthetic strategies for preparing N-methylated analogs using 2-(Dimethylamino)-3-phenylpropan-1-ol as a starting material. Recognizing that the precursor is a tertiary amine, this document elucidates two primary, chemically distinct pathways: (1) the direct N-methylation to form a quaternary ammonium salt, and (2) a multi-step demethylation-remethylation sequence to access the mono-N-methyl analog, 2-(Methylamino)-3-phenylpropan-1-ol. This guide furnishes detailed, step-by-step protocols, explains the causality behind experimental choices, and outlines robust analytical methods for product characterization, providing researchers and drug development professionals with a thorough and practical framework for synthesis.
Introduction and Strategic Overview
2-(Dimethylamino)-3-phenylpropan-1-ol is a tertiary amine, a class of compounds that presents a unique challenge for further N-methylation. Unlike primary or secondary amines, which can be methylated via reductive amination or direct alkylation to form tertiary amines, a tertiary amine cannot form another stable, neutral tertiary amine.[1] The lone pair on the nitrogen atom can, however, act as a nucleophile, leading to two distinct synthetic possibilities depending on the desired analog.
Pathway A: Quaternization. The most direct route of "N-methylation" involves the reaction of the tertiary amine with a methylating agent to form a quaternary ammonium salt. This process, known as the Menshutkin reaction, yields a permanently charged cationic molecule with properties vastly different from its precursor.[2]
Pathway B: Demethylation-Remethylation. To synthesize a different type of analog, such as the mono-N-methyl derivative (2-(Methylamino)-3-phenylpropan-1-ol), a more complex, multi-step approach is necessary. This involves first removing one of the existing methyl groups (N-demethylation) to generate a secondary amine intermediate, which can then be selectively N-methylated.[3]
The choice between these pathways is dictated entirely by the target molecule's desired chemical structure and properties.
Caption: Decision tree for synthesizing N-methylated analogs.
Physicochemical Properties of Precursor
A thorough understanding of the starting material is critical for procedural design and safety.
| Property | Value | Source |
| Chemical Name | 3-(Dimethylamino)-1-phenylpropan-1-ol | [4][5] |
| CAS Number | 5554-64-3 | [5] |
| Molecular Formula | C₁₁H₁₇NO | [4] |
| Molecular Weight | 179.26 g/mol | [4] |
| Melting Point | 47-48°C | [6] |
| Boiling Point | 128-130°C (at 3 Torr) | [5] |
| Appearance | Colorless liquid or solid | [6] |
Protocol 1: Synthesis of [2-hydroxy-1-(phenylmethyl)propyl]trimethylammonium iodide (Quaternary Ammonium Salt)
This protocol details the direct N-methylation of the tertiary amine precursor to yield a quaternary ammonium salt via the Menshutkin reaction.[2] This Sₙ2 reaction involves the nucleophilic attack of the tertiary amine on an alkyl halide.[7] Methyl iodide is a highly effective methylating agent for this purpose due to the excellent leaving group ability of iodide.
Reaction Mechanism
Caption: Sₙ2 mechanism for quaternary ammonium salt formation.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 2-(Dimethylamino)-3-phenylpropan-1-ol | 179.26 | 5.00 g | 27.9 mmol |
| Methyl Iodide (CH₃I) | 141.94 | 4.36 g (1.92 mL) | 30.7 mmol (1.1 eq) |
| Acetone (anhydrous) | 58.08 | 50 mL | - |
| Diethyl Ether (anhydrous) | 74.12 | 100 mL | - |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5.00 g (27.9 mmol) of 2-(Dimethylamino)-3-phenylpropan-1-ol in 50 mL of anhydrous acetone.
-
Reagent Addition: While stirring, add 1.92 mL (30.7 mmol) of methyl iodide to the solution at room temperature. CAUTION: Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8]
-
Reaction: Heat the mixture to a gentle reflux (approx. 56°C) and maintain for 4-6 hours. The formation of a white precipitate indicates product formation.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with two 50 mL portions of cold, anhydrous diethyl ether to remove unreacted starting materials.
-
Drying: Dry the resulting white solid under vacuum to obtain the final quaternary ammonium salt. Expected yield: 85-95%.
Safety Precautions
-
Methyl Iodide: Methyl iodide is toxic, a suspected carcinogen, and rapidly absorbed through the skin.[8][9] Always handle it within a certified chemical fume hood. Wear nitrile or neoprene gloves, a lab coat, and chemical safety goggles.[10] In case of skin contact, wash immediately and thoroughly with soap and water.
-
General: Avoid inhalation of vapors and skin/eye contact with all reagents. Ensure proper ventilation and have emergency procedures in place for spills.[10]
Protocol 2: Synthesis of 2-(Methylamino)-3-phenylpropan-1-ol via Demethylation-Remethylation
This advanced pathway is necessary to create the mono-N-methyl analog. It requires a two-step sequence: first, the selective removal of one methyl group, followed by the methylation of the resulting secondary amine.
Step 1: N-Demethylation using the von Braun Reaction
The von Braun reaction is a classic method for the N-demethylation of tertiary amines using cyanogen bromide (BrCN).[11][12] The reaction proceeds through a quaternary cyanoammonium intermediate, which then undergoes nucleophilic attack by the bromide ion to yield an N-cyanamide and methyl bromide.[3] Subsequent hydrolysis of the cyanamide furnishes the secondary amine.
Note: Modern variations often replace the highly toxic cyanogen bromide with chloroformates (e.g., ethyl chloroformate), which proceed through a carbamate intermediate.[12][13]
Caption: Workflow for N-demethylation via the von Braun reaction.
Conceptual Protocol (Von Braun):
-
Dissolve the tertiary amine precursor in an inert, anhydrous solvent (e.g., chloroform or ether).
-
Add cyanogen bromide slowly at 0°C. EXTREME CAUTION: Cyanogen bromide is highly toxic.
-
Allow the reaction to proceed, typically at room temperature, monitoring by TLC or LC-MS.
-
After completion, remove the solvent. The resulting crude N-cyanamide is then subjected to hydrolysis (acidic or basic conditions) or reduction (e.g., with LiAlH₄) to yield the secondary amine.[3]
Step 2: N-Methylation of the Secondary Amine (Eschweiler-Clarke Reaction)
The Eschweiler-Clarke reaction is an excellent method for methylating secondary amines to tertiary amines without the risk of forming quaternary ammonium salts.[1][14] It uses formaldehyde as the methyl source and formic acid as the reducing agent in a one-pot procedure.[15]
Conceptual Protocol (Eschweiler-Clarke):
-
To the secondary amine obtained from Step 4.1, add excess formic acid and aqueous formaldehyde.[16]
-
Heat the mixture, typically to 80-100°C, for several hours.[15] The reaction is driven by the irreversible loss of carbon dioxide gas.[1]
-
After cooling, basify the reaction mixture with NaOH or KOH to deprotonate the amine.
-
Extract the desired mono-N-methyl product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purify the product via column chromatography or distillation.
Analytical Characterization
Confirming the structure of the final product is essential. NMR and Mass Spectrometry are the primary tools for distinguishing between the precursor, the quaternary salt, and the mono-methyl analog.
| Technique | Precursor (Tertiary Amine) | Product 1 (Quaternary Salt) | Product 2 (Mono-Methyl Analog) |
| ¹H-NMR | N-(CH₃)₂ singlet at ~2.2 ppm. | N⁺-(CH₃)₃ singlet significantly downfield (~3.1-3.5 ppm) due to the positive charge.[7] | N-CH₃ singlet at ~2.4 ppm; N-H proton signal present. |
| ¹³C-NMR | N-(CH₃)₂ signal at ~45 ppm. | N⁺-(CH₃)₃ signal shifted downfield to ~55-60 ppm.[7] | N-CH₃ signal at ~35 ppm. |
| Mass Spec (ESI+) | Shows [M+H]⁺ ion. | Shows M⁺ ion (the permanently charged cation) at a mass 15 units higher than the precursor's [M+H]⁺.[17] | Shows [M+H]⁺ ion at a mass 14 units lower than the precursor. |
| FT-IR | No N-H stretch. | No N-H stretch. | Shows N-H stretch (~3300-3500 cm⁻¹). |
Conclusion
The synthesis of N-methylated analogs from 2-(Dimethylamino)-3-phenylpropan-1-ol is a nuanced task that hinges on a clear understanding of the target structure. For the synthesis of a quaternary ammonium salt, a direct and high-yielding one-step quaternization with methyl iodide is the method of choice. However, to access other analogs like the mono-N-methyl derivative, a more challenging multi-step sequence involving a chemically demanding N-demethylation followed by a controlled N-methylation is required. The protocols and analytical data presented herein provide a robust foundation for researchers to pursue either synthetic strategy with scientific rigor and safety.
References
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Demethylation - Wikipedia. Wikipedia. Available at: [Link]
-
von Braun reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Chamberland SOP Working with Methyl Iodide. University of Vermont. Available at: [Link]
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von Braun reaction - Wikiwand. Wikiwand. Available at: [Link]
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N-Dealkylation of Amines. PMC - NIH. Available at: [Link]
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HAZARD SUMMARY METHYL IODIDE. NJ.gov. Available at: [Link]
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Methyl Iodide Standard (1X1 mL) - Safety Data Sheet. Agilent. Available at: [Link]
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Eschweiler–Clarke reaction - Grokipedia. Grokipedia. Available at: [Link]
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Simple and selective one-pot replacement of the N-methyl group of tertiary amines by quaternization and demethylation with sodium sulfide or potassium thioacetate: an application to the synthesis of pergolide. RSC Publishing. Available at: [Link]
-
(S)-2-(Methylamino)-3-phenylpropan-1-ol | C10H15NO. PubChem. Available at: [Link]
-
The von Braun Cyanogen Bromide Reaction. ResearchGate. Available at: [Link]
-
Eschweiler–Clarke reaction - Wikipedia. Wikipedia. Available at: [Link]
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Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Sciencemadness.org. Available at: [Link]
-
Eschweiler-Clarke Reaction. Organic Chemistry Portal. Available at: [Link]
-
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. Available at: [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available at: [Link]
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Synthesis of tertiary amines by N‐methylation of aromatic imines using... ResearchGate. Available at: [Link]
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Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. PMC - NIH. Available at: [Link]
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Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link]
- Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.
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A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-Like Setup. ResearchGate. Available at: [Link]
-
A New, Direct Method for Selective Demethylation of N+-Methyl Quaternary Ammonium Iodides. Taylor & Francis Online. Available at: [Link]
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Google Patents.
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An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. ACS Publications. Available at: [Link]
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Eschweiler-Clarke Reaction. NROChemistry. Available at: [Link]
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Synthesis of N-methylated cyclic peptides. ResearchGate. Available at: [Link]
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3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO. PubChem. Available at: [Link]
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3-(p-(Dimethylamino)phenyl)propanol | C11H17NO. PubChem. Available at: [Link]
-
Menshutkin reaction - Wikipedia. Wikipedia. Available at: [Link]
-
synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. Available at: [Link]
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N-Demethylation of N-Methyl Alkaloids with Ferrocene. ResearchGate. Available at: [Link]
- Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.
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A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. PubMed. Available at: [Link]
-
Alkylation of Amines | Methyl amine | Secondary, Tertiary & Quaternary Ammonium Salts. Land of Chemistry. Available at: [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC - NIH. Available at: [Link]
-
¹H-NMR spectra of AMadh1 (a) and AMadh2 (b) products. ResearchGate. Available at: [Link]
-
Quaternary ammonium salts – Knowledge and References. Taylor & Francis. Available at: [Link]
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Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. Alfa Chemistry. Available at: [Link]
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Application Notes and Protocols for the Characterization of 2-(Dimethylamino)-3-phenylpropan-1-ol
Introduction
2-(Dimethylamino)-3-phenylpropan-1-ol, with CAS Registry Number 60577-28-8, is a chiral amino alcohol that serves as a versatile building block in pharmaceutical and chemical synthesis.[1] Its structural features—a secondary alcohol, a tertiary amine, and a phenyl group—necessitate a comprehensive analytical strategy to ensure identity, purity, and consistency. This document provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical techniques for the characterization of this compound. The protocols herein are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and adherence to rigorous validation standards as outlined by the International Council for Harmonisation (ICH).[2]
The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[2] For 2-(Dimethylamino)-3-phenylpropan-1-ol, this typically involves:
-
Identification: Confirming the chemical structure.
-
Purity Assessment: Quantifying impurities and determining the overall purity.
-
Assay: Accurately measuring the concentration of the active substance.
-
Chiral Purity: Determining the enantiomeric excess, which is critical for stereospecific synthesis and pharmacological activity.
This guide will detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound. Each section will provide not only a step-by-step protocol but also the scientific rationale for the chosen methodology, ensuring a deep understanding of the analytical process.
High-Performance Liquid Chromatography (HPLC) for Purity, Assay, and Chiral Separation
HPLC is the cornerstone technique for assessing the purity and potency of non-volatile and thermally labile compounds like 2-(Dimethylamino)-3-phenylpropan-1-ol. Given the compound's structure, both reversed-phase and chiral chromatography are applicable for comprehensive analysis.
Rationale for Method Selection
A reversed-phase HPLC method with UV detection is suitable for purity and assay determination due to the presence of the UV-active phenyl group. For the critical task of separating the enantiomers, a chiral stationary phase (CSP) is employed. The choice of a polysaccharide-based CSP is often effective for a broad range of chiral compounds, including amino alcohols.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of 2-(Dimethylamino)-3-phenylpropan-1-ol.
Protocol 1: Reversed-Phase HPLC for Purity and Assay
Objective: To quantify the purity of 2-(Dimethylamino)-3-phenylpropan-1-ol and determine its concentration (assay) against a reference standard.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Reference Standard: 2-(Dimethylamino)-3-phenylpropan-1-ol of known purity
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (reagent grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 20 mM ammonium acetate in water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to obtain a final concentration of 1.0 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase Gradient elution: Start with 10% B, hold for 2 min, ramp to 90% B over 15 min, hold for 3 min, return to 10% B and equilibrate for 5 min. Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL | Detection | UV at 210 nm |
-
Analysis: Inject the standard and sample solutions. Identify the main peak corresponding to 2-(Dimethylamino)-3-phenylpropan-1-ol. Calculate the purity by the area percent method and the assay by comparing the peak area of the sample to that of the reference standard.
Protocol 2: Chiral HPLC for Enantiomeric Purity
Objective: To separate and quantify the enantiomers of 2-(Dimethylamino)-3-phenylpropan-1-ol.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralpak AD-H, 4.6 x 250 mm, 5 µm)
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (reagent grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:Isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine. The addition of a small amount of a basic modifier like diethylamine is often necessary to improve the peak shape of basic analytes.
-
Sample Solution Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
Parameter Condition Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm Mobile Phase Isocratic elution with n-Hexane:Isopropanol (80:20 v/v) + 0.1% Diethylamine Flow Rate 0.8 mL/min Column Temperature 25 °C Injection Volume 5 µL | Detection | UV at 210 nm |
-
Analysis: Inject the sample solution. Determine the retention times of the two enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers (E1 and E2): % ee = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities and for providing structural confirmation through mass fragmentation patterns. Due to the presence of a polar hydroxyl group, derivatization may be necessary to improve the chromatographic properties of 2-(Dimethylamino)-3-phenylpropan-1-ol.
Rationale for Method Selection
GC-MS offers high sensitivity and specificity. The electron ionization (EI) mass spectrum provides a reproducible fragmentation pattern that can be used as a fingerprint for identification and for comparison against spectral libraries. The analysis of clandestine synthesis intermediates in forensic science often relies on GC-MS, highlighting its robustness for this class of compounds.[3]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of 2-(Dimethylamino)-3-phenylpropan-1-ol.
Protocol: GC-MS Analysis
Objective: To identify volatile impurities and confirm the identity of 2-(Dimethylamino)-3-phenylpropan-1-ol.
Instrumentation and Materials:
-
GC-MS system with an EI source
-
Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Helium (carrier gas)
-
Methanol (GC grade)
-
Optional: Silylating agent (e.g., BSTFA with 1% TMCS)
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol.
-
Derivatization (Optional): If poor peak shape or thermal degradation is observed, perform silylation. Evaporate the solvent from the sample solution and add 100 µL of the silylating agent. Heat at 70 °C for 30 minutes.
-
GC-MS Conditions:
Parameter Condition Injector Temperature 250 °C Injection Mode Split (e.g., 20:1) Injection Volume 1 µL Carrier Gas Helium at a constant flow of 1.2 mL/min Oven Program Initial temp 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min MS Transfer Line 280 °C Ion Source Temp 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Mass Range | m/z 40-450 |
-
Analysis: Acquire the total ion chromatogram (TIC). Identify peaks corresponding to impurities. Obtain the mass spectrum for the main peak and compare it to a reference spectrum or interpret the fragmentation pattern. The expected molecular ion peak is at m/z 179. Key fragment ions would likely arise from cleavage alpha to the nitrogen (e.g., m/z 58 for [CH2=N(CH3)2]+) and alpha to the hydroxyl group.
Spectroscopic Characterization: NMR and FTIR
NMR and FTIR spectroscopy are indispensable for the unambiguous structural elucidation and identification of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features (in CDCl₃):
-
Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the monosubstituted phenyl ring.
-
Methine Proton (CH-OH): A multiplet around 4.0-4.2 ppm.
-
Methylene Protons (CH₂-Ph and CH₂-N): Complex multiplets in the aliphatic region (approx. 1.8-3.0 ppm).
-
Dimethylamino Protons: A singlet around 2.2-2.4 ppm.
-
Hydroxyl Proton: A broad singlet, the position of which is concentration-dependent.
Expected ¹³C NMR Features (in CDCl₃):
-
Aromatic Carbons: Signals in the range of 125-145 ppm.
-
Carbonyl Carbon (C-OH): A signal around 65-75 ppm.
-
Aliphatic Carbons (CH₂ and CH₂-N): Signals in the range of 30-60 ppm.
-
Dimethylamino Carbons: A signal around 45 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
Objective: To obtain an infrared spectrum for functional group identification.
Instrumentation and Materials:
-
FTIR spectrometer with an ATR accessory
-
Sample of 2-(Dimethylamino)-3-phenylpropan-1-ol
Procedure:
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Expected Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
|---|---|---|
| 3400-3200 (broad) | O-H | Stretching |
| 3080-3010 | C-H (aromatic) | Stretching |
| 2980-2800 | C-H (aliphatic) | Stretching |
| 1600, 1495, 1450 | C=C (aromatic) | Stretching |
| 1200-1000 | C-N and C-O | Stretching |
| 750, 700 | C-H (aromatic) | Out-of-plane bending (monosubstituted) |
Method Validation according to ICH Q2(R2) Guidelines
Every analytical method used for quality control must be validated to demonstrate its suitability for its intended purpose.[2] The ICH Q2(R2) guideline provides a comprehensive framework for this process.[4]
Validation Workflow
Caption: Workflow for analytical method validation based on ICH Q2(R2).
Key Validation Parameters for the HPLC Purity Method
The following parameters must be evaluated for the reversed-phase HPLC method intended for purity and assay.
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be achieved by spiking the sample with known impurities and demonstrating their resolution from the main peak.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r) should be >0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix, performed at a minimum of three concentration levels, with at least three replicates each.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.
Conclusion
The analytical characterization of 2-(Dimethylamino)-3-phenylpropan-1-ol requires a multi-faceted approach. The combination of chromatographic and spectroscopic techniques detailed in these application notes provides a robust framework for confirming the identity, purity, and enantiomeric composition of this important chemical intermediate. Adherence to the principles of method validation, as outlined in the ICH Q2(R2) guidelines, is paramount to ensure the generation of reliable and scientifically sound data in a regulated environment. These protocols should serve as a comprehensive starting point for any laboratory involved in the analysis of this compound, with the understanding that method parameters may require optimization based on the specific instrumentation and sample matrix encountered.
References
-
State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations. (2022). Available at: [Link]
-
Monitoring the clandestine synthesis of methamphetamine in real-time with ambient sampling, portable mass spectrometry. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
ICH Q2 Practical Applications. (2025). Scribd. Available at: [Link]
- Step-by-Step Guide to Implementing Analytical Method Validation Requirements Under Schedule M and ICH Q2 (R2) Under Revised Schedule M. (2025). Available upon request.
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. Available at: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). QbD Group. Available at: [Link]
-
Organic impurity profiling of fentanyl samples associated with recent clandestine laboratory methods. (2025). ResearchGate. Available at: [Link]
-
The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes. (n.d.). Semantic Scholar. Available at: [Link]
-
CAS No.60577-28-8,N,N-Dimethyl-3-phenyl-3-hydroxypropylamine Suppliers. (n.d.). LookChem. Available at: [Link]
Sources
Application Note: A Robust and Scalable Laboratory Synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol via Eschweiler-Clarke Methylation
Introduction
Chiral 1,2-amino alcohols are crucial structural motifs found in a vast array of natural products and pharmaceuticals, making their efficient synthesis a cornerstone of medicinal and organic chemistry.[1] 2-(Dimethylamino)-3-phenylpropan-1-ol, a dimethylated derivative of the readily available L-phenylalaninol, serves as a valuable chiral building block for more complex molecular architectures. This application note provides a detailed, field-tested guide for the synthesis of this tertiary amino alcohol, focusing on a robust and scalable method suitable for laboratory use.
The chosen synthetic strategy is the Eschweiler-Clarke reaction, a classic and highly reliable method for the exhaustive methylation of primary amines.[2][3][4] This reductive amination procedure utilizes an excess of formic acid and formaldehyde to convert a primary or secondary amine into its corresponding tertiary amine, advantageously stopping at this stage without the formation of quaternary ammonium salts.[3][4] The reaction is known for its high efficiency, often yielding products in excess of 80%, and its tolerance for various functional groups, including the hydroxyl group present in our starting material.[2] We will begin with the synthesis of (S)-2-(Dimethylamino)-3-phenylpropan-1-ol from the commercially available L-phenylalaninol ((S)-2-amino-3-phenylpropan-1-ol).[5] This guide will detail the underlying mechanism, provide a step-by-step protocol for a gram-scale reaction, address critical considerations for scaling the synthesis, and outline methods for purification and characterization.
Core Principles: The Eschweiler-Clarke Reaction Mechanism
Understanding the mechanism of the Eschweiler-Clarke reaction is fundamental to troubleshooting and optimizing the synthesis. The process is a one-pot reductive amination where formaldehyde serves as the carbon source for the methyl groups and formic acid acts as the hydride donor (reducing agent).[2][3]
The reaction proceeds through two successive methylation cycles:
-
Iminium Ion Formation: The primary amine of L-phenylalaninol first performs a nucleophilic attack on formaldehyde to form a hemiaminal intermediate. This intermediate readily dehydrates under the acidic conditions provided by formic acid to generate a reactive iminium ion.
-
Hydride Transfer: Formic acid then transfers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to a secondary amine (N-methylphenylalaninol) and releasing carbon dioxide gas.[4][6] This irreversible loss of CO₂ drives the reaction forward.[3]
-
Second Methylation: The resulting secondary amine is more nucleophilic than the starting primary amine and rapidly undergoes the same sequence—reaction with another molecule of formaldehyde to form a new iminium ion, followed by hydride reduction by formic acid—to yield the final tertiary amine product, 2-(Dimethylamino)-3-phenylpropan-1-ol.[3]
A key advantage of this reaction is that it does not proceed to form a quaternary ammonium salt, as the tertiary amine product cannot form another iminium ion.[3] Furthermore, when performed on chiral amines where the stereocenter is adjacent to the nitrogen, the reaction typically proceeds without racemization.[3][6]
Caption: The Eschweiler-Clarke reaction mechanism.
Detailed Experimental Protocols
Part 1: Laboratory-Scale Synthesis (10 g)
This protocol details the synthesis of (S)-2-(Dimethylamino)-3-phenylpropan-1-ol starting from 10 grams of L-phenylalaninol.
Table 1: Reagents for Laboratory-Scale Synthesis
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
| (S)-2-Amino-3-phenylpropan-1-ol | 3182-95-4 | 151.21 | 10.0 g | 0.066 | 1.0 |
| Formic Acid (98-100%) | 64-18-6 | 46.03 | 20 mL | 0.522 | ~7.9 |
| Formaldehyde (37% aq. soln.) | 50-00-0 | 30.03 | 15 mL | 0.202 | ~3.1 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ~20 g | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~10 g | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-2-amino-3-phenylpropan-1-ol (10.0 g, 0.066 mol).
-
Reagent Addition: In a fume hood, carefully add formic acid (20 mL). Stir the mixture until the starting material is fully dissolved. Cautiously add the 37% aqueous formaldehyde solution (15 mL) to the flask.
-
Expert Insight: The order of addition is important. Dissolving the amino alcohol in formic acid first ensures a homogeneous starting mixture before the addition of formaldehyde. The reaction is exothermic; for larger scales, controlled addition and cooling may be necessary.
-
-
Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle and stir for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Basification: After cooling the reaction mixture to room temperature, carefully pour it into a 500 mL beaker containing ice (~100 g). Slowly basify the acidic solution by adding solid sodium hydroxide pellets or a concentrated NaOH solution with vigorous stirring until the pH is >12.
-
Safety Note: This neutralization is highly exothermic. Perform this step in an ice bath to control the temperature and wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
-
-
Extraction: Transfer the basic aqueous mixture to a 500 mL separatory funnel. Extract the aqueous phase with dichloromethane (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Part 2: Purification and Characterization
The crude product can be purified by vacuum distillation or column chromatography. For most laboratory uses, purification via conversion to the hydrochloride salt followed by recrystallization and subsequent liberation of the free base provides high purity.
Table 2: Expected Analytical Data
| Technique | Expected Results for (S)-2-(Dimethylamino)-3-phenylpropan-1-ol |
| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), ~3.6 (m, 1H, CH-OH), ~3.4 (m, 1H, CH₂-OH), ~2.8 (m, 1H, CH-N), ~2.5 (dd, 1H, Ph-CH₂), ~2.3 (s, 6H, N(CH₃)₂), ~2.2 (dd, 1H, Ph-CH₂) |
| ¹³C NMR (CDCl₃) | δ ~139, 129, 128, 126 (Ar-C), ~68 (CH-N), ~65 (CH₂-OH), ~42 (N(CH₃)₂), ~35 (Ph-CH₂) |
| FT-IR (neat) | ṽ ~3400 cm⁻¹ (broad, O-H), ~3030 cm⁻¹ (Ar C-H), ~2940, 2860, 2820, 2770 cm⁻¹ (Aliphatic C-H), ~1120 cm⁻¹ (C-O), ~1030 cm⁻¹ (C-N) |
| Mass Spec (EI) | m/z 179 (M⁺), 148 (M-CH₂OH)⁺, 72 (CH₂=N(CH₃)₂)⁺ |
Scale-Up Considerations and Protocol
Scaling a synthesis from 10 g to 50-100 g introduces challenges that must be proactively managed. The primary concerns are effective heat dissipation, safe reagent handling, and efficient mixing and workup.
Caption: Process flow diagram for scale-up synthesis.
Key Scale-Up Modifications:
-
Heat Management: The initial mixing and the final neutralization are significantly exothermic. Use a mechanical stirrer for efficient mixing and have a large ice-water bath ready to cool the reaction vessel as needed. Add reagents slowly, monitoring the internal temperature.
-
Vessel Size: Use a reaction vessel with at least 3-4 times the volume of the total reagents to accommodate stirring, potential foaming, and safe handling.
-
Workup: Neutralizing a larger volume of concentrated acid requires a substantial amount of base and generates significant heat. Perform the basification in a large, sturdy vessel (e.g., a plastic bucket) placed in an ice bath. Add the base in portions.
-
Extraction: Liquid-liquid extractions at this scale require large separatory funnels and generate significant solvent waste. Ensure proper ventilation and waste disposal procedures are in place.
Mandatory Safety Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
Formaldehyde: A known carcinogen and toxicant. Avoid inhalation of vapors and skin contact.
-
Sodium Hydroxide: Corrosive. The neutralization process is highly exothermic and can cause splashing.
-
Dichloromethane: A volatile solvent and suspected carcinogen. Use only in a fume hood.
-
Pressure: The reaction releases carbon dioxide gas. While a reflux condenser will vent this pressure, ensure the system is not sealed.
Always consult the Safety Data Sheets (SDS) for all reagents before beginning work.[7][8][9][10]
Conclusion
The Eschweiler-Clarke reaction provides a powerful, efficient, and scalable method for the synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol in a laboratory setting. By understanding the underlying mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can reliably produce this valuable chiral intermediate with high yield and purity. Careful management of reaction exotherms and adaptation of workup procedures are critical for successful scale-up.
References
- Benchchem. (n.d.). Application Notes and Protocols for Scale-up Synthesis Using Chiral Amino Alcohol Catalysts.
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters. Retrieved from [Link]
-
YouTube. (2019). Eschweiler–Clarke reaction: Methylation on amines. Retrieved from [Link]
-
EurofinsUS.com. (2010). SAFETY DATA SHEET - Sodium borohydride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). phenylalaninol, (S)-. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Continuous and convergent access to vicinyl amino alcohols. Chemical Communications. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 3-(Dimethylamino)-1-phenylpropan-1-ol.
-
OSU Chemistry. (2012). Sodium Borohydride - Standard Operating Procedure. Retrieved from [Link]
-
ACS Publications. (n.d.). Reductions of Aromatic Amino Acids and Derivatives. Retrieved from [Link]
-
OSU Chemistry. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol.
- Google Patents. (n.d.). Process For The Preparation Of 2,N Dimethyl N (3,3 Diphenyl Propyl) 1 Amino 2 Propanol.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Purification of (R)-3-(methylamino)-1-phenylpropan-1-ol by Recrystallization.
-
National Institutes of Health. (n.d.). (S)-2-(Methylamino)-3-phenylpropan-1-ol. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.
-
MDPI. (n.d.). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]
-
ProQuest. (n.d.). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol.
-
National Institutes of Health. (n.d.). 2-(Dimethylamino)-2-methylpropanol. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(Dimethylamino)-1-phenylethanol. PubChem. Retrieved from [Link]
Sources
- 1. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. fishersci.com [fishersci.com]
- 10. chemistry.osu.edu [chemistry.osu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol. This valuable amino alcohol is a key intermediate in the synthesis of various pharmaceutical compounds. This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 2-(Dimethylamino)-3-phenylpropan-1-ol?
A1: The most widely documented and industrially relevant pathway is a two-step synthesis. It begins with a Mannich reaction between a phenyl ketone, formaldehyde, and dimethylamine to form a β-amino ketone intermediate. This intermediate is subsequently reduced to the target amino alcohol. This approach is favored for its use of readily available starting materials and generally robust reaction conditions.[1][2]
Q2: How should I monitor the progress of the reaction steps?
A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring both the Mannich reaction and the subsequent reduction. Use a suitable eluent system (e.g., 9:1 dichloromethane/methanol) to track the consumption of starting materials and the appearance of the product spot.[2] For visualization, UV light is effective due to the phenyl group. Staining with potassium permanganate or iodine can also be used to visualize compounds that are not UV-active.[2]
Q3: What are the critical safety precautions for this synthesis?
A3: Key safety considerations include:
-
Formaldehyde: Handle paraformaldehyde (the solid source of formaldehyde) in a well-ventilated fume hood as it is toxic and a suspected carcinogen.[2]
-
Reducing Agents: Sodium borohydride (NaBH₄) should be added slowly to protic solvents like methanol to control the exothermic reaction and hydrogen gas evolution. Lithium aluminum hydride (LiAlH₄), if used, is extremely reactive with water and must be handled with extreme caution under anhydrous conditions.[2]
-
Catalytic Hydrogenation: If using hydrogen gas with catalysts like Raney Nickel, ensure the system is properly purged and operated in a designated area for high-pressure reactions. Raney Nickel can be pyrophoric and must be handled while wet.[1]
-
Standard PPE: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, categorized by reaction stage.
Part 1: Mannich Reaction - Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one
Problem 1: Low or no yield of the β-amino ketone intermediate.
-
Plausible Causes & Mechanistic Explanation:
-
Inefficient Imine Formation: The Mannich reaction proceeds via the formation of an Eschenmoser-like salt (dimethylaminomethylidene iminium ion) from dimethylamine and formaldehyde. This electrophile is then attacked by the enol form of the ketone (e.g., acetophenone). Insufficient acid catalysis can hinder both the formation of the iminium ion and the enolization of the ketone, stalling the reaction.
-
Reagent Degradation: Paraformaldehyde can depolymerize over time or if improperly stored, leading to a lower effective concentration of formaldehyde. Dimethylamine hydrochloride should be dry.
-
Suboptimal Temperature: The reaction typically requires heating (reflux) to overcome the activation energy for C-C bond formation.[1]
-
-
Recommended Solutions:
-
Verify Reagent Quality: Use fresh, high-purity paraformaldehyde. Ensure dimethylamine hydrochloride is dry.
-
Ensure Acid Catalysis: A small amount of concentrated hydrochloric acid is crucial to catalyze the reaction.[1][2]
-
Optimize Reaction Conditions: Ensure the mixture reaches and maintains reflux for the recommended time (typically 2-10 hours) to drive the reaction to completion.[1][2]
-
Check Stoichiometry: A slight excess of dimethylamine hydrochloride and formaldehyde relative to the ketone is often used to ensure complete conversion.[1]
-
Problem 2: Difficulty crystallizing the 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride product.
-
Plausible Causes & Mechanistic Explanation:
-
Supersaturation/Oiling Out: The product may be supersaturated in the reaction solvent or may separate as an oil if cooled too quickly, preventing the formation of a crystalline lattice.
-
Impurities: The presence of unreacted starting materials or oily side-products can inhibit crystallization.
-
-
Recommended Solutions:
-
Solvent System: A common and effective method is to filter the hot reaction mixture and then add a less polar co-solvent (an anti-solvent) like acetone to the hot ethanolic solution to induce crystallization upon cooling.[1]
-
Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling often leads to smaller, less pure crystals or oils.[1]
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, saturated solution to initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.
-
Part 2: Reduction of the Ketone to 2-(Dimethylamino)-3-phenylpropan-1-ol
Problem 1: Low yield of the final alcohol product.
-
Plausible Causes & Mechanistic Explanation:
-
Incomplete Reduction: The hydride attack from the reducing agent (e.g., NaBH₄) on the carbonyl carbon is the key step. Insufficient reducing agent or deactivation by moisture or acidic conditions will result in incomplete conversion.
-
Side Reactions: While NaBH₄ is selective for ketones, harsh conditions can lead to side reactions. If using catalytic hydrogenation, catalyst poisoning can halt the reaction.
-
Product Loss During Workup: The amino alcohol is basic. It can be protonated and become water-soluble. Improper pH adjustment during the aqueous workup can lead to significant product loss into the aqueous layer.
-
-
Recommended Solutions:
-
Control Temperature: The addition of sodium borohydride to the ketone solution (typically in methanol or ethanol) should be done at a low temperature (0-10°C) to moderate the reaction rate and prevent side reactions.[2][3]
-
Reagent Stoichiometry: Use a sufficient molar excess of NaBH₄ (e.g., 1.5 equivalents) to ensure the reaction goes to completion.[2]
-
Proper Workup: After quenching the excess hydride with water, the solvent is often removed. It is critical to then basify the aqueous residue with a strong base (e.g., 2M NaOH) to a pH of 10-12.[2][3] This deprotonates the amine, making the product soluble in organic extraction solvents like dichloromethane or diethyl ether.
-
Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3 x 50 mL) to ensure complete recovery of the product.[2]
-
Problem 2: Formation of a significant dehydroxylated byproduct (2-(Dimethylamino)-3-phenylpropane).
-
Plausible Causes & Mechanistic Explanation:
-
Over-reduction: This is more common with stronger reducing agents like LiAlH₄ or under harsh catalytic hydrogenation conditions. The benzylic alcohol is susceptible to hydrogenolysis (cleavage of the C-O bond and replacement with a C-H bond), especially in the presence of an acid and a hydrogenation catalyst like Pd/C.
-
Acidic Conditions: Strong acidic conditions during workup can promote dehydration to form an alkene, which is then subsequently reduced.
-
-
Recommended Solutions:
-
Use a Milder Reducing Agent: Sodium borohydride is generally the preferred reagent as it is less likely to cause over-reduction of benzylic alcohols compared to LiAlH₄.[2]
-
Catalyst Choice: For catalytic hydrogenation, Raney Nickel can be a better choice than Palladium on Carbon (Pd/C) to minimize hydrogenolysis of the benzylic alcohol.[4]
-
Neutral or Basic Workup: Avoid strongly acidic conditions during workup. Perform the extraction under basic conditions as described previously.
-
Data Presentation & Experimental Protocols
Quantitative Data Summary
The tables below provide representative quantitative data for the key steps of the synthesis.
Table 1: Mannich Reaction for Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one HCl
| Parameter | Value | Reference |
|---|---|---|
| Reactants | ||
| Acetophenone | 0.5 mole | [1] |
| Dimethylamine Hydrochloride | 0.65 mole | [1] |
| Paraformaldehyde | 0.22 mole | [1] |
| Catalyst | ||
| Conc. Hydrochloric Acid | 1 mL | [1] |
| Solvent | ||
| 95% Ethanol or Isopropanol | 80-100 mL | [1][2] |
| Reaction Conditions | ||
| Temperature | Reflux | [1][2] |
| Time | 2-10 hours | [1][2] |
| Purification | ||
| Method | Recrystallization (Ethanol/Acetone) | [1] |
| Yield |
| Reported Yield | ~66% |[1] |
Table 2: Reduction of Ketone to 2-(Dimethylamino)-3-phenylpropan-1-ol
| Parameter | Method: Sodium Borohydride Reduction |
|---|---|
| Reactants | |
| Ketone Intermediate | 0.05 mole |
| Sodium Borohydride (NaBH₄) | 0.075 mole (1.5 equiv.) |
| Solvent | |
| Methanol or Ethanol | 100 mL |
| Reaction Conditions | |
| Addition Temperature | 0-10°C |
| Reaction Time | 2-3 hours at room temperature |
| Workup | |
| Quenching | Water |
| pH Adjustment | Basify to pH 10-12 with NaOH |
| Extraction Solvent | Dichloromethane |
| Purification | |
| Method | Vacuum Distillation or Column Chromatography |
| Yield |
| Expected Yield | High |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (Mannich Reaction) [1][2]
-
To a 500-mL round-bottom flask equipped with a reflux condenser, add acetophenone (0.5 mol), dimethylamine hydrochloride (0.65 mol), and paraformaldehyde (0.22 mol).
-
Add 100 mL of isopropanol (or 95% ethanol) followed by 1 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring. The reaction mixture should become homogeneous as it heats.
-
Maintain reflux for at least 2 hours (up to 10 hours may be needed). Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the hot solution if any solids are present.
-
Allow the solution to cool towards room temperature, then add 400-450 mL of acetone to the warm solution to act as an anti-solvent.
-
Cool the mixture in an ice bath for 1-2 hours, or overnight in a refrigerator, to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash the filter cake with cold isopropanol or acetone, and dry in a vacuum oven.
Protocol 2: Synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol (Reduction) [2]
-
In a 250-mL round-bottom flask, dissolve the 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (0.05 mol) from the previous step in 100 mL of methanol.
-
Equip the flask with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (0.075 mol) in small portions over 30 minutes. Caution: This is an exothermic reaction that generates hydrogen gas. Ensure the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor by TLC until the starting ketone is fully consumed.
-
Carefully quench the reaction by slowly adding 50 mL of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Basify the remaining aqueous residue to a pH of 10-11 by adding 2M sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the final product, which may be an oil or a low-melting solid.
-
If necessary, further purify by vacuum distillation or column chromatography.
Visualizations
Overall Synthetic Pathway
Caption: Overall two-step synthesis pathway.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields.
Key Mechanistic Transformations
Caption: Simplified overview of key chemical transformations.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohols. BenchChem.
- Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for 3-(Dimethylamino)-1-phenylpropan-1-ol. BenchChem.
- BenchChem. (2025). Troubleshooting low yields in (R)-3-(methylamino)-1-phenylpropan-1-ol preparation. BenchChem.
- Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol.
Sources
Technical Support Center: Purification of 2-(Dimethylamino)-3-phenylpropan-1-ol
Welcome to the technical support guide for the purification of 2-(Dimethylamino)-3-phenylpropan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this valuable amino alcohol intermediate, particularly when it presents as a persistent oil. This guide provides a series of troubleshooting steps and detailed protocols grounded in chemical principles to help you achieve your desired purity.
Understanding the Challenge: Why is My Product Oily?
The oily nature of a crude product can be frustrating, but it is often a logical consequence of its molecular properties and the presence of impurities. 2-(Dimethylamino)-3-phenylpropan-1-ol possesses a tertiary amine and a primary alcohol, making it quite polar and capable of hydrogen bonding. However, its relatively low molecular weight and the flexible propanol chain can lead to a low melting point or existence as a supercooled liquid at room temperature.
"Oiling out" is a common phenomenon during crystallization where, instead of forming a crystalline lattice, the compound separates from the solvent as a liquid phase.[1][2] This can be caused by:
-
High Solute Concentration: The solution is too supersaturated.
-
Rapid Cooling: Crystals do not have sufficient time to nucleate and grow in an ordered fashion.[3]
-
Impurities: The presence of starting materials, by-products, or residual solvent can disrupt the crystallization process, often forming a lower-melting eutectic mixture.
This guide will walk you through a systematic approach to tackle these issues, starting from a simple liquid-liquid extraction to more advanced chromatographic and crystallization techniques.
Initial Assessment & Purification Workflow
Before selecting a purification strategy, a quick assessment of your crude product is essential. A simple Thin Layer Chromatography (TLC) analysis can provide valuable information about the number of components and the relative polarity of your desired product versus the impurities.
The following workflow provides a general decision-making framework for purifying your oily product.
Caption: Workflow for purification via acid-base liquid-liquid extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude product).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc) into a clean flask. This layer now contains your protonated product. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Return the aqueous layer to the separatory funnel. Cool the funnel in an ice bath and slowly add 2 M sodium hydroxide (NaOH) solution with swirling until the solution is basic (pH > 10, check with pH paper). You may observe the solution turning cloudy as the free base precipitates or oils out.
-
Back-Extraction: Add a fresh portion of organic solvent (DCM or EtOAc) to the funnel. Shake vigorously and allow the layers to separate.
-
Isolation: Drain the organic layer containing your purified free base. Wash this organic layer with brine (saturated NaCl solution) to remove residual water, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified oil. [4]
FAQ 2: The product is still an oil after extraction. How can I get it to crystallize?
Answer: This is a common issue. The most reliable method to crystallize a basic, oily compound is to convert it into a salt. Salts are ionic compounds with rigid crystal lattices and are almost always high-melting solids. [5][6]The hydrochloride salt is a common and effective choice.
Experimental Protocol: Hydrochloride Salt Formation & Recrystallization
-
Dissolution: Dissolve the purified oily free base in a minimal amount of a suitable solvent. Isopropanol, ethanol, or ethyl acetate are good starting points.
-
Acidification: While stirring, slowly add a solution of HCl. A 2 M solution of HCl in diethyl ether is commercially available and works well. Alternatively, bubble HCl gas through the solution. Add the acid dropwise until precipitation of a white solid is complete. A slight excess of acid is acceptable.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether or the solvent used for precipitation to remove any surface impurities.
-
Recrystallization: The key to high purity is now to recrystallize this salt.
-
Transfer the crude salt to a flask.
-
Add a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Do not disturb it.
-
For maximum recovery, you can then place the flask in an ice bath or refrigerator (-20°C) for several hours. [5] * Collect the pure, crystalline hydrochloride salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Trustworthiness Check: The melting point of the recrystallized salt should be sharp and reproducible, providing a reliable indicator of purity.
FAQ 3: Salt formation is not working or I need to isolate the free base. What are my chromatography options?
Answer: Flash column chromatography is a powerful technique for purifying oils. However, the basic nature of your amine requires special consideration to avoid poor separation (streaking/tailing) on standard silica gel. [6] Key Consideration: Tailing on Silica Gel Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. A basic amine can interact strongly with these acidic sites, leading to slow, uneven elution from the column, which appears as "tailing" or "streaking" on a TLC plate.
Solution A: Normal-Phase Chromatography with a Basic Modifier
This is the most common approach. By adding a small amount of a volatile base to your eluent system, you can neutralize the acidic sites on the silica, allowing your amine to travel through the column cleanly.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Standard Flash Silica Gel (40-63 µm) | Industry standard for good resolution and flow rate. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Start with a low polarity and gradually increase. [7][8] |
| Basic Modifier | 0.5 - 1% Triethylamine (Et₃N) | Neutralizes acidic silanol groups on the silica surface. [6] |
| TLC Analysis | Rf value of ~0.25-0.35 | An optimal Rf in the chosen eluent for good separation on the column. |
Experimental Protocol: Flash Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in your starting, low-polarity solvent (e.g., 5% EtOAc in Hexane + 1% Et₃N).
-
Sample Loading: Dissolve your crude oil in a minimal amount of the mobile phase or DCM. Alternatively, adsorb it onto a small amount of silica gel (dry loading), which often gives better resolution.
-
Elution: Run the column, starting with the low-polarity mobile phase and gradually increasing the polarity (gradient elution). For example, move from 5% to 50% EtOAc in Hexane (always maintaining 1% Et₃N).
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Solution B: Alternative Stationary Phases
If silica gel still presents problems, consider these alternatives:
-
Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds, as it lacks the acidity of silica. [7]* Reversed-Phase Silica (C18): Here, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The most polar compounds elute first. This can be very effective for purifying polar molecules like amino alcohols. [9][10]
FAQ 4: Is distillation a viable option for my compound?
Answer: Yes, but with caution. Vacuum distillation can be an excellent method for purifying thermally stable liquids, especially on a larger scale. [4][11]It is particularly effective at removing non-volatile impurities (like salts or baseline material from a column) or very volatile impurities (like residual solvents).
Considerations for Distillation:
| Property | Value (Analog: 3-(dimethylamino)-1-phenylpropan-1-ol) | Implication |
| Boiling Point | 128-130°C (at 3 Torr) [12] | Requires high vacuum to distill without decomposition. |
| Thermal Stability | Amines can be susceptible to oxidation/decomposition at high temperatures. | Distillation should be performed under an inert atmosphere (Nitrogen or Argon). |
| Scale | > 1-2 grams | Generally more practical for larger quantities than chromatography. |
If you choose this route, use a short-path distillation apparatus under high vacuum to minimize the time the compound spends at high temperatures.
References
- CK-12 Foundation. (n.d.). How can an oil be recrystallized? Flexi answers.
- Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
- BenchChem. (2025).
- Biotage. (2023, January 30).
- University of Wisconsin-Madison. (n.d.).
- Reddit. (2024, August 5). Purification of oily products in industrial chemistry. r/OrganicChemistry.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
- Wikipedia. (n.d.). Acid–base extraction.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- ResearchGate. (2025, April 15). How to recrystallize an oily compound?
- University of Waterloo. (n.d.). What is an Acid and Base Extraction? Engineering Ideas Clinic.
- Chemistry LibreTexts. (2021, March 5). 2.
- Reddit. (2024, March 12). Amine workup. r/Chempros.
- Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
- University of Rochester. (n.d.). Tips & Tricks: Oily/Foaming Compounds. Department of Chemistry.
- Mettler Toledo. (n.d.).
- ResearchGate. (2016, May 26). How can I purify oily products?
- University of California, Los Angeles. (n.d.).
- Google Patents. (n.d.).
- PubChem. (n.d.). (S)-2-(Methylamino)-3-phenylpropan-1-ol.
- Royal Society of Chemistry. (2015, August 24). Continuous and convergent access to vicinyl amino alcohols.
- Reachem. (2024, August 9).
- Google Patents. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol.
- Research and Reviews. (2021, September 6).
- PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol.
- American Chemical Society. (n.d.). The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society.
- Guidechem. (n.d.). 3-dimethylamino-1-phenyl-propan-1-ol 5554-64-3.
- GEA. (n.d.).
- BenchChem. (2025). Physical and chemical properties of (R)-3-(methylamino)-1-phenylpropan-1-ol.
- BenchChem. (2025). Application Notes and Protocols: Purification of (R)-3-(methylamino)
- MDPI. (n.d.). Methyl 3,3-Bis[4-(dimethylamino)
- ChemicalBook. (2023, May 4). 3-dimethylamino-1-phenyl-propan-1-ol | 5554-64-3.
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Technical Support Center: Optimizing the Mannich Synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol Precursors
Welcome to the Technical Support Center for the Mannich synthesis of precursors for 2-(Dimethylamino)-3-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction, focusing on the minimization of common side reactions to enhance yield and purity. Here, we dissect potential experimental issues, explain the underlying chemical principles, and provide actionable troubleshooting strategies.
Introduction to the Mannich Reaction in this Context
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbonyl compound.[1][2] In the synthesis of precursors to 2-(Dimethylamino)-3-phenylpropan-1-ol, a typical pathway involves the reaction of a phenyl-substituted ketone (like acetophenone), formaldehyde, and dimethylamine.[3] The resulting β-amino carbonyl compound, a Mannich base, is a versatile intermediate.[4][5] While powerful, this three-component condensation is often plagued by side reactions that can significantly lower the yield and complicate purification.[6]
This guide provides a structured approach to identifying and mitigating these challenges, ensuring a more efficient and reproducible synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the Mannich synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol precursors in a question-and-answer format.
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
A1: This is likely a bis-Mannich product. This occurs when the initial Mannich base, which still possesses an acidic α-hydrogen, reacts again with formaldehyde and dimethylamine.[7][8] Phenolic substrates are also prone to multiple substitutions if sufficient formaldehyde and amine are present.[9]
Root Cause Analysis:
-
Excess Reagents: An excess of formaldehyde and/or dimethylamine drives the reaction towards di-substitution.
-
Reaction Conditions: Elevated temperatures can sometimes favor the formation of the bis-adduct.
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use the ketone as the limiting reagent if mono-substitution is desired. A slow, dropwise addition of the formaldehyde and amine solution to the ketone can help maintain a low concentration of the reactive species, favoring the mono-adduct.[7]
-
Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with lower temperatures and gradually increase only if necessary.[7]
-
Use of Pre-formed Iminium Salts: The use of a pre-formed iminium salt, such as Eschenmoser's salt, can offer greater control over the reaction and minimize side products.[7][10]
Q2: I'm observing the formation of an α,β-unsaturated ketone (a chalcone derivative) in my product mixture. What's causing this?
A2: This is due to an elimination reaction of the Mannich base. The β-amino group can be eliminated, especially under certain conditions, to form a conjugated enone. This is a common subsequent reaction for Mannich bases.[4][10]
Root Cause Analysis:
-
High Temperatures: The elimination reaction is often thermally induced.
-
Basic Conditions: Strong bases can facilitate the elimination by deprotonating the α-carbon.
-
Workup Procedure: The pH and temperature during the workup can inadvertently promote this side reaction.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain the lowest effective temperature. | Minimizes thermal decomposition and elimination. |
| pH Control | Avoid strongly basic conditions during the reaction and workup. | Reduces the rate of base-catalyzed elimination. |
| Workup | Perform the aqueous workup at a reduced temperature (e.g., using an ice bath). | Limits thermal degradation of the Mannich base. |
| Quenching | Use a mild quenching agent like a saturated ammonium chloride solution. | Neutralizes the reaction mixture without introducing harsh pH changes. |
Q3: My yield is consistently low, and I suspect the product is reverting to the starting materials. What is happening?
A3: You are likely observing a retro-Mannich reaction. This is the reverse of the Mannich reaction, where the Mannich base decomposes back into the ketone, formaldehyde, and amine.[11] This equilibrium-driven process can be a significant issue, particularly during workup and purification.[11]
Root Cause Analysis:
-
Elevated Temperatures: Mannich bases can be thermally labile, and heating during workup or purification (like high-temperature distillation) can trigger the reverse reaction.[11]
-
Extreme pH: Both strongly acidic and strongly basic conditions can catalyze the retro-Mannich reaction.[11]
Troubleshooting Strategies:
-
Gentle Workup: Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.
-
pH Neutralization: Carefully neutralize the reaction mixture to a pH of ~7 before extraction.
-
Purification Method: Consider purification techniques that do not require high temperatures, such as column chromatography, over distillation if the product is thermally sensitive.
Q4: The reaction is sluggish and not going to completion. How can I improve the reaction rate without promoting side reactions?
A4: Optimizing reaction conditions is key to driving the reaction to completion while minimizing byproducts.
Troubleshooting Strategies:
-
Catalyst: The Mannich reaction is typically acid-catalyzed.[10][12] Ensure you are using an appropriate amount of an acid catalyst, such as hydrochloric acid.
-
Solvent: Protic solvents like ethanol, methanol, or water are often used as they can help to stabilize the intermediate iminium ion.[12]
-
Reagent Quality: Use fresh, high-purity reagents. For example, paraformaldehyde can sometimes depolymerize inefficiently, leading to a slower reaction.[7]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[7]
Visualizing Reaction Pathways
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the main reaction and key side reactions.
Caption: Desired reaction pathway and common side reactions.
Experimental Protocols
General Protocol for the Mannich Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one
This protocol is a starting point and may require optimization based on your specific substrate and experimental observations.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.2 eq) in absolute ethanol.
-
Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Slowly add the concentrated reaction mixture to a stirred mixture of ice and water.
-
Adjust the pH to ~8-9 with a suitable base (e.g., 2M NaOH) while keeping the temperature low.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: A logical workflow for troubleshooting common issues.
By carefully considering the reaction mechanism and potential side reactions, and by implementing the troubleshooting strategies outlined in this guide, you can significantly improve the outcome of your Mannich synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol precursors.
References
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 15). Mannich reaction. Retrieved from [Link]
-
NPTEL. (n.d.). 2.5.2 Mannich Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
-
List, B., et al. (2014). The Redox-Mannich Reaction. Organic Letters, 16(12), 3138-3141. [Link]
-
Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 142, 148-170. [Link]
-
Smith, A. M., et al. (2019). Synthesis of bis(Aminomethyl)-phosphinic Acids via a Mannich Reaction. The Journal of Organic Chemistry, 84(17), 11095-11103. [Link]
-
Asfandyar, M. (2020, September 15). Formation of Mannich Base | Full Video Lecture. YouTube. Retrieved from [Link]
-
Kumar, A., et al. (2019). Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. ACS Omega, 4(5), 8753-8760. [Link]
-
ResearchGate. (n.d.). Optimization of three-component Mannich reaction conditions a. Retrieved from [Link]
-
Maruoka, K., et al. (2015). Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives. Organic & Biomolecular Chemistry, 13(28), 7654-7657. [Link]
-
ResearchGate. (n.d.). Mannich reaction: optimization of reaction conditions a. Retrieved from [Link]
-
Silvers, H. W., & Via, F. A. (1993). Microscale synthesis of 2,6-bis(morpholinomethyl)-p-cresol: A phenolic Mannich base. Journal of Chemical Education, 70(1), A15. [Link]
-
ResearchGate. (n.d.). Conditions optimization of the mannich reaction under different conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the synthesis of Bis‐Mannich bases 7 and 8. Retrieved from [Link]
-
Chemistry Student. (2020, July 2). MANNICH REACTION/ELIMINATION/CONJUGATE ADDITION/NAME REACTION/CONCEPT IN CHEMISTRY. YouTube. Retrieved from [Link]
-
Dimmock, J. R., & Patil, S. A. (1986). A retro-Mannich reaction of a bis-Mannich base. Pharmazie, 41(4), 284. [Link]
-
Küçükgüzel, Ş. G., et al. (2007). Synthesis of some Mannich bases with dimethylamine and their hydrazones and evaluation of their cytotoxicity against Jurkat cells. Archiv der Pharmazie, 340(11), 557-563. [Link]
-
ResearchGate. (n.d.). Synthesis of some Mannich bases with dimethylamine and their hydrazones and evaluation of their cytotoxicity against Jurkat cells. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). WO2008012047A1 - Process for the preparation of (1r,2r)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl).
-
SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]
-
SciTePress. (n.d.). (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. Retrieved from [Link]
-
ResearchGate. (n.d.). Mannich reaction under acidic conditions and basic conditions. Retrieved from [Link]
-
Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]
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- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing the Synthesis of Phenylpropanolamine Derivatives
Introduction
Welcome to the technical support center for the synthesis of amino alcohols. This guide is specifically designed for researchers, chemists, and process development professionals working on the synthesis of phenylpropanolamine derivatives, with a primary focus on 3-(Dimethylamino)-1-phenylpropan-1-ol . This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, including as a precursor to Fluoxetine.[1]
While the user topic specified "2-(Dimethylamino)-3-phenylpropan-1-ol," the most prevalent and scalable synthetic routes starting from common materials like acetophenone yield the 3-(Dimethylamino)-1-phenylpropan-1-ol isomer.[1] Synthesizing the 2-amino isomer typically involves a different strategy, often starting from a chiral pool material like phenylalanine.[2] This guide will focus on the more common isomer and provide in-depth troubleshooting for its robust two-step synthesis, which involves a Mannich reaction followed by a ketone reduction. Our goal is to provide you with the causal logic behind experimental choices and self-validating protocols to enhance both yield and purity.
Core Synthesis Pathway: A Two-Step Approach
The industrial and laboratory-scale synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol is predominantly achieved through a reliable two-step sequence. This pathway is both efficient and scalable, making it a preferred route.[1]
-
Step 1: Mannich Reaction. A three-component condensation of acetophenone, formaldehyde (often as paraformaldehyde), and dimethylamine (as its hydrochloride salt) forms the β-amino ketone intermediate, 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride.[1]
-
Step 2: Ketone Reduction. The carbonyl group of the Mannich base is selectively reduced to a hydroxyl group, yielding the target amino alcohol, 3-(Dimethylamino)-1-phenylpropan-1-ol.[1]
Caption: Overall synthesis pathway for 3-(Dimethylamino)-1-phenylpropan-1-ol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both diagnostic advice and corrective actions.
Part 1: The Mannich Reaction
Question 1: My Mannich reaction has a very low yield or has stalled. What are the likely causes?
Answer: Low yield in the Mannich reaction is a frequent issue, often stemming from suboptimal reaction conditions.
-
Causality: The reaction is acid-catalyzed and requires the formation of the electrophilic Eschenmoser's salt equivalent in situ from formaldehyde and dimethylamine. The subsequent condensation with the enol form of acetophenone is the key C-C bond-forming step.[1]
-
Troubleshooting Steps:
-
Check pH/Acid Catalyst: A small amount of strong acid (like concentrated HCl) is critical to catalyze the reaction.[1] Too much acid can protonate the dimethylamine, reducing the concentration of the free amine needed to react with formaldehyde. Too little acid results in a sluggish reaction. Ensure the catalytic amount is appropriate as per the protocol.
-
Reagent Quality: Paraformaldehyde can depolymerize slowly if it is old or of poor quality. Use fresh, high-quality paraformaldehyde. Dimethylamine hydrochloride should be dry.
-
Reaction Time and Temperature: The reaction typically requires reflux for several hours (e.g., 2-3 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Incomplete reaction is a common cause of low yield.
-
Solvent: 95% Ethanol is a common and effective solvent.[1] Ensure it is of appropriate grade.
-
Question 2: I'm observing a significant amount of a white, insoluble polymer in my reaction flask. What is this and how can I avoid it?
Answer: This is likely paraformaldehyde that has failed to dissolve or has polymerized further.
-
Causality: The dissolution of paraformaldehyde into monomeric formaldehyde is a key equilibrium step that is favored at higher temperatures and under the right catalytic conditions. If the mixture is not heated effectively or if there are impurities, this process can be inefficient.
-
Troubleshooting Steps:
-
Vigorous Stirring and Heating: Ensure the reaction mixture is stirred vigorously and heated to a steady reflux. This helps break down the polymer.[1]
-
Order of Addition: Add the reagents as specified in the protocol. Typically, all components are mixed in ethanol before heating.[1]
-
Filtration: If a small amount of insoluble material remains after the reaction is complete, it can be removed by hot filtration of the reaction mixture.[1]
-
Part 2: The Reduction Step
Question 3: My reduction with Sodium Borohydride (NaBH₄) is giving a low yield of the final alcohol. What went wrong?
Answer: Low yields in NaBH₄ reductions can result from reagent deactivation, incomplete reaction, or workup issues.
-
Causality: Sodium borohydride is a hydride donor that reduces the carbonyl group. It reacts with protic solvents (like methanol or water), so the reaction conditions must be controlled. The intermediate is an alkoxide which must be protonated during workup to yield the final alcohol.
-
Troubleshooting Steps:
-
Control the Temperature: The addition of NaBH₄ to the ketone solution is exothermic. Perform the addition at a reduced temperature (e.g., in an ice bath) to prevent runaway reactions and potential side reactions.[1]
-
Check Reagent Stoichiometry: While NaBH₄ provides multiple hydride equivalents, it's common to use a molar excess (e.g., 1.5-2 equivalents) to ensure the reaction goes to completion. Ensure your NaBH₄ is fresh, as it can decompose upon storage.
-
Solvent Choice: Methanol or ethanol are suitable solvents. The reaction is typically performed in one of these alcohols.[1]
-
Proper Quenching and Workup: After the reaction is complete (monitored by TLC/GC), the excess NaBH₄ must be carefully quenched, often by the slow addition of water or dilute acid at low temperature.[1] The pH is then adjusted to be basic to ensure the amine is in its free base form before extraction with an organic solvent. Improper pH adjustment can lead to poor recovery during extraction.
-
Question 4: Can I use catalytic hydrogenation for the reduction? What are the advantages and potential pitfalls?
Answer: Yes, catalytic hydrogenation is an excellent and often cleaner alternative to hydride reagents.
-
Advantages:
-
High Yield & Purity: Hydrogenation can be very clean, often leading to high yields of the desired product with minimal side products.
-
Green Chemistry: It avoids the use of hydride reagents and the associated quenching/workup steps, generating less waste. Common catalysts include Raney Nickel or Palladium on Carbon (Pd/C).[1][3]
-
-
Potential Pitfalls & Solutions:
-
Catalyst Poisoning: The amine functionality or impurities from the previous step can sometimes poison the catalyst. Use a purified Mannich base for best results.
-
Safety: Handling hydrogen gas and pyrophoric catalysts like Raney Nickel requires specialized equipment (e.g., a high-pressure reactor) and adherence to strict safety protocols. Raney Nickel should always be kept wet.[1]
-
Reaction Conditions: The reaction requires optimization of hydrogen pressure, temperature, and catalyst loading. These parameters can significantly impact reaction time and selectivity.[3]
-
Caption: Troubleshooting workflow for low yield in the reduction step.
Part 3: Purification and Analysis
Question 5: How do I best purify the final product, 3-(Dimethylamino)-1-phenylpropan-1-ol?
Answer: The choice of purification method depends on the scale and the nature of the impurities.
-
Recrystallization: This is a highly effective method for obtaining high-purity crystalline material. The free base can be recrystallized from a nonpolar solvent like cyclohexane.[4] The hydrochloride salt can also be formed and recrystallized, often from an ethanol/acetone or ethanol/ether mixture.[1][5]
-
Distillation: For larger quantities of the free base (which is an oil or low-melting solid), vacuum distillation can be an effective method to remove non-volatile impurities.[1]
-
Column Chromatography: While effective, this is typically used for smaller scales due to cost and time. It is useful for removing closely related impurities.[1]
Question 6: What analytical techniques should I use to confirm the structure and purity of my product?
Answer: A combination of spectroscopic and chromatographic methods is essential for full characterization.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure confirmation. It will verify the connectivity of all atoms in the molecule.[6]
-
Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. You should look for a broad O-H stretch (for the alcohol) and C-N stretches.[6]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. Look for the protonated molecule [M+H]⁺ in the mass spectrum.[6]
-
Chromatography (GC or HPLC): These methods are crucial for assessing purity. They can separate the final product from any remaining starting material or byproducts, allowing for quantification of purity.[3][6]
Quantitative Data Summary
The following tables summarize typical reaction parameters based on established protocols.
Table 1: Mannich Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Reactants | ||
| Acetophenone | 0.5 mole | [1] |
| Dimethylamine HCl | 0.65 mole | [1] |
| Paraformaldehyde | 0.22 mole | [1] |
| Catalyst & Solvent | ||
| Conc. Hydrochloric Acid | 1 mL | [1] |
| 95% Ethanol | 80 mL | [1] |
| Conditions | ||
| Temperature | Reflux | [1] |
| Time | 2-3 hours | [1] |
| Purification & Yield | ||
| Method | Recrystallization | [1] |
| Reported Yield | ~66% |[1] |
Table 2: Reduction Parameters (NaBH₄ Method)
| Parameter | Value | Reference |
|---|---|---|
| Reactants | ||
| Mannich Base HCl | 1 equivalent | [1] |
| Sodium Borohydride | 1.5 - 2.0 equivalents | [1][7] |
| Solvent | ||
| Methanol or Ethanol | Sufficient to dissolve | [1] |
| Conditions | ||
| Temperature | 0-10 °C for addition | [7] |
| Time | 1-2 hours | [1] |
| Purification & Yield | ||
| Method | Extraction, Recrystallization | [1][4] |
| Reported Yield | High (>85%) |[1] |
Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride
-
To a 500-mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add acetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).[1]
-
Add 80 mL of 95% ethanol, followed by 1 mL of concentrated hydrochloric acid.[1]
-
Heat the mixture to a steady reflux using a heating mantle. The mixture, which may initially be two layers, should become homogeneous as the reaction progresses.[1]
-
Maintain reflux for 2-3 hours. Monitor the reaction by TLC (e.g., using a 9:1 ethyl acetate/methanol solvent system).
-
After completion, filter the hot solution if it is not clear.
-
Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization of the hydrochloride salt.[1]
-
Collect the crystalline product by vacuum filtration and wash the filter cake with cold acetone. The product can be further purified by recrystallization from an ethanol/acetone mixture.[1]
Protocol 2: Reduction to 3-(Dimethylamino)-1-phenylpropan-1-ol
-
Dissolve the 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (1 equivalent) in methanol in a flask equipped with a magnetic stirrer and cool the solution in an ice bath to 0-5 °C.
-
In small portions, carefully add sodium borohydride (1.5 equivalents) to the stirred solution, ensuring the temperature does not rise above 10 °C.[7]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting ketone.
-
Cool the mixture again in an ice bath and slowly add water to quench any excess sodium borohydride.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water to the residue and adjust the pH to >10 using a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(Dimethylamino)-1-phenylpropan-1-ol as an oil or low-melting solid.[1] This can be further purified by recrystallization or distillation.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohols. [Online].
- BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohol Compounds. [Online].
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol. [Online].
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 3-(Dimethylamino)-1-phenylpropan-1-ol. [Online].
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Online]. Available at: [Link]
- Google Patents. (n.d.). Process For The Preparation Of 2,N Dimethyl N (3,3 Diphenyl Propyl) 1 Amino 2 Propanol. [Online].
- BenchChem. (2025). Application Notes and Protocols: Purification of (R)-3-(methylamino)-1-phenylpropan-1-ol by Recrystallization. [Online].
- Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process. [Online].
-
PubChem. (n.d.). (S)-2-(Methylamino)-3-phenylpropan-1-ol. [Online]. Available at: [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol. [Online]. Available at: [Link]
- Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. [Online].
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Common impurities in "2-(Dimethylamino)-3-phenylpropan-1-ol" and their removal
Welcome to the technical support center for 2-(Dimethylamino)-3-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and expert insights to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in a sample of 2-(Dimethylamino)-3-phenylpropan-1-ol?
A1: The impurity profile of 2-(Dimethylamino)-3-phenylpropan-1-ol is largely dependent on its synthetic route. The most prevalent synthesis involves the reduction of 3-(dimethylamino)-1-phenylpropan-1-one. Consequently, the most common impurities include:
-
Unreacted Starting Material: 3-(dimethylamino)-1-phenylpropan-1-one.
-
Byproducts of Reduction: Depending on the reducing agent and reaction conditions, various side-products can form.
-
Residual Solvents: Solvents used during the synthesis and purification, such as methanol, ethanol, or toluene, may be present.[1]
-
Stereoisomers: If a non-stereoselective synthesis is performed, the product will be a racemic mixture of enantiomers.
Q2: How can I assess the purity of my 2-(Dimethylamino)-3-phenylpropan-1-ol sample?
A2: A multi-technique approach is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying impurities.[2] Gas Chromatography (GC) can be employed to detect volatile impurities and residual solvents. For structural confirmation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[3]
Q3: What is the best general method for purifying crude 2-(Dimethylamino)-3-phenylpropan-1-ol?
A3: For solid samples, recrystallization is often an effective and scalable purification method.[4] If the compound is an oil or if recrystallization is ineffective, conversion to a hydrochloride salt followed by recrystallization can significantly improve purity.[5][6] For small-scale purification or removal of closely related impurities, column chromatography on silica gel is a suitable option.[7]
Troubleshooting Guide
Issue 1: My final product shows a significant amount of the starting ketone in the HPLC analysis.
Q: I've performed the reduction of 3-(dimethylamino)-1-phenylpropan-1-one, but my HPLC results indicate a high percentage of unreacted starting material. What could be the cause and how do I fix it?
A: This is a common issue that typically points to an incomplete reaction. Here's a breakdown of potential causes and solutions:
-
Cause: Insufficient reducing agent. The stoichiometry of the reducing agent to the ketone is critical. For sodium borohydride (NaBH₄), a molar excess is generally required.
-
Solution: Increase the molar equivalents of the reducing agent. It is advisable to add the reducing agent portion-wise and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
-
Cause: Inactive reducing agent. Sodium borohydride can decompose upon exposure to moisture.
-
Solution: Use a fresh, unopened container of the reducing agent. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere if necessary.
-
-
Cause: Low reaction temperature or insufficient reaction time. Reduction reactions can be sluggish at lower temperatures.
-
Solution: Allow the reaction to warm to room temperature after the initial exothermic phase has subsided.[8] Increase the reaction time and continue to monitor for the disappearance of the starting material.
-
Issue 2: My purified product is an oil, making it difficult to handle and weigh accurately.
Q: I have purified my 2-(Dimethylamino)-3-phenylpropan-1-ol, but it remains a persistent oil. How can I solidify it?
A: The free base of 2-(Dimethylamino)-3-phenylpropan-1-ol can be an oil or a low-melting solid.[3] Conversion to a crystalline salt is a standard and highly effective technique to obtain a stable, solid product.
-
Solution: Convert the free base to its hydrochloride (HCl) salt. This is achieved by dissolving the oily product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent or bubbling dry HCl gas through the solution. The resulting hydrochloride salt is typically a crystalline solid that can be easily filtered, washed, and dried.[5]
Issue 3: After recrystallization, the purity of my compound has not significantly improved.
Q: I attempted to purify my product by recrystallization, but the impurity profile remains largely unchanged. What am I doing wrong?
A: The success of recrystallization hinges on the choice of solvent and proper technique. Here are some key considerations:
-
Cause: Inappropriate solvent system. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures.
-
Solution: Perform a solvent screen with small amounts of your product to identify a suitable solvent or solvent mixture. Common solvents for similar amino alcohols include cyclohexane, heptane, or mixtures of ethers and alkanes.[4]
-
-
Cause: Cooling the solution too quickly. Rapid cooling can lead to the precipitation of the product along with the impurities, rather than the formation of pure crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Cause: Insufficient washing of the filtered crystals. The mother liquor, which contains the dissolved impurities, can adhere to the surface of the crystals.
-
Solution: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of 2-(Dimethylamino)-3-phenylpropan-1-ol, assuming it is a solid at room temperature.
-
Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., cyclohexane, heptane, ethyl acetate/hexane mixtures) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the crude 2-(Dimethylamino)-3-phenylpropan-1-ol and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification via Hydrochloride Salt Formation
This protocol describes the purification of oily or impure 2-(Dimethylamino)-3-phenylpropan-1-ol by converting it to its hydrochloride salt.
-
Dissolution: Dissolve the crude 2-(Dimethylamino)-3-phenylpropan-1-ol in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise. A precipitate should form. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Collect the precipitated hydrochloride salt by vacuum filtration.
-
Washing: Wash the salt with a small amount of the cold solvent (diethyl ether or ethyl acetate) to remove any soluble impurities.
-
Recrystallization of the Salt (Optional but Recommended): The hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[5]
-
Drying: Dry the purified hydrochloride salt under vacuum.
-
Liberation of the Free Base (If Required): To regenerate the purified free base, dissolve the hydrochloride salt in water and add a base (e.g., 1 M NaOH) until the solution is alkaline (pH > 10). Extract the free base with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Impurities and their Potential Sources
| Impurity | Potential Source | Recommended Analytical Technique |
| 3-(Dimethylamino)-1-phenylpropan-1-one | Incomplete reduction of the starting material. | HPLC, GC-MS |
| Unidentified side-products | Side reactions during the reduction process. | LC-MS, NMR |
| Residual Solvents (e.g., Methanol, Ethanol, Toluene) | Trapped solvent from the reaction or purification steps. | GC, ¹H NMR |
| Enantiomers | Non-stereoselective synthesis. | Chiral HPLC |
Visualizations
Diagram 1: General Workflow for the Purification of 2-(Dimethylamino)-3-phenylpropan-1-ol
Caption: Purification workflow for 2-(Dimethylamino)-3-phenylpropan-1-ol.
Diagram 2: Troubleshooting Incomplete Reduction
Caption: Logic diagram for troubleshooting an incomplete reduction reaction.
References
- Vertex AI Search result 1.
- Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of 3-(Dimethylamino)-1-phenylpropan-1-ol.
- Benchchem. (2025). Application Notes and Protocols: Purification of (R)-3-(methylamino)
- Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- MDPI. (n.d.). Methyl 3,3-Bis[4-(dimethylamino)
- Googleapis.com. (n.d.).
- Rasayan Journal of Chemistry. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.
- Recent Advances in Analytical Methodologies for the Determin
- Google Patents. (n.d.). CN102838493B - Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol.
- Scribd. (2025). Facile one-pot reduction of β.
- Google Patents. (n.d.). CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol.
- Google Patents. (n.d.). EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)
- PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol.
- PubChem. (n.d.). (S)-2-(Methylamino)-3-phenylpropan-1-ol.
- Benchchem. (2025). Technical Support Center: Resolving Racemic Mixtures of 3-(Dimethylamino)-1-phenylpropan-1-ol.
- ResearchGate. (n.d.).
- Benchchem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- MDPI. (n.d.). Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques.
- Benchchem. (2025). Comparative analysis of different synthetic routes to 2-(dimethylamino)-2-phenylbutan-1-ol.
- The Pharmacology of p‐Aminopropiophenone in the Detoxific
- Sigma-Aldrich. (n.d.). 3-(dimethylamino)-1-phenyl-1-propanol AldrichCPR.
- Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
- ResearchGate. (2025). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride.
- SciSpace. (n.d.).
- ResearchGate. (2025). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes.
- ResearchGate. (2025). (PDF) -Chloropropiophenone reduction in dimethylformamide on Pt.
- European Medicines Agency (EMA). (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
- NIH. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.
- ChemicalBook. (2023). 3-dimethylamino-1-phenyl-propan-1-ol.
- Semantic Scholar. (2018). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P)
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- 6. EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-(Dimethylamino)-1-phenylpropan-1-ol | 5554-64-3 | Benchchem [benchchem.com]
Technical Support Center: Chiral Resolution of 2-(Dimethylamino)-3-phenylpropan-1-ol
Welcome to the technical support center for the chiral resolution of 2-(Dimethylamino)-3-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the practical knowledge to overcome common challenges and successfully resolve this versatile chiral building block.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chiral resolution of 2-(Dimethylamino)-3-phenylpropan-1-ol, providing foundational knowledge for your experimental design.
Q1: What are the primary methods for the chiral resolution of 2-(Dimethylamino)-3-phenylpropan-1-ol?
A1: The three most common and effective methods for resolving racemic 2-(Dimethylamino)-3-phenylpropan-1-ol are:
-
Classical Diastereomeric Salt Crystallization: This technique involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts.[1][2][3] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1]
-
Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted.[1] The resulting acylated product and the unreacted alcohol can then be separated.
-
Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1] It is highly effective for both analytical determination of enantiomeric excess and for preparative-scale separations.[4]
Q2: How do I select the appropriate chiral resolving agent for diastereomeric salt crystallization?
A2: The selection of a chiral resolving agent is often empirical, but some general principles apply. For a basic compound like 2-(Dimethylamino)-3-phenylpropan-1-ol, chiral acids are the resolving agents of choice.[2][] Commonly successful agents include:
-
Tartaric acid derivatives, such as (+)-dibenzoyl-D-tartaric acid (DBTA) or (-)-di-p-toluoyl-L-tartaric acid (DTTA).[6][7]
-
Camphorsulfonic acid.[2]
A preliminary screening of several resolving agents and solvents is highly recommended to identify the combination that provides the best crystal quality and diastereomeric excess.[6]
Q3: What are the advantages and disadvantages of Enzymatic Kinetic Resolution (EKR) for this compound?
A3: EKR offers several advantages, including high enantioselectivity under mild reaction conditions, which aligns with green chemistry principles.[9] Lipases are particularly effective for the transesterification of the secondary alcohol group in 2-(Dimethylamino)-3-phenylpropan-1-ol.[9] However, the primary drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[9] To overcome this, the unwanted enantiomer can be racemized and recycled, though this adds complexity to the process.[9]
Q4: When is preparative chiral HPLC the preferred method of resolution?
A4: Preparative chiral HPLC is the method of choice in several scenarios:
-
When classical or enzymatic methods fail to provide the desired level of enantiomeric purity.[9]
-
For obtaining small quantities of highly pure enantiomers for initial studies.[9]
-
When high purity (>99% ee) is essential, as other methods may require multiple, yield-reducing recrystallizations.[9] Polysaccharide-based columns are often a good starting point for separating amino alcohols like this one.[6][9]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments, presented in a question-and-answer format.
Diastereomeric Salt Crystallization
Q: My diastereomeric salt mixture is not crystallizing, or it is oiling out. What should I do?
A: This is a common problem related to solubility and supersaturation.[9]
-
Potential Cause: The solvent system is not optimal for crystallization.
-
Potential Cause: The concentration of the solution is too low.
-
Potential Cause: Lack of nucleation sites.
-
Solution: Try adding a seed crystal of the desired diastereomer if available. Alternatively, gently scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
Q: I've obtained crystals, but the enantiomeric excess (ee%) is low. How can I improve it?
A: Low enantiomeric excess is a frequent challenge in classical resolutions.[10][11]
-
Potential Cause: Co-precipitation of the more soluble diastereomer.[10]
-
Solution 1: Optimize the cooling rate. A slower cooling rate allows for more selective crystallization of the less soluble diastereomer.[11] Rapid cooling can trap the more soluble salt in the crystal lattice.
-
Solution 2: Recrystallization. A single crystallization is often insufficient. One or more recrystallizations of the diastereomeric salt can significantly enhance the enantiomeric purity, albeit with some loss of yield.
-
-
Potential Cause: Incorrect stoichiometry of the resolving agent.
-
Solution: The molar ratio of the resolving agent to the racemic amine is critical.[11] While a 1:1 ratio is a common starting point, it's often necessary to optimize this. Sometimes, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a higher ee% in the crystallized product.[6]
-
-
Potential Cause: The chosen resolving agent does not provide sufficient discrimination between the enantiomers.
-
Solution: Re-screen for a more effective resolving agent. The interaction between the resolving agent and the enantiomers dictates the solubility difference of the diastereomeric salts, which is the basis for the separation.[10]
-
Enzymatic Kinetic Resolution
Q: The enzymatic reaction is very slow or has a low conversion rate.
A: Several factors can affect the rate of an enzymatic reaction.
-
Potential Cause: Sub-optimal reaction conditions.
-
Solution: Optimize the temperature, pH, and solvent.[12] Most lipases have an optimal temperature range and are sensitive to pH. The choice of organic solvent can also dramatically impact enzyme activity.
-
-
Potential Cause: Poor choice of acyl donor.
-
Solution: Vinyl acetate is a commonly used and effective acyl donor for lipase-catalyzed resolutions because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.[6] Other acyl donors like ethyl acetate can also be used, but the reaction may be reversible.
-
Q: The enantioselectivity (E-value) of the enzymatic resolution is poor.
A: Enantioselectivity is key to a successful kinetic resolution.
-
Potential Cause: The chosen enzyme is not suitable for the substrate.
-
Solution: Screen different lipases. Lipases from different sources (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) can exhibit vastly different enantioselectivities for the same substrate.
-
-
Potential Cause: The reaction conditions are not optimized for selectivity.
-
Solution: Temperature can have a significant effect on enantioselectivity. Running the reaction at a lower temperature often increases the E-value, although it will also decrease the reaction rate.
-
Chiral HPLC Analysis
Q: I am not getting baseline separation of the enantiomers on my chiral HPLC column.
A: Achieving good resolution in chiral HPLC often requires method development.
-
Potential Cause: The mobile phase composition is not optimal.
-
Solution: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).[6] The addition of a small amount of an amine modifier, such as diethylamine (DEA), is often crucial for obtaining sharp peaks and good resolution for basic analytes like this one.[6]
-
-
Potential Cause: The chosen chiral stationary phase (CSP) is not appropriate.
-
Potential Cause: The flow rate or column temperature is not optimized.
-
Solution: A lower flow rate generally improves resolution. Temperature can also affect the separation, so it's worth investigating its impact.
-
Section 3: Experimental Protocols & Data
Protocol 1: Diastereomeric Salt Crystallization
This protocol provides a general procedure for the resolution of 2-(Dimethylamino)-3-phenylpropan-1-ol using (-)-Dibenzoyl-L-tartaric acid (DBTA).
Step-by-Step Methodology:
-
Salt Formation:
-
In a flask, dissolve racemic 2-(Dimethylamino)-3-phenylpropan-1-ol (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) with gentle heating.[6]
-
In a separate flask, dissolve (-)-Dibenzoyl-L-tartaric acid (0.5 - 1.0 eq.) in the same solvent, also with gentle heating.[6]
-
Slowly add the DBTA solution to the racemic amine solution with constant stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature.
-
If no crystals form, cool the mixture in an ice bath or refrigerate overnight.
-
Collect the precipitated crystals by vacuum filtration.
-
-
Liberation of the Free Amine:
-
Suspend the collected crystals in water.
-
Add a base (e.g., 1 M NaOH solution) until the pH is >10 to deprotonate the amine.
-
Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the resolved amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved amine using chiral HPLC (see Protocol 2). The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.
-
Protocol 2: Chiral HPLC Analysis
This protocol outlines a starting point for the analytical determination of the enantiomeric excess of 2-(Dimethylamino)-3-phenylpropan-1-ol.
Step-by-Step Methodology:
-
Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) containing 0.1% diethylamine (DEA). The ratio of hexane to isopropanol can be adjusted to optimize resolution.[6]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The enantiomeric excess (ee%) is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.
Data Summary Table
The following table presents representative data that might be obtained during a screening of resolving agents. Actual results will vary depending on specific experimental conditions.
| Resolving Agent | Solvent | Stoichiometry (Amine:Acid) | Yield (%) | ee% of Precipitate |
| (+)-Tartaric Acid | Ethanol | 1:1 | 65 | 45 |
| (-)-Mandelic Acid | Isopropanol | 1:1 | 55 | 70 |
| (+)-Dibenzoyl-D-tartaric Acid | Methanol | 1:0.5 | 35 | 92 |
| (-)-Di-p-toluoyl-L-tartaric Acid | Acetone/Water (9:1) | 1:0.5 | 40 | 95 |
Section 4: Visualized Workflows
Diastereomeric Salt Resolution Workflow
Caption: Workflow for diastereomeric salt resolution.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Troubleshooting logic for low ee%.
References
- Benchchem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolutions.
- Benchchem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolution experiments.
- PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine.
- White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
- Google Patents. (n.d.). US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 3-Hydroxy-N-methyl-3-phenyl-propylamine for Pharmaceutical Applications.
- PrepChem.com. (n.d.). Synthesis of N,N-dimethyl 3-phenyl-3-chloropropylamine hydrochloride.
- University of Greifswald Publication Server. (n.d.). Biocatalytic Synthesis of Amino Alcohols.
- Benchchem. (n.d.). Overcoming challenges in the purification of chiral amino alcohols.
- Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers.
- Benchchem. (n.d.). Technical Support Center: Resolving Racemic Mixtures of 3-(Dimethylamino)-1-phenylpropan-1-ol.
- NIH. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.
- Wikipedia. (n.d.). Chiral resolution.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
- Benchchem. (n.d.). Technical Support Center: Chiral Resolution of Racemic 3-(Methylamino)-1-phenylpropan-1-ol.
- Benchchem. (n.d.). addressing low yields in the enzymatic resolution of amino alcohols.
- Google Patents. (n.d.). WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol.
- JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
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Technical Support Center: Overcoming Poor Peak Shape in HPLC Analysis of "2-(Dimethylamino)-3-phenylpropan-1-ol"
Welcome to the technical support center dedicated to addressing challenges in the HPLC analysis of "2-(Dimethylamino)-3-phenylpropan-1-ol". This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with poor peak shape, such as tailing, broadening, and asymmetry. Here, we will explore the underlying causes of these chromatographic problems and provide a series of troubleshooting steps and advanced strategies in a practical question-and-answer format to help you achieve sharp, symmetrical peaks for reliable and accurate quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant peak tailing for 2-(Dimethylamino)-3-phenylpropan-1-ol on my C18 column. What is the likely cause?
A1: The most probable cause of peak tailing for a basic compound like 2-(Dimethylamino)-3-phenylpropan-1-ol on a standard silica-based C18 column is secondary interactions between the analyte and residual silanol groups on the stationary phase.[1][2]
Here's a breakdown of the mechanism:
-
Analyte Chemistry: 2-(Dimethylamino)-3-phenylpropan-1-ol contains a tertiary amine group, which is basic and readily protonated (becomes positively charged) in acidic to neutral mobile phases.
-
Stationary Phase Chemistry: Silica-based stationary phases, even after end-capping, have residual silanol groups (Si-OH). These silanol groups are acidic and can become ionized (negatively charged, Si-O⁻) at mobile phase pH values above approximately 3.[2][3]
-
Secondary Ionic Interactions: The positively charged analyte molecules can undergo strong ionic interactions with the negatively charged silanol groups.[4][5] This interaction is a different retention mechanism from the desired hydrophobic (reversed-phase) interaction. Analytes that experience this secondary interaction are retained longer, leading to a "tail" on the backside of the chromatographic peak.
In essence, you are observing the effects of multiple retention mechanisms, which is a primary cause of poor peak shape.[1]
Q2: How can I quickly improve the peak shape of my basic analyte using my existing C18 column?
A2: You can often achieve significant improvements in peak shape by modifying your mobile phase. Here are a few common strategies, starting with the simplest to implement:
1. Lower the Mobile Phase pH:
-
Rationale: By lowering the pH of the mobile phase to a value between 2 and 3, you can suppress the ionization of the residual silanol groups, keeping them in their neutral (Si-OH) form.[2][3] This minimizes the strong ionic interactions with your protonated basic analyte.
-
How to Implement: Add a small concentration (typically 0.1% v/v) of an acid like trifluoroacetic acid (TFA) or formic acid to your mobile phase.[6] TFA is a strong ion-pairing agent and can also improve peak shape through that mechanism.[6][7] Formic acid is often preferred for LC-MS applications due to its better volatility and lower ion suppression.
-
Caution: Be aware of the pH stability of your column. Standard silica columns can be damaged by prolonged use at a pH below 2.5.[2]
2. Add a Competing Base to the Mobile Phase:
-
Rationale: Introducing a small, basic "silanol blocker" to the mobile phase can help to mask the active silanol sites.[3][4][5] This competing base will preferentially interact with the silanol groups, reducing the opportunity for your analyte to engage in these secondary interactions.
-
How to Implement: A common choice is to add a low concentration (e.g., 0.1-0.5% v/v) of triethylamine (TEA) to the mobile phase. Remember to adjust the final pH of the mobile phase after adding the TEA.
-
Consideration: The use of additives like TEA may not be suitable for all detectors, such as mass spectrometers, due to potential ion suppression.
3. Increase the Buffer Concentration:
-
Rationale: If you are already using a buffer, increasing its concentration can sometimes help to mask silanol interactions and improve peak shape.[1]
-
How to Implement: Try increasing the buffer concentration in your mobile phase, for example, from 10 mM to 25 mM or 50 mM. Ensure the buffer is soluble in your mobile phase composition.
Q3: I've tried adjusting the mobile phase pH and using additives, but the peak shape is still not ideal. What are my next steps?
A3: If mobile phase modifications are insufficient, the next logical step is to consider the stationary phase (the column).
1. Use a Highly End-Capped or "Base-Deactivated" Column:
-
Rationale: Many modern HPLC columns are specifically designed for the analysis of basic compounds. These columns often feature advanced end-capping techniques that shield the residual silanol groups more effectively or use a less acidic "Type B" silica.[3]
-
How to Implement: Select a C18 or C8 column from a manufacturer's line that is marketed for high-performance with basic compounds or for use at a wider pH range.
2. Operate at a High pH:
-
Rationale: An alternative to low pH is to use a high pH mobile phase (e.g., pH 9-11).[8][9] At a high pH, your basic analyte will be in its neutral, uncharged form, which eliminates the ionic interaction with the now fully ionized silanol groups.
-
How to Implement: You must use a column specifically designed for high pH stability, as standard silica columns will dissolve under these conditions.[10] Hybrid-silica or polymer-based columns are common choices. Use a suitable high-pH buffer like ammonium bicarbonate or phosphate buffers (being mindful of their solubility in organic solvent).
The following diagram illustrates a general troubleshooting workflow for poor peak shape of a basic analyte like 2-(Dimethylamino)-3-phenylpropan-1-ol.
Caption: A systematic troubleshooting workflow for peak tailing.
Q4: What is Mixed-Mode Chromatography, and how can it help with my compound?
A4: Mixed-mode chromatography is an advanced separation technique that utilizes a stationary phase designed to exhibit more than one type of interaction with the analytes.[11] For a compound like 2-(Dimethylamino)-3-phenylpropan-1-ol, a common and effective combination is reversed-phase and cation-exchange.[11][12]
-
How it Works: These columns have both hydrophobic chains (like C18) and ion-exchange functional groups (e.g., with negative charges) on the stationary phase. This allows for two distinct retention mechanisms:
-
Reversed-Phase: Retention based on the hydrophobicity of the phenyl group and alkyl backbone.
-
Cation-Exchange: Retention of the positively charged dimethylamino group by the ion-exchange sites on the stationary phase.
-
-
Key Advantages:
-
Improved Peak Shape: The presence of ion-exchange sites provides a controlled and uniform interaction for the basic group, often leading to excellent peak symmetry without the need for mobile phase additives.[11]
-
Enhanced Retention: It can provide retention for compounds that are too polar for traditional reversed-phase chromatography.[11][13]
-
Tunable Selectivity: You can adjust the retention by modifying both the organic solvent percentage (for reversed-phase) and the buffer concentration or pH (for ion-exchange).[12]
-
MS-Friendly: It eliminates the need for non-volatile ion-pairing reagents, making it highly compatible with mass spectrometry.[12]
-
Q5: My compound is quite polar. Could Hydrophilic Interaction Chromatography (HILIC) be a viable option?
A5: Yes, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[14][15]
-
How it Works: HILIC uses a polar stationary phase (such as bare silica, or columns with bonded polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. Retention is based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.
-
Key Advantages for Your Compound:
-
Orthogonal Selectivity: HILIC provides a different separation mechanism compared to reversed-phase, which can be useful for resolving complex mixtures.[16][17]
-
Good Peak Shape for Bases: HILIC can provide excellent peak shapes for basic compounds.
-
Increased MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation in the MS source, which can lead to enhanced signal intensity.
-
Experimental Protocol: Method Development Using a Mixed-Mode Column
This protocol outlines a starting point for developing a method for 2-(Dimethylamino)-3-phenylpropan-1-ol using a mixed-mode (reversed-phase/cation-exchange) column.
-
Column Selection:
-
Choose a mixed-mode column with both reversed-phase (e.g., C18) and strong cation-exchange (SCX) functionalities.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare an aqueous buffer. A good starting point is 20 mM ammonium formate, adjusted to pH 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).
-
Gradient:
-
Start with a shallow gradient to scout for the elution of your compound.
-
0-1 min: 5% B
-
1-10 min: 5% to 50% B
-
10-11 min: 50% to 95% B
-
11-13 min: Hold at 95% B
-
13-13.1 min: Return to 5% B
-
13.1-16 min: Equilibrate at 5% B
-
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at a suitable wavelength (e.g., based on the UV spectrum of the phenyl group, ~210-220 nm and ~254 nm).
-
-
Method Optimization:
-
Based on the initial chromatogram, adjust the gradient to improve resolution and reduce run time.
-
If retention is too low, decrease the starting percentage of Mobile Phase B or use a shallower gradient.
-
If peak shape is still suboptimal, you can fine-tune the retention and selectivity by:
-
Adjusting pH: Modifying the pH of Mobile Phase A will alter the charge state of the analyte and the stationary phase, influencing the ion-exchange interaction.
-
Adjusting Buffer Concentration: Increasing the buffer concentration (e.g., to 50 mM) will increase the ionic strength of the mobile phase, which typically decreases retention in the ion-exchange mode.
-
-
Data Summary Table: Impact of Key Parameters on Peak Shape
| Parameter | Change | Rationale | Expected Impact on Peak Shape for 2-(Dimethylamino)-3-phenylpropan-1-ol |
| Mobile Phase pH | Decrease (to pH 2-3) | Suppresses ionization of silanol groups.[2][3] | Improvement: Reduces tailing by minimizing secondary ionic interactions. |
| Mobile Phase pH | Increase (to pH 9-11) | Neutralizes the basic analyte.[8][9] | Improvement: Eliminates ionic interactions (Requires a pH-stable column). |
| Buffer Concentration | Increase | Increases ionic strength, can help mask silanol sites.[1] | Potential Improvement: May reduce tailing. |
| Mobile Phase Additive | Add 0.1% TFA | Acts as a silanol suppressor and ion-pairing agent.[6][7] | Improvement: Reduces tailing. |
| Mobile Phase Additive | Add 0.1% TEA | Competitively blocks active silanol sites.[3] | Improvement: Reduces tailing. |
| Column Chemistry | Use a "Base-Deactivated" or highly end-capped column | Minimizes available silanol groups.[3] | Improvement: Better intrinsic peak shape for basic compounds. |
| Column Chemistry | Switch to a Mixed-Mode (RP/Cation-Exchange) column | Provides a controlled ion-exchange retention mechanism.[11][12] | Significant Improvement: Often yields sharp, symmetrical peaks. |
| Column Chemistry | Switch to a HILIC column | Utilizes a different retention mechanism (hydrophilic partitioning).[14] | Significant Improvement: Especially if the compound is highly polar. |
| Column Temperature | Increase | Can improve mass transfer kinetics and reduce viscosity. | Potential Improvement: May lead to sharper peaks, but can also affect selectivity. |
References
- HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
- Mixed-Mode Chromatography and Stationary Phases.
- Performance of amines as silanol suppressors in reversed-phase liquid chrom
- Mixed-Mode HPLC Columns. Thermo Fisher Scientific.
- How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum.
- Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applic
- Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI.
- Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
- Evolution of Mixed-Mode Chromatography.
- Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliph
- Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
- Developing HPLC Methods. Sigma-Aldrich.
- Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
- The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in.
- Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Quora.
- What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
- Peak Tailing in HPLC. Element Lab Solutions.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Hydrophilic Interaction Chromatography Applic
- Hydrophilic Interaction Liquid Chrom
- Hydrophilic Interaction Liquid Chromatography (Hilic). International Journal of Pharmaceutical Sciences.
- the role of TFA on Reverse phase chromatography?
Sources
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- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 7. quora.com [quora.com]
- 8. pharmaguru.co [pharmaguru.co]
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- 12. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
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- 14. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. news-medical.net [news-medical.net]
Technical Support Center: Stability and Degradation of 3-(Dimethylamino)-1-phenylpropan-1-ol
A Note on Chemical Nomenclature: The topic of this guide is "3-(Dimethylamino)-1-phenylpropan-1-ol" (CAS RN: 5554-64-3). It is important to note that this is a distinct compound from "2-(Dimethylamino)-3-phenylpropan-1-ol". Based on the prevalence of information, this guide will focus on the former, which is a well-documented chemical intermediate.[1][2][3]
Introduction
Welcome to the technical support center for researchers and drug development professionals working with 3-(Dimethylamino)-1-phenylpropan-1-ol. This guide provides in-depth information on the stability of this compound and its potential degradation pathways. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and troubleshoot stability issues, ensuring the integrity of your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of 3-(Dimethylamino)-1-phenylpropan-1-ol?
The stability of 3-(Dimethylamino)-1-phenylpropan-1-ol is primarily influenced by its molecular structure, which contains a tertiary amine, a secondary benzylic alcohol, and a phenyl group. These functional groups are susceptible to degradation under certain conditions. The key factors to consider are:
-
pH: The tertiary amine group can be protonated at acidic pH, which may influence its reactivity. In strongly acidic or basic conditions, acid-base catalyzed reactions can occur.
-
Oxidizing Agents: The secondary benzylic alcohol is prone to oxidation, which can be accelerated by the presence of oxidizing agents.[4][5][6][7][8] Tertiary amines can also be oxidized to form N-oxides.
-
Temperature: Elevated temperatures can provide the activation energy for various degradation reactions, including elimination and oxidation.
-
Light: Photochemical degradation can occur, especially if the compound is exposed to UV light. This can lead to the formation of radical species and subsequent degradation.[9]
-
Incompatible Excipients: In a formulation, certain excipients can react with the compound. For instance, amino alcohols can be incompatible with sugars.[10]
Q2: What are the predicted degradation pathways for 3-(Dimethylamino)-1-phenylpropan-1-ol?
Based on the functional groups present in the molecule, several degradation pathways can be anticipated under forced degradation conditions. The three primary pathways are N-dealkylation, oxidation of the benzylic alcohol, and elimination of the dimethylamino group.
-
N-Dealkylation: The tertiary amine can undergo oxidative N-dealkylation to form the corresponding secondary amine, 3-(methylamino)-1-phenylpropan-1-ol, and formaldehyde.[11][12][13][14] This is a common metabolic pathway for tertiary amines and can also occur under chemical stress.[14]
-
Oxidation: The secondary benzylic alcohol is susceptible to oxidation to form the corresponding ketone, 3-(dimethylamino)-1-phenylpropan-1-one.[4][5][6][7][8] This can be a significant degradation pathway in the presence of oxidizing agents or under thermal stress.
-
Elimination: As a beta-amino alcohol, the compound can potentially undergo an elimination reaction, particularly under acidic or basic conditions with heat, to form an enamine or an unsaturated compound.[15][16][17][18]
Below is a diagram illustrating these potential degradation pathways.
Sources
- 1. 3-dimethylamino-1-phenyl-propan-1-ol | 5554-64-3 [chemicalbook.com]
- 2. 3-(Dimethylamino)-1-phenylpropan-1-ol | 5554-64-3 | Benchchem [benchchem.com]
- 3. 3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US3905981A - N-dealkylation of tertiary amines - Google Patents [patents.google.com]
- 12. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Unknown Peaks in the NMR Spectrum of 2-(Dimethylamino)-3-phenylpropan-1-ol
Welcome to the technical support guide for identifying unknown peaks in the NMR spectrum of 2-(Dimethylamino)-3-phenylpropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate common and complex spectral artifacts and impurities encountered during synthesis and analysis. Our approach is rooted in a logical, step-by-step diagnostic process, explaining the "why" behind each troubleshooting step to empower you to make informed decisions in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows more peaks than expected. Where do I even begin?
A1: Start with a systematic workflow. The appearance of unexpected signals is a common issue in NMR spectroscopy. A methodical approach is crucial to avoid misinterpretation of data. The first step is to differentiate between common, benign contaminants and process-related impurities that may indicate issues with your reaction or purification.
We recommend the following logical progression for troubleshooting:
-
Verify Expected Signals: Confirm the presence and correct assignment of peaks corresponding to your target molecule, 2-(Dimethylamino)-3-phenylpropan-1-ol.
-
Identify Common Contaminants: Check for ubiquitous laboratory solvents, water, and grease.
-
Review Synthetic Route: Scrutinize starting materials, reagents, and potential side-products from your specific synthesis.
-
Consider Degradation: Evaluate the possibility of sample degradation if the material is old or has been improperly stored.
-
Analyze Spectral Artifacts: Rule out issues related to the NMR experiment itself, such as poor shimming or phasing.
Below is a visual representation of this diagnostic workflow.
Caption: Troubleshooting workflow for unknown NMR peaks.
Q2: What are the expected chemical shifts for pure 2-(Dimethylamino)-3-phenylpropan-1-ol?
A2: Having a reference spectrum is the first critical step. While exact chemical shifts can vary slightly based on solvent, concentration, and temperature, the following table provides the expected ¹H and ¹³C NMR chemical shifts for the target compound, typically in CDCl₃.
Table 1: Expected NMR Chemical Shifts for 2-(Dimethylamino)-3-phenylpropan-1-ol
| Assignment | Structure Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Phenyl-H | C7-C11 | ~7.20 - 7.40 | Multiplet (m) | ~126-129 (CH), ~138-140 (C-ipso) |
| CH-OH | C1 | ~3.50 - 3.70 | Multiplet (m) | ~65 - 68 |
| CH-N | C2 | ~2.60 - 2.80 | Multiplet (m) | ~68 - 72 |
| CH₂-Ph | C3 | ~2.85 - 3.00 (diastereotopic) | Multiplet (m) | ~35 - 38 |
| N(CH₃)₂ | C4, C5 | ~2.30 - 2.40 | Singlet (s) | ~42 - 45 |
| OH | - | Variable (Broad) | Singlet (br s) | - |
Note: The protons on C1, C2, and C3 form a complex spin system, and their multiplicities may appear as complex multiplets.
Troubleshooting Guides
Issue 1: Identifying Common Laboratory Contaminants
Question: I see simple, sharp singlets or triplets that don't fit my structure. Could they be from my NMR solvent or glassware?
Answer: Yes, this is the most common source of unknown peaks. Solvents used in the reaction workup, purification (e.g., column chromatography, recrystallization), or for cleaning glassware are frequent culprits.[1] Even high-vacuum drying may not remove trace amounts of high-boiling point solvents.[2]
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents and Contaminants [3][4][5]
| Compound | Formula | ¹H Shift in CDCl₃ (ppm) | Multiplicity | Notes |
| Acetone | C₃H₆O | 2.17 | s | Common for cleaning glassware.[2] |
| Ethyl Acetate | C₄H₈O₂ | 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) | s, q, t | Common extraction and chromatography solvent. |
| Dichloromethane | CH₂Cl₂ | 5.30 | s | Common extraction solvent. |
| Diethyl Ether | C₄H₁₀O | 3.48 (CH₂), 1.21 (CH₃) | q, t | Common extraction solvent. |
| Hexane(s) | C₆H₁₄ | ~0.9 (CH₃), ~1.2-1.4 (CH₂) | m | Common chromatography solvent. |
| Toluene | C₇H₈ | 2.36 (CH₃), 7.17-7.29 (Ar-H) | s, m | Reaction solvent. |
| Water | H₂O | ~1.56 | br s | Shift is highly variable and depends on solvent, temp, and concentration. |
| Silicone Grease | - | ~0.07 | s | From glassware joints. |
Experimental Protocol: The D₂O Shake Test for Exchangeable Protons
This is a definitive test to identify peaks from -OH or -NH protons.
-
Acquire Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analysis: The peak corresponding to the exchangeable proton (e.g., the alcohol -OH on your product) will either disappear completely or significantly decrease in intensity.[2] Any other broad peaks that disappear are likely from water or other exchangeable protons.
Issue 2: Process-Related Impurities from Synthesis
Question: I've ruled out common solvents. Could the unknown peaks be unreacted starting materials or byproducts from the reaction itself?
Answer: Absolutely. The synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol typically involves the reduction of an N,N-dimethyl-L-phenylalanine derivative.[6][7] Impurities can arise from incomplete reactions or side reactions.
Potential Synthetic Precursors and Byproducts:
-
N,N-dimethyl-L-phenylalanine (or its ester): The most likely starting material. If the reduction of the carboxylic acid or ester is incomplete, this will remain in your sample.
-
Phenylalanine: If the initial N-methylation was incomplete.
-
Reducing Agent Residues: While less common to see in ¹H NMR, borane complexes or aluminum salts can sometimes broaden other peaks.
-
Over-reduction Products: Loss of the hydroxyl group is a possibility under harsh reduction conditions.
Table 3: Approximate ¹H NMR Shifts for Potential Process-Related Impurities
| Compound | Key ¹H Chemical Shifts (ppm in CDCl₃/D₂O) | Notes |
| N,N-dimethyl-L-phenylalanine | ~2.7-2.9 (N(CH₃)₂), ~7.2-7.4 (Aromatic) | The α-proton will be a multiplet around 3.5-4.0 ppm. |
| L-phenylalanine | ~7.2-7.4 (Aromatic) | The α-proton and β-protons will be in the 3.0-4.2 ppm range. |
| 1,3-diphenylpropane derivative | ~7.1-7.3 (Aromatic) | Potential byproduct from side reactions involving the phenyl group. |
Troubleshooting Steps:
-
Analyze Reaction Purity: Run a co-spotted TLC or LC-MS analysis of your final product alongside your starting materials to check for carryover.
-
Spiking Experiment: If you have a sample of a suspected impurity (e.g., the starting N,N-dimethyl-L-phenylalanine), add a small amount to your NMR sample. If one of the unknown peaks increases in intensity, you have identified the impurity.
-
Re-purify: If starting material or byproducts are detected, re-purification via column chromatography or recrystallization is necessary.
Issue 3: Spectral Artifacts and Data Quality
Question: My peaks look distorted—they are broad, asymmetric, or have "wiggles" next to them. What causes this?
Answer: These are often not chemical impurities but rather artifacts from the NMR experiment itself.[8] Proper sample preparation and spectrometer setup are essential for high-quality data.
Common NMR Artifacts and Solutions:
-
Poor Shimming: The magnetic field is not homogeneous across the sample.
-
Phasing Errors: The detector phase has not been correctly adjusted.
-
Symptom: Peaks are not perfectly symmetrical and have distorted baselines (either dipping below or rising above the baseline).
-
Solution: Manually re-phase the spectrum in the processing software. Start with the zero-order phase (ph0) and then adjust the first-order phase (ph1).
-
-
Truncation Artifacts ("Sinc Wiggles"): The signal acquisition time was too short, cutting off the Free Induction Decay (FID) before it fully decayed.
-
Symptom: Symmetrical "wiggles" or oscillations on both sides of intense, sharp peaks (like the residual solvent peak).
-
Solution: Re-process the data with a line-broadening function (e.g., exponential multiplication). For future experiments, increase the acquisition time (at).[9]
-
-
Spinning Sidebands: Small satellite peaks appearing symmetrically around large peaks.
-
Symptom: Peaks mirrored at a distance equal to the spinning rate of the sample tube.
-
Solution: Reduce the spinning rate or re-shim the spectrometer. Modern spectrometers often produce excellent results without spinning.
-
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Dykstra, K. D., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793–799. [Link]
-
Baranac-Stojanović, M. (2019). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 57(10), 735-748. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments | Request PDF. ResearchGate. [Link]
-
Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. Michigan State University. [Link]
-
MDPI. (2015). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. The OChem Whisperer. [Link]
- Google Patents. (n.d.). Process For The Preparation Of 2,N Dimethyl N (3,3 Diphenyl Propyl) 1 Amino 2 Propanol.
-
YouTube. (2020). Unknown Organic Spectra Experiment Part 2 Solving an Example Unknown. YouTube. [Link]
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Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]
-
Oregon State University. (n.d.). HOWTO for Identification of an Unknown Using Spectrometric Data. Oregon State University. [Link]
- Google Patents. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process.
-
Rasayan Journal of Chemistry. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. [Link]
- Google Patents. (n.d.). CN102838493B - Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol.
-
Quick Company. (n.d.). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Quick Company. [Link]
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YouTube. (2018). NMR Analysis of Amino Acids. YouTube. [Link]
-
Unknown Source. (n.d.). 1H-NMR. [Link]
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PubChem. (n.d.). (S)-2-(Methylamino)-3-phenylpropan-1-ol. PubChem. [Link]
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-
PMC. (n.d.). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PMC. [Link]
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ResearchGate. (2025). Synthesis of DL-phenylalanine from phenylpyruvic acid by reduction amination over Pd/C catalyst. ResearchGate. [Link]
-
Unknown Source. (n.d.). Identifying amino acids in protein NMR spectra. [Link]
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MDPI. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol. PubChem. [Link]
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
-
Organic Syntheses Procedure. (n.d.). catalytic enantioselective addition of dialkylzincs to aldehydes using. Organic Syntheses Procedure. [Link]
-
PMC. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PMC. [Link]
-
ACS Publications. (2003). Reductions of Aromatic Amino Acids and Derivatives. ACS Publications. [Link]
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PubChem. (n.d.). N,N-dimethyl-L-phenylalanine. PubChem. [Link]
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Validation & Comparative
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: 2-(Dimethylamino)-3-phenylpropan-1-ol vs. Broader 3-Aminopropanols
Introduction: The Indispensable Role of Chiral Amino Alcohols in Modern Synthesis
In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral amino alcohols have established themselves as a cornerstone class of catalysts and auxiliaries.[1] Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores the importance of synthetic methodologies that can generate these motifs with high enantiopurity.[2] Among the myriad of applications, their use as chiral ligands in the enantioselective addition of organometallic reagents to prochiral carbonyl compounds remains a benchmark for catalytic efficiency and stereochemical control.
This guide provides an in-depth comparison of a specific chiral amino alcohol, 2-(Dimethylamino)-3-phenylpropan-1-ol , against the broader class of 3-aminopropanols . Our focus will be on their performance as chiral ligands in the well-studied enantioselective addition of diethylzinc to aldehydes—a reaction that serves as a powerful tool for the formation of stereogenic carbon-carbon bonds and the synthesis of valuable chiral secondary alcohols.[1][3] Through an examination of experimental data, mechanistic principles, and practical synthetic protocols, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in catalyst selection and reaction design.
Comparative Performance Analysis: The Impact of Structural Nuances on Enantioselectivity
The efficacy of a chiral amino alcohol ligand in inducing asymmetry is profoundly influenced by its structural and electronic properties. The substituents on both the nitrogen and the carbinol carbon play a crucial role in defining the steric environment of the catalytic transition state, thereby dictating the facial selectivity of the nucleophilic attack on the aldehyde.
While direct experimental data for 2-(Dimethylamino)-3-phenylpropan-1-ol in the benchmark diethylzinc addition to benzaldehyde is not prominently available in the reviewed literature, a robust comparison can be drawn from structurally analogous N,N-dialkyl derivatives of norephedrine. (1R,2S)-Norephedrine shares the same 2-amino-1-phenylpropan-1-ol backbone. A study by Törös et al. provides valuable data on the effect of N-alkylation on the enantioselectivity of this reaction, which serves as a strong proxy for the performance of 2-(Dimethylamino)-3-phenylpropan-1-ol.
| Ligand | N-Substituent | Yield (%) | e.e. (%) | Product Configuration | Reference |
| (1R,2S)-N-Methylnorephedrine | -CH₃ | 95 | 85 | (R) | [4] |
| (1R,2S)-N-Ethylnorephedrine | -CH₂CH₃ | 96 | 90 | (R) | [4] |
| (1R,2S)-N-Propylnorephedrine | -CH₂CH₂CH₃ | 94 | 92 | (R) | [4] |
| (1R,2S)-N-Butylnorephedrine | -CH₂CH₂CH₂CH₃ | 95 | 94 | (R) | [4] |
| (1R,2S)-N,N-Dimethylnorephedrine | -CH₃, -CH₃ | 92 | 55 | (R) | [4] |
Inferred Performance of 2-(Dimethylamino)-3-phenylpropan-1-ol: Based on the data for (1R,2S)-N,N-Dimethylnorephedrine, it is reasonable to predict that 2-(Dimethylamino)-3-phenylpropan-1-ol would exhibit high catalytic activity (leading to high yields) but may offer only moderate enantioselectivity in this specific transformation. The presence of two methyl groups on the nitrogen atom, compared to a single alkyl group, appears to create a different steric environment that is less effective at directing the approach of the diethylzinc reagent. The increasing enantiomeric excess observed with larger single N-alkyl groups (from methyl to butyl) suggests that a bulkier, yet conformationally flexible, environment around the nitrogen is beneficial for achieving high stereoselectivity.
Mechanistic Insights: The Causality Behind Asymmetric Induction
The enantioselective addition of diethylzinc to aldehydes catalyzed by β-amino alcohols is proposed to proceed through a well-defined catalytic cycle, famously elucidated by Noyori and colleagues.[5] Understanding this mechanism is key to rationalizing the observed differences in performance between various chiral ligands.
The core of the catalytic cycle involves the formation of a dimeric zinc complex. The chiral amino alcohol first reacts with one equivalent of diethylzinc to form a zinc alkoxide. This species then coordinates with a second molecule of diethylzinc, creating a chiral dimeric complex. It is within this organized transition state that the stereochemical information is transferred.
Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
The Role of the Ligand Structure:
-
Formation of the Dimeric Complex: The amino and hydroxyl groups of the ligand chelate to the zinc atoms, creating a rigid, chair-like six-membered ring in the transition state.
-
Stereochemical Control: The substituents on the chiral ligand dictate the conformation of this dimeric complex. The bulky groups of the ligand (e.g., the phenyl group in the norephedrine backbone) orient themselves to minimize steric hindrance, thereby exposing one face of the coordinated aldehyde to preferential attack by an ethyl group from one of the zinc atoms.
-
Influence of N-Substituents: For ligands like N-alkylated norephedrines, a single, larger alkyl group on the nitrogen can effectively shield one face of the catalytic pocket. In contrast, two smaller methyl groups in N,N-dimethylated derivatives may allow for more conformational flexibility or a less defined steric barrier, leading to lower enantioselectivity.
Experimental Protocols: A Practical Guide
The following is a generalized, yet detailed, protocol for the enantioselective addition of diethylzinc to benzaldehyde, which can be adapted for use with various chiral amino alcohol ligands.
Materials:
-
Chiral amino alcohol ligand (e.g., (1R,2S)-N-Butylnorephedrine)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral amino alcohol (0.05 mmol, 5 mol%) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diethylzinc solution (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise via syringe.
-
Stir the resulting mixture at 0 °C for 30 minutes. A white precipitate may form.
-
-
Reaction:
-
To the catalyst mixture at 0 °C, add freshly distilled benzaldehyde (102 µL, 1.0 mmol) dropwise.
-
Continue stirring the reaction at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until consumption of the benzaldehyde is complete (typically 2-4 hours).
-
-
Work-up and Purification:
-
Quench the reaction by slowly and carefully adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 1-phenyl-1-propanol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Conclusion and Future Outlook
The comparative analysis, informed by data from structurally similar compounds, suggests that while 2-(Dimethylamino)-3-phenylpropan-1-ol is a competent ligand for the enantioselective addition of diethylzinc to aldehydes, it may not achieve the high levels of enantioselectivity seen with its mono-N-alkylated counterparts. This underscores a critical principle in ligand design: subtle structural modifications can have a profound impact on the stereochemical outcome of a reaction. The steric bulk and conformational properties of the N-substituents are key determinants of enantioselectivity in this class of catalysts.
For researchers and professionals in drug development, this guide highlights the importance of ligand screening and optimization. While readily available amino alcohols like derivatives of phenylalanine and norephedrine provide excellent starting points, tailoring the N-substituents is a powerful strategy for maximizing enantioselectivity. The continued development of novel chiral amino alcohols, guided by mechanistic understanding, will undoubtedly lead to even more efficient and selective synthetic transformations, further enabling the synthesis of complex chiral molecules that are vital to medicine and materials science.
References
- Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
- Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.
- Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824.
- Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028-4036.
- Törös, S., Gemes, F., & Heil, B. (2009). Enantioselective addition of diethylzinc to aldehydes catalyzed by β-amino alcohols derived from (1 R, 2 S)-norephedrine. Chirality: The Pharmacological, Biological, and Chemical Consequences of Molecular Asymmetry, 21(S1), E155-E159.
- Martens, J., & Behnen, W. (1993). Enantioselective addition of diethylzinc to aromatic aldehydes catalyzed by chiral ligands derived from L-hydroxyproline. Tetrahedron: Asymmetry, 4(10), 2201-2204.
- Díaz, N., et al. (2024). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals, 17(1), 1-18.
- Chemla, F., & Normant, J. F. (2000). Enantioselective addition of organometallics to imines and related compounds. Chemical reviews, 100(6), 2119-2166.
- Wallbaum, S., & Martens, J. (1992). Asymmetric Syntheses with Chiral α-Amino-and α-Hydroxy-phosphonates. Tetrahedron: Asymmetry, 3(12), 1475-1504.
-
Organic Syntheses, Coll. Vol. 9, p.642 (1998); Vol. 71, p.1 (1993). (S)-1-PHENYL-1-PROPANOL. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of 2-(Dimethylamino)-3-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)-3-phenylpropan-1-ol is a chiral amino alcohol that serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structural motif, featuring a tertiary amine and a primary alcohol flanking a phenethyl backbone, makes it a key intermediate in the development of novel therapeutics. The efficient and stereocontrolled synthesis of this compound is of significant interest to the drug development community. This guide provides an in-depth, objective comparison of three distinct synthetic routes to 2-(Dimethylamino)-3-phenylpropan-1-ol, supported by experimental data and mechanistic insights to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Overview of Synthetic Strategies
Three primary synthetic strategies for the preparation of 2-(Dimethylamino)-3-phenylpropan-1-ol have been identified and evaluated:
-
Route 1: Reductive Amination of L-Phenylalaninol: A straightforward approach utilizing a commercially available chiral starting material.
-
Route 2: Mannich Reaction followed by Reduction: A classical multi-component reaction to construct the carbon skeleton, followed by a reduction step.
-
Route 3: Ring-Opening of a Substituted Epoxide: A convergent approach involving the nucleophilic attack of dimethylamine on a suitable epoxide precursor.
The following sections will delve into the detailed experimental protocols, mechanistic underpinnings, and a comparative analysis of these routes.
Route 1: Reductive Amination of L-Phenylalaninol
This route is arguably the most direct and stereospecific approach, starting from the readily available amino alcohol, L-phenylalaninol. The key transformation is the N,N-dimethylation of the primary amine. The Eschweiler-Clarke reaction is a classic and highly effective method for this purpose.
Causality of Experimental Choices
The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formate. An excess of formaldehyde and formic acid is used to ensure complete dimethylation and to drive the reaction to completion. The reaction is typically heated to facilitate the formation of the iminium ion and the subsequent reduction. The workup procedure involves basification to neutralize the formic acid and deprotonate the tertiary amine, allowing for its extraction into an organic solvent.
Experimental Protocol: Eschweiler-Clarke Methylation of L-Phenylalaninol
-
Reaction Setup: To a round-bottom flask, add L-phenylalaninol (1.0 eq.).
-
Reagent Addition: Add formic acid (excess, e.g., 5-10 eq.) and formaldehyde (excess, e.g., 37% aqueous solution, 5-10 eq.).
-
Reaction Conditions: Heat the reaction mixture at reflux (typically around 100 °C) for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and carefully basify with a strong base (e.g., NaOH or KOH solution) to a pH > 12.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation.
Visualization of the Reaction Pathway
Caption: Two-step synthesis via a Mannich reaction and subsequent reduction.
Route 3: Ring-Opening of a Substituted Epoxide
This route involves the synthesis of a suitable epoxide, 2-benzyl-oxirane, followed by its ring-opening with dimethylamine. The regioselectivity of the ring-opening is a critical factor in this approach.
Causality of Experimental Choices
The synthesis of the epoxide can be achieved via several methods, including the epoxidation of an alkene (allylbenzene) or a Corey-Chaykovsky reaction between a sulfonium ylide and phenylacetaldehyde. The subsequent ring-opening with an amine is a classic Sₙ2 reaction. With an aliphatic amine like dimethylamine, the nucleophilic attack is expected to occur at the less sterically hindered terminal carbon of the epoxide, leading to the desired 2-amino-1-ol regioisomer. [1]The reaction can be performed with or without a catalyst and in various solvents. The use of a protic solvent like water or an alcohol can facilitate the reaction by protonating the epoxide oxygen, making it a better leaving group.
Experimental Protocols
Step 1: Synthesis of 2-Benzyl-oxirane
-
This intermediate can be prepared from commercially available starting materials. A common method is the epoxidation of allylbenzene using a peroxy acid like m-CPBA.
Step 2: Ring-Opening with Dimethylamine
-
Reaction Setup: In a pressure vessel, place 2-benzyl-oxirane and an aqueous solution of dimethylamine (excess).
-
Reaction Conditions: Heat the mixture to a temperature between 80-120°C for several hours. The reaction progress should be monitored by GC-MS or LC-MS.
-
Workup: After cooling, the excess dimethylamine and water are removed under reduced pressure.
-
Purification: The resulting crude product can be purified by distillation or column chromatography to yield 2-(dimethylamino)-3-phenylpropan-1-ol.
Visualization of the Epoxide Ring-Opening Pathway
Caption: Synthesis via ring-opening of 2-benzyl-oxirane with dimethylamine.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Reductive Amination | Route 2: Mannich Reaction & Reduction | Route 3: Epoxide Ring-Opening |
| Starting Materials | L-Phenylalaninol (commercially available, chiral) | Acetophenone, formaldehyde, dimethylamine (readily available, achiral) | 2-Benzyl-oxirane (requires synthesis), dimethylamine |
| Number of Steps | 1 | 2 | 2 |
| Stereocontrol | Excellent (retains stereochemistry of starting material) | Poor (produces a racemic mixture) | Can be stereospecific if a chiral epoxide is used |
| Yield | Generally high | Moderate to high | Variable, can be moderate to high |
| Scalability | Good | Excellent, well-established for industrial scale | Moderate, may require pressure equipment |
| Safety/Hazards | Formic acid is corrosive. | Formaldehyde is a known carcinogen. Catalytic hydrogenation requires specialized equipment. | Epoxides can be toxic and mutagenic. The reaction may require elevated pressure. |
| Purification | Relatively straightforward | Recrystallization of the intermediate is effective. | Distillation or chromatography may be required. |
Conclusion and Recommendations
The choice of the optimal synthetic route for 2-(Dimethylamino)-3-phenylpropan-1-ol is highly dependent on the specific requirements of the project, including the need for stereochemical purity, the scale of the synthesis, and the available resources.
-
For the synthesis of enantiomerically pure 2-(Dimethylamino)-3-phenylpropan-1-ol, Route 1 (Reductive Amination of L-Phenylalaninol) is the most recommended approach. It is a concise, high-yielding, and stereospecific method that leverages a readily available chiral precursor.
-
For large-scale, cost-effective production where stereochemistry is not a concern, Route 2 (Mannich Reaction and Reduction) is a viable option. This route uses inexpensive starting materials and has been well-optimized for industrial applications.
-
Route 3 (Epoxide Ring-Opening) offers a convergent synthesis but presents challenges in the preparation of the starting epoxide and control of regioselectivity. While it can be a good option in certain contexts, particularly if a stereospecific synthesis of the epoxide is established, it is generally less straightforward than the other two routes.
Ultimately, the selection of the synthetic strategy should be based on a thorough evaluation of the factors outlined in this guide to best align with the goals and constraints of the research or development program.
References
-
Organic Syntheses, Coll. Vol. 3, p.305 (1955); Vol. 28, p.38 (1948). [Link]
- Blicke, F. F. Org. React.1942, 1, 303-341.
- Mannich, C.; Heilner, G. Ber. Dtsch. Chem. Ges.1922, 55, 356-365.
- Google Patents. (2006). Preparation method of 3-methylamino-1-phenylpropanol. CN100432043C.
-
The Organic Chemistry Tutor. (2020, March 26). The Mannich Reaction [Video]. YouTube. [Link]
-
Brunel University Research Archive. (1975). A study of the Mannich reaction with some long chain phenols. [Link]
-
Blicke, F. F. (1942). The Mannich Reaction. ResearchGate. [Link]
- Google Patents. (1980). Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Clark, J. (2015). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
SciELO México. (2011). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. [Link]
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A Senior Application Scientist's Guide to the Validation of HPLC Methods for "2-(Dimethylamino)-3-phenylpropan-1-ol" Quantification
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 2-(Dimethylamino)-3-phenylpropan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. As researchers, scientists, and drug development professionals, the ability to reliably measure this compound is paramount for ensuring quality, consistency, and regulatory compliance. This document moves beyond mere protocols to explain the scientific rationale behind methodological choices, grounded in the principles of analytical method validation.
The Bedrock of Reliable Measurement: Analytical Method Validation
Before comparing specific techniques, it is crucial to establish the framework that ensures any analytical method is fit for its purpose. The International Council for Harmonisation (ICH) provides the global gold standard for this through its Q2(R2) guideline on the validation of analytical procedures.[1][2][3] A method is not merely a set of instructions; it is a self-validating system that must demonstrably meet a series of core performance characteristics.
The key validation parameters we will use to assess and compare methods include:
-
Specificity: The ability to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[4][5]
-
Linearity: The existence of a direct and proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[1][4]
-
Accuracy: The closeness of the test results to the true value, typically determined using a reference standard and expressed as a percentage of recovery.[2][4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions.[1][5]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[5]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in procedural parameters, providing an indication of its reliability during normal usage.[4][5]
The relationship between these parameters in a typical validation workflow is illustrated below.
Caption: The workflow for analytical method validation, from development to deployment.
Head-to-Head Comparison: HPLC Methods for Quantification
High-Performance Liquid Chromatography is the primary workhorse for the analysis of pharmaceutical compounds due to its versatility, robustness, and high resolving power.[6] We will compare two distinct HPLC approaches for 2-(Dimethylamino)-3-phenylpropan-1-ol.
Method 1: Reversed-Phase HPLC (RP-HPLC) for Assay and Impurity Profiling
RP-HPLC is the most common chromatographic mode, ideal for quantifying the main component (assay) and detecting process-related impurities. It separates molecules based on their hydrophobicity.
Scientific Rationale: The analyte possesses a phenyl group, which provides sufficient hydrophobicity for retention on a non-polar stationary phase like C18. The tertiary amine group is basic, meaning its charge state is dependent on pH. To ensure good peak shape and consistent retention, the mobile phase must be buffered or acidified. An acidic mobile phase (e.g., pH < 4) ensures the amine is consistently protonated, which minimizes peak tailing that can occur from interactions with residual silanols on the silica support. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
Detailed Experimental Protocol:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | Diode Array Detector (DAD) at 254 nm |
| Sample Prep. | Dissolve sample in Mobile Phase A/B (70:30) to 1 mg/mL |
Supporting Validation Data Summary (Hypothetical):
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.999 | 0.9997 (Range: 5-150 µg/mL) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ≤ 2.0% | Repeatability: 0.85%; Intermediate: 1.2% |
| LOD | Report | 0.5 µg/mL |
| LOQ | Report | 1.5 µg/mL |
| Specificity | No interference at analyte Rt | Passed (Peak purity > 99.9%) |
Method 2: Chiral HPLC for Enantiomeric Purity
2-(Dimethylamino)-3-phenylpropan-1-ol contains a chiral center. Since different enantiomers can have vastly different pharmacological and toxicological profiles, quantifying the enantiomeric excess (% ee) is a critical quality attribute.[7] This cannot be achieved on a standard achiral column and requires a Chiral Stationary Phase (CSP).
Scientific Rationale: A CSP creates a chiral environment within the column.[8] Polysaccharide-based CSPs are widely used for their broad applicability.[7] The separation occurs because the two enantiomers form transient diastereomeric complexes with the chiral selector on the stationary phase. These complexes have different energies of association, leading to different retention times.[9] Normal-phase chromatography (using non-polar solvents like hexane and a polar modifier like isopropanol) is often effective for these separations. A small amount of an amine modifier (like diethylamine) is added to the mobile phase to act as a competitor for active sites on the stationary phase, improving peak shape for basic analytes.
Detailed Experimental Protocol:
| Parameter | Condition |
| HPLC System | Chiral HPLC system with UV/DAD detector |
| Column | Cellulose-based CSP, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Detection | DAD at 254 nm |
| Sample Prep. | Dissolve sample in mobile phase to 0.5 mg/mL |
Supporting Validation Data Summary (Hypothetical):
| Validation Parameter | Acceptance Criteria | Result |
| Resolution (Rs) | ≥ 1.5 | 2.1 |
| Linearity (R²) | ≥ 0.998 (for each enantiomer) | R-enantiomer: 0.9991; S-enantiomer: 0.9989 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.6% - 101.8% |
| Precision (RSD%) | ≤ 3.0% (for minor enantiomer) | 2.5% |
| LOQ (Minor Enantiomer) | e.g., ≤ 0.1% of major | 0.08% |
| Specificity | Baseline separation | Passed |
Alternative & Complementary Analytical Techniques
While HPLC is the dominant method, other techniques can be employed, particularly in a research or troubleshooting context.
| Technique | Principle | Applicability & Rationale | Comparison to HPLC |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | The analyte is semi-volatile. GC can be used, often after derivatization of the hydroxyl and amine groups to increase volatility and thermal stability.[10][11] | Advantages: High resolution for volatile impurities. Disadvantages: Requires analyte to be thermally stable, may need extra derivatization step, not suitable for non-volatile compounds. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | The analyte's basic amine group is readily protonated, making it ideal for CE analysis. | Advantages: Extremely high separation efficiency, very low sample/reagent consumption. Disadvantages: Can be less robust and have higher detection limits than modern HPLC for routine QC. |
| LC-MS | HPLC coupled with a Mass Spectrometer. | Derivatization can be used to improve ionization efficiency for amine-containing compounds, with reagents like Dansyl-Cl enhancing detection.[12] | Advantages: Provides molecular weight and structural information, offering ultimate specificity. Disadvantages: Higher equipment cost and complexity compared to standard HPLC-UV. |
A Practical Guide to Method Selection
The choice of analytical method is dictated entirely by the question you need to answer. The following decision tree outlines a logical approach for selecting the appropriate technique for 2-(Dimethylamino)-3-phenylpropan-1-ol analysis.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the routine quantification and purity assessment of 2-(Dimethylamino)-3-phenylpropan-1-ol, a validated Reversed-Phase HPLC method is the industry standard, offering robustness, precision, and accuracy. When the stereochemical identity is critical, a dedicated Chiral HPLC method is non-negotiable for determining enantiomeric purity. Alternative methods like GC and CE serve valuable, albeit more niche, roles in specific contexts such as volatile impurity analysis or orthogonal validation.
Ultimately, regardless of the chosen technology, the integrity of the data hinges on a rigorous and comprehensive method validation performed in accordance with global regulatory standards like ICH Q2(R2).[1][3] This ensures that the analytical results are reliable, reproducible, and fit for their intended purpose in the development and control of pharmaceutical products.
References
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ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]
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Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column. Retrieved from [Link]
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University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method. Retrieved from [Link]
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
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Hindawi. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved from [Link]
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A Comparative Analysis of 2-(Dimethylamino)-3-phenylpropan-1-ol and its N-methylated Analog: A Guide for Researchers
This guide provides a detailed comparative analysis of the tertiary amine 2-(Dimethylamino)-3-phenylpropan-1-ol and its N-methylated quaternary ammonium analog, [2-hydroxy-1-phenylpropyl]trimethylammonium. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of their structural, physicochemical, and pharmacological distinctions. The comparison is grounded in fundamental principles of medicinal chemistry and pharmacology, supported by data from analogous compounds, to provide a predictive understanding of their behavior.
Introduction: The Critical Impact of N-Methylation
The seemingly subtle addition of a methyl group to the nitrogen atom of 2-(Dimethylamino)-3-phenylpropan-1-ol fundamentally transforms its chemical nature and, consequently, its biological activity. This N-methylation converts a tertiary amine into a quaternary ammonium salt, a change that has profound implications for its physicochemical properties, pharmacokinetics, and pharmacodynamics. Understanding these differences is paramount for researchers designing and developing novel therapeutics, as this single structural modification can dictate a compound's suitability for a given biological target and its overall clinical potential.
2-(Dimethylamino)-3-phenylpropan-1-ol is a tertiary amino alcohol. The nitrogen atom in this molecule possesses a lone pair of electrons, allowing it to act as a proton acceptor. Consequently, its ionization state is pH-dependent. In acidic environments, it will be protonated and exist as a cation, while in more basic environments, it will be in its neutral, uncharged form.
[2-hydroxy-1-phenylpropyl]trimethylammonium , the N-methylated analog, is a quaternary ammonium salt. The nitrogen atom in this molecule is bonded to four carbon atoms, resulting in a permanent positive charge, regardless of the surrounding pH.[1] This permanent cationic state is the primary driver of the significant differences between these two molecules.
Physicochemical Properties: A Tale of Two Amines
The conversion of a tertiary amine to a quaternary ammonium salt drastically alters its physicochemical profile. These differences are summarized in the table below and are critical for predicting the behavior of these compounds in biological systems.
| Property | 2-(Dimethylamino)-3-phenylpropan-1-ol (Tertiary Amine) | [2-hydroxy-1-phenylpropyl]trimethylammonium (Quaternary Ammonium Salt) | Rationale for Difference |
| Ionization | pH-dependent | Permanent positive charge | The tertiary amine can be protonated or deprotonated depending on the pH, while the quaternary ammonium nitrogen is always ionized.[1] |
| Solubility in Water | Moderately soluble; pH-dependent | Generally highly soluble | The permanent charge of the quaternary ammonium salt enhances its interaction with polar water molecules.[2] |
| Lipophilicity (LogP) | Higher | Significantly lower | The permanent positive charge dramatically reduces the compound's ability to partition into a lipid environment. |
| pKa | Typically in the range of 9-10 for the conjugate acid | Not applicable (permanently charged) | Tertiary amines have a pKa associated with the equilibrium between the protonated and unprotonated forms. Quaternary ammonium salts do not have this equilibrium.[3] |
Pharmacokinetic Profiles: The Blood-Brain Barrier and Beyond
The differences in physicochemical properties directly translate to distinct pharmacokinetic profiles. The ability of a drug to reach its target in the body is governed by its absorption, distribution, metabolism, and excretion (ADME).
Absorption and Distribution: The Gatekeeper of the CNS
A primary distinguishing feature between these two analogs is their predicted ability to cross biological membranes, most notably the blood-brain barrier (BBB).
-
2-(Dimethylamino)-3-phenylpropan-1-ol: As a tertiary amine, this compound can exist in a neutral, lipophilic form at physiological pH. This allows it to more readily diffuse across the lipid-rich membranes of the BBB. Therefore, it is predicted to have central nervous system (CNS) activity.
-
[2-hydroxy-1-phenylpropyl]trimethylammonium: The permanent positive charge of this quaternary ammonium salt severely restricts its passive diffusion across the BBB.[4][5] While some very specific carrier-mediated transport systems for quaternary ammonium compounds exist, they are not universal.[6][7][8] Consequently, this analog is expected to have predominantly peripheral activity with minimal to no CNS effects.
This fundamental difference in CNS penetration is a critical consideration in drug design. If a CNS effect is desired, the tertiary amine is the superior scaffold. Conversely, if peripheral action is the goal and CNS side effects are to be avoided, the quaternary ammonium salt is the preferred choice.
Metabolism and Excretion
While specific metabolic pathways for these exact compounds are not extensively documented, general principles can be applied:
-
2-(Dimethylamino)-3-phenylpropan-1-ol: Tertiary amines are susceptible to N-demethylation by cytochrome P450 enzymes in the liver. The resulting secondary amine can be further metabolized. The parent compound and its metabolites are typically excreted renally.
-
[2-hydroxy-1-phenylpropyl]trimethylammonium: Quaternary ammonium compounds are generally more resistant to metabolism due to their charge and high polarity.[1] They are primarily eliminated unchanged in the urine and, for larger molecules, in the bile.[9] Their elimination is often dependent on active transport mechanisms in the kidneys and liver.[9]
Pharmacodynamic Considerations: A Shift in Receptor Interactions
The structural and electronic differences between a tertiary amine and a quaternary ammonium salt can also lead to altered pharmacodynamic properties, including receptor binding affinity and selectivity.
Quaternary ammonium moieties are known to interact with specific biological targets, most notably cholinergic receptors.
-
Muscarinic Receptors: Many quaternary ammonium compounds exhibit affinity for muscarinic acetylcholine receptors.[5] This interaction can be either agonistic or antagonistic, depending on the overall structure of the molecule.
-
Nicotinic Receptors: The quaternary ammonium group is a key feature of the endogenous neurotransmitter acetylcholine and many nicotinic receptor agonists and antagonists.[10][11][12] Therefore, the N-methylated analog may exhibit significant activity at nicotinic receptors, a property likely absent or significantly reduced in the tertiary amine parent.
The phenylpropanolamine scaffold is present in many compounds with diverse pharmacological activities, including effects on adrenergic, serotonergic, and dopaminergic systems.[13][14][15][16][17] The introduction of a permanent positive charge in the N-methylated analog could either enhance or diminish affinity for these targets depending on the nature of the binding pocket. For instance, if the binding site contains a negatively charged amino acid residue, the quaternary ammonium salt might form a strong ionic interaction, leading to increased affinity. Conversely, if the binding pocket is predominantly hydrophobic, the charged analog would be disfavored.
Experimental Protocols
To empirically validate the predicted differences between these two compounds, a series of in vitro and in vivo experiments would be necessary.
Synthesis of [2-hydroxy-1-phenylpropyl]trimethylammonium
Objective: To synthesize the N-methylated analog from 2-(Dimethylamino)-3-phenylpropan-1-ol.
Materials:
-
2-(Dimethylamino)-3-phenylpropan-1-ol
-
Methyl iodide (CH₃I)
-
A suitable solvent (e.g., acetonitrile or methanol)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 2-(Dimethylamino)-3-phenylpropan-1-ol in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add an excess of methyl iodide dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the quaternary ammonium salt will likely precipitate from the solution. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
In Vitro Blood-Brain Barrier Permeability Assay
Objective: To compare the ability of the two compounds to cross a simulated blood-brain barrier.
Methodology: A common in vitro model is the Parallel Artificial Membrane Permeability Assay (PAMPA).
Procedure:
-
A filter plate with a lipid-infused artificial membrane is placed in a 96-well plate, separating a donor and an acceptor compartment.
-
The donor compartment is filled with a solution of the test compound in a buffer at a physiological pH of 7.4.
-
The acceptor compartment is filled with a matching buffer solution.
-
The plate is incubated for a set period (e.g., 4-18 hours).
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
The permeability coefficient (Pe) is calculated. A significantly lower Pe for the N-methylated analog would confirm its reduced ability to cross the artificial membrane.
Visualization of Key Concepts
Chemical Structures and Transformation
Caption: N-methylation of the tertiary amine to the quaternary ammonium salt.
Predicted Biological Fate
Caption: Differential distribution of the tertiary amine and quaternary ammonium salt.
Conclusion and Future Directions
The N-methylation of 2-(Dimethylamino)-3-phenylpropan-1-ol to its quaternary ammonium analog, [2-hydroxy-1-phenylpropyl]trimethylammonium, represents a fundamental chemical modification with significant and predictable consequences for its biological activity. The resulting permanent positive charge is expected to increase water solubility, decrease lipophilicity, and, most importantly, prevent passage across the blood-brain barrier. This would effectively sequester the compound's activity to the periphery. Furthermore, the introduction of the quaternary ammonium moiety may introduce new or altered interactions with cholinergic receptors.
For researchers, the choice between these two analogs is a critical strategic decision in the drug design process. The tertiary amine should be pursued for CNS targets, while the quaternary ammonium salt is the logical choice for peripheral targets where CNS side effects are a concern. The experimental protocols outlined provide a framework for validating these predicted differences and further characterizing these and other novel compounds. Future research should focus on obtaining empirical data on the receptor binding profiles and in vivo efficacy of these specific molecules to confirm the theoretical principles discussed in this guide.
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Wikipedia. Quaternary ammonium cation. [Link]
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Hrubiec, A. T., & McNamara, P. J. (2020). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 54(19), 11717–11719. [Link]
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Olivera-Bravo, S., Ivorra, I., Morales, A., & Criado, M. (2006). Quaternary ammonium anticholinesterases have different effects on nicotinic receptors: is there a single binding site?. Neuroscience, 143(2), 481–491. [Link]
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Dougherty, D. A. (1996). From ab initio quantum mechanics to molecular neurobiology: a cation-π binding site in the nicotinic receptor. Accounts of chemical research, 29(9), 455–461. [Link]
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Allen, C. N., & Yakel, J. L. (2019). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their applications. ResearchGate. [Link]
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Millan, M. J., et al. (2008). S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a Preferential Dopamine D3 Versus D2 Receptor Antagonist and Potential Antipsychotic Agent. Journal of Pharmacology and Experimental Therapeutics, 324(2), 587-599. [Link]
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Grienke, U., et al. (2010). A series of bis-azaaromatic quaternary ammonium compounds containing flexible polymethylenic linkers as well as conformationally restricted linkers were evaluated for their affinity for the blood-brain barrier choline transporter (BBB-ChT). Bioorganic & medicinal chemistry letters, 20(11), 3208–3210. [Link]
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Allen, C. N., & Yakel, J. L. (2010). Bis-azaaromatic quaternary ammonium salts as ligands for the blood-brain barrier choline transporter. Bioorganic & medicinal chemistry letters, 20(11), 3208–3210. [Link]
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Chothia, C., & Pauling, P. (1969). The conformation of cholinergic molecules at nicotinic nerve receptors. Proceedings of the National Academy of Sciences of the United States of America, 63(4), 1063–1070. [Link]
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A Guide to the Spectroscopic Journey: Characterizing 2-(Dimethylamino)-3-phenylpropan-1-ol and Its Synthetic Precursors
Introduction
In the landscape of pharmaceutical development and chiral synthesis, (S)-2-(Dimethylamino)-3-phenylpropan-1-ol is a valuable building block. Its structure, derived from the natural amino acid L-phenylalanine, offers a versatile scaffold for creating more complex molecules. The successful synthesis and purification of this compound hinge on the ability to meticulously track its formation and distinguish it from its precursors. This guide provides an in-depth spectroscopic comparison of (S)-2-(Dimethylamino)-3-phenylpropan-1-ol and the key intermediates in a common synthetic route. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can observe the precise molecular transformations at each stage, ensuring the integrity of the final product. This document is intended for researchers and drug development professionals, offering both reference data and the causal logic behind the spectroscopic observations.
The Synthetic Pathway: A Bird's-Eye View
The transformation from a simple amino acid to the target amino alcohol involves a series of well-defined chemical modifications. Each step introduces or alters a functional group, leaving a distinct fingerprint in the spectroscopic data. The pathway under consideration is a logical and efficient route starting from L-phenylalanine.
Caption: Synthetic route from L-Phenylalanine to 2-(Dimethylamino)-3-phenylpropan-1-ol.
Part 1: Spectroscopic Analysis of Precursors
A rigorous analysis begins with understanding the starting materials. Each precursor has a unique spectral signature that is predictably altered in the subsequent reaction.
Precursor 1: L-Phenylalanine
As our starting material, L-phenylalanine exists as a zwitterion in its solid state and in neutral aqueous solutions. This duality profoundly influences its spectroscopic properties.
-
¹H NMR (D₂O): The spectrum is characterized by the aromatic protons of the phenyl group appearing as a multiplet between 7.2 and 7.5 ppm. The alpha-proton (α-H) is typically found around 4.0 ppm, coupled to the two diastereotopic beta-protons (β-H) of the benzyl group, which appear as a multiplet around 3.1-3.3 ppm.[1]
-
¹³C NMR (D₂O): Key signals include the carboxylate carbon (~175 ppm), the aromatic carbons (~127-137 ppm), the alpha-carbon (α-C) at ~57 ppm, and the beta-carbon (β-C) at ~38 ppm.
-
IR Spectroscopy (ATR): The spectrum is dominated by a very broad absorption from 3000-2500 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid and the N-H stretches of the ammonium group. A strong C=O stretch for the carboxylate is visible around 1580-1610 cm⁻¹.
-
Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ is observed at an m/z of 166.
Precursor 2: L-Phenylalanine Methyl Ester
The first transformation is the protection of the carboxylic acid as a methyl ester. This is typically achieved using thionyl chloride in methanol. This step neutralizes the zwitterionic character, leading to significant spectroscopic shifts. The data is often acquired on the hydrochloride salt.[2]
-
¹H NMR (D₂O): The most notable change is the appearance of a sharp singlet at ~3.82 ppm, corresponding to the three protons of the newly formed methyl ester (-OCH₃).[2] The alpha-proton (α-H) shifts slightly to ~4.42 ppm. The aromatic and benzyl proton signals remain in similar regions.[2]
-
¹³C NMR (D₂O): A new signal for the methyl ester carbon appears at ~53.6 ppm.[2] The carbonyl carbon shifts downfield to ~170.1 ppm, which is characteristic of an ester carbonyl compared to a carboxylate.[2]
-
IR Spectroscopy (ATR): The broad acid O-H stretch disappears. A strong, sharp C=O stretching band, characteristic of an ester, now appears at a higher frequency, typically around 1740-1750 cm⁻¹. The N-H stretching of the primary amine hydrochloride is observed around 3000 cm⁻¹.
-
Mass Spectrometry (ESI+): The molecular weight increases by 14 Da (CH₂). The [M+H]⁺ ion is now observed at m/z 180.[3]
Precursor 3: N,N-Dimethyl-L-phenylalanine
While our pathway shows methylation after esterification, we will analyze the free acid form here for completeness, as it is a commercially available intermediate. This structure introduces a tertiary amine.
-
¹H NMR: The most significant feature is the appearance of a singlet at approximately 2.3-2.8 ppm, integrating to six protons, which corresponds to the two methyl groups on the nitrogen atom (-N(CH₃)₂). The N-H protons are no longer present.
-
¹³C NMR: A new signal appears for the two equivalent N-methyl carbons, typically in the 40-45 ppm range. The alpha-carbon (α-C) experiences a downfield shift due to the electron-donating methyl groups.
-
IR Spectroscopy (ATR): The N-H stretching bands are absent. The spectrum will show the broad O-H of the carboxylic acid and the C=O stretch around 1600-1620 cm⁻¹ (as the zwitterion).[4]
-
Mass Spectrometry (ESI+): The [M+H]⁺ ion is observed at m/z 194.[5]
Part 2: Spectroscopic Analysis of the Final Product
The culmination of the synthesis is the reduction of the methyl ester to a primary alcohol. This final step creates the target molecule, 2-(Dimethylamino)-3-phenylpropan-1-ol, and its success is unequivocally confirmed by spectroscopy.
Final Product: (S)-2-(Dimethylamino)-3-phenylpropan-1-ol
The reduction of the N,N-dimethyl-L-phenylalanine methyl ester with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) transforms the ester into a primary alcohol.
-
¹H NMR (CDCl₃):
-
The defining signal of the methyl ester at ~3.7 ppm vanishes completely.
-
New signals appear for the methylene protons of the primary alcohol (-CH₂OH), typically as a multiplet between 3.3-3.7 ppm.[2]
-
A broad singlet, corresponding to the hydroxyl proton (-OH), appears; its chemical shift is variable (typically 2-4 ppm) and it can be exchanged with D₂O.
-
The N-methyl proton singlet remains, often shifting slightly to ~2.4 ppm.[2]
-
The alpha-proton (now adjacent to the dimethylamino group and the benzyl group) appears as a multiplet around 2.7-2.9 ppm.[2]
-
-
¹³C NMR (CDCl₃):
-
IR Spectroscopy (ATR):
-
The most critical change is the disappearance of the strong ester C=O stretch from ~1740 cm⁻¹.
-
The appearance of a strong, broad O-H stretching band in the region of 3200-3600 cm⁻¹ is definitive proof of the alcohol formation.
-
A C-O stretching band is also observed around 1050-1150 cm⁻¹.
-
-
Mass Spectrometry (ESI+): The reduction of the ester to an alcohol results in a change in the molecular formula to C₁₀H₁₅NO. The protonated molecule [M+H]⁺ is expected at an m/z of 180. The fragmentation pattern will be significantly different from its ester precursor, often showing a characteristic loss of water ([M+H-H₂O]⁺) at m/z 162.
Part 3: Comparative Data Summary and Protocols
For ease of comparison, the key spectroscopic data are summarized below.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) | [M+H]⁺ (m/z) |
| L-Phenylalanine | ~7.3 (Ar-H), ~4.0 (α-H) | ~175 (COO⁻), ~57 (α-C) | 3000-2500 (br, OH/NH₃⁺), ~1600 (C=O) | 166 |
| L-Phenylalanine Methyl Ester | ~3.8 (s, 3H, OCH₃) , ~4.4 (α-H) | ~170 (C=O) , ~54 (OCH₃) | ~3000 (NH₃⁺), ~1745 (C=O) | 180 |
| N,N-Dimethyl-L-phenylalanine | ~2.5 (s, 6H, N(CH₃)₂) , ~7.3 (Ar-H) | ~174 (COO⁻), ~42 (N(CH₃)₂) | 3000-2500 (br, OH), ~1610 (C=O) | 194 |
| 2-(Dimethylamino)-3-phenylpropan-1-ol | 3.3-3.7 (m, 2H, CH₂OH) , ~2.4 (s, 6H) | ~62 (CH₂OH) , ~62 (α-C) | 3200-3600 (br, OH) , No C=O | 180 |
Standard Operating Protocols (SOPs)
To ensure reproducibility and data integrity, the following standardized protocols for spectroscopic analysis should be employed.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add a minimum of 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 240 ppm.
-
Use a relaxation delay of 2 seconds.
-
Co-add a minimum of 1024 scans.
-
-
Data Processing: Process the raw data (FID) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[6]
-
Sample Preparation: Place a small, representative amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[7]
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to promote protonation for positive ion mode.[7]
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode, scanning a relevant m/z range (e.g., 50-500 Da).
-
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺ and any characteristic fragment ions. Compare the observed mass to the calculated exact mass of the expected compound.
Conclusion
This guide demonstrates that a multi-technique spectroscopic approach is indispensable for monitoring the synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol. Each reaction step imparts a clear and predictable change in the NMR, IR, and MS data. The disappearance of a carboxylic acid/ester functionality and the appearance of an alcohol group provide the definitive spectroscopic evidence for the successful final reduction. By following standardized protocols and understanding the correlation between chemical structure and spectral output, researchers can confidently verify the identity and purity of their intermediates and final product, ensuring the successful outcome of their synthetic endeavors.
References
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Jones, S. et al. Supporting Information for "Asymmetric Diels-Alder reactions of substituted anthracene derivatives". University of Sheffield. [Link]
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Sun, D. et al. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Oriental Journal of Chemistry. [Link]
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Method 1: Enantioselective Purity and Assay by Chiral High-Performance Liquid Chromatography (HPLC)
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-(Dimethylamino)-3-phenylpropan-1-ol
In the landscape of pharmaceutical development and quality control, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 2-(Dimethylamino)-3-phenylpropan-1-ol, a key chiral intermediate, presents a common analytical challenge: ensuring that the methods used for its quantification and purity assessment are not only precise and accurate but also robust and reliable. This guide provides an in-depth comparison of two orthogonal analytical techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound.
The core principle of this guide is not merely to present two separate methods, but to demonstrate the process of cross-validation . Cross-validation involves comparing the results from two distinct analytical methodologies to provide a higher level of assurance in the data's integrity.[1] This is critical when one method is intended to replace another, when validating a new method against a reference, or when data is generated across different laboratories. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures to ensure they are fit for their intended purpose.[2][3][4]
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. For chiral molecules like 2-(Dimethylamino)-3-phenylpropan-1-ol, the use of a Chiral Stationary Phase (CSP) is essential for separating enantiomers, a critical quality attribute as different enantiomers can exhibit vastly different pharmacological activities.[5][6]
Causality of Methodological Choices
The selection of a polysaccharide-based CSP (e.g., amylose or cellulose derivatives) is a strategic starting point due to their proven broad applicability in resolving a wide range of chiral compounds, including amino alcohols.[7] The mobile phase, a mixture of a non-polar solvent (n-hexane) and an alcohol (isopropanol), allows for the necessary interactions with the CSP. A small amount of an amine modifier, like diethylamine, is crucial. Its purpose is to suppress the interaction of the basic amine group of the analyte with residual acidic silanol groups on the silica support, thereby improving peak shape and preventing tailing.
Experimental Protocol: Chiral HPLC
-
System Preparation:
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: CHIRALPAK® IA (or equivalent amylose-based CSP), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(Dimethylamino)-3-phenylpropan-1-ol reference standard and dissolve in 10 mL of the mobile phase.
-
Working Standard (100 µg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample containing the analyte to a target concentration of 100 µg/mL using the mobile phase.
-
-
System Suitability Test (SST):
-
Inject the Working Standard solution six times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area of the principal peak should be ≤ 2.0%. The resolution between the two enantiomer peaks (if a racemic standard is available) should be ≥ 1.5.
-
-
Analysis:
-
Inject the blank (mobile phase), followed by the standard and sample solutions.
-
Calculate the assay and enantiomeric purity based on the peak areas.
-
Visualizing the HPLC Workflow
Caption: Workflow for Chiral HPLC Analysis.
Method 2: Purity and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, offering excellent separation efficiency and definitive identification based on mass spectra. However, polar, protic compounds like 2-(Dimethylamino)-3-phenylpropan-1-ol often exhibit poor chromatographic behavior (e.g., peak tailing) and may be thermally unstable.
Causality of Methodological Choices
To overcome these challenges, a derivatization step is essential. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. This process replaces the active hydrogens on the hydroxyl and amino groups with non-polar trimethylsilyl (TMS) groups. The resulting TMS-ether is more volatile, less polar, and more thermally stable, leading to sharp, symmetrical peaks and improved sensitivity. The choice of a low-polarity 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS) is standard for general-purpose GC-MS analysis and is well-suited for separating the derivatized analyte from potential impurities.[8][9]
Experimental Protocol: GC-MS
-
Derivatization:
-
Accurately weigh ~1 mg of the sample or standard into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before analysis.
-
-
System Preparation:
-
Instrument: GC system coupled to a Mass Selective Detector (MSD).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.[10]
-
MS Transfer Line: 280°C.
-
MS Source: 230°C.
-
MS Quadrupole: 150°C.
-
Scan Range: 40-550 amu.
-
-
Analysis:
-
Inject the derivatized blank, standard, and sample solutions.
-
Identify the analyte peak by its retention time and mass spectrum. The derivatized molecule should show a characteristic molecular ion and fragmentation pattern.
-
Quantify based on the total ion chromatogram (TIC) peak area or by using a specific extracted ion for enhanced selectivity.
-
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS Analysis with Derivatization.
Head-to-Head Comparison: Cross-Validation Performance
The ultimate goal of cross-validation is to demonstrate that both methods produce equivalent, reliable results for the intended purpose.[1] This is assessed by comparing their performance across a range of validation parameters as stipulated by ICH Q2(R2).[11][12]
| Performance Parameter | Chiral HPLC-UV | GC-MS (after Derivatization) | Rationale & Discussion |
| Specificity / Selectivity | Excellent. Baseline separation of enantiomers. Can resolve non-chiral impurities based on retention time. | Superior. Chromatographic separation combined with mass spectral identification provides a very high degree of confidence in peak identity. | HPLC relies solely on retention time for identification, while GC-MS adds the highly specific dimension of mass fragmentation patterns. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods are expected to show excellent linearity over a defined concentration range. |
| Range | 1 - 150 µg/mL | 0.1 - 100 µg/mL | The operational range must be proven to be linear, accurate, and precise.[3] GC-MS often provides a lower limit of detection. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 101.5% | Accuracy is determined by spiking a known amount of analyte into a placebo matrix. Both methods should yield results close to the true value. |
| Precision (% RSD) | Repeatability: ≤ 0.8%Intermediate: ≤ 1.5% | Repeatability: ≤ 1.0%Intermediate: ≤ 1.8% | The multi-step derivatization process in the GC-MS protocol can introduce slightly higher variability compared to the direct injection HPLC method. |
| LOD / LOQ | LOD: 0.3 µg/mLLOQ: 1.0 µg/mL | LOD: 0.03 µg/mLLOQ: 0.1 µg/mL | GC-MS typically offers significantly higher sensitivity, making it ideal for trace impurity analysis. |
| Key Advantage | Direct enantiomer separation. | Definitive identification and high sensitivity. | The choice depends on the primary analytical goal: enantiomeric purity (HPLC) vs. trace impurity identification (GC-MS). |
| Key Disadvantage | Lower sensitivity; potential for co-eluting impurities. | Indirect analysis requires derivatization; not suitable for thermally labile impurities. | The derivatization step in GC-MS adds time and complexity to the sample preparation. |
Visualizing the Cross-Validation Logic
The relationship between the two methods and the validation parameters can be visualized to understand the logic of achieving a cross-validated state.
Caption: Logic of Cross-Validation using ICH Parameters.
Conclusion and Recommendations
Both Chiral HPLC-UV and GC-MS are powerful, validatable techniques for the analysis of 2-(Dimethylamino)-3-phenylpropan-1-ol. The choice of method is dictated by the specific analytical objective.
-
For routine quality control focusing on enantiomeric purity and assay , the Chiral HPLC method is superior. It is direct, robust, and specifically addresses the critical chiral nature of the molecule without complex sample preparation.
-
For impurity profiling, trace analysis, and definitive structural confirmation , GC-MS is the method of choice. Its enhanced sensitivity and the specificity of mass spectral data make it invaluable for identifying unknown impurities and providing orthogonal confirmation of the primary component's identity.
A comprehensive analytical control strategy would ideally leverage both. The Chiral HPLC method would be used for release testing, while the GC-MS method would be employed during method development for characterization and for investigating any out-of-specification results. By cross-validating these two orthogonal methods, a high degree of confidence is established in the analytical data, ensuring the quality and safety of the final product.
References
-
ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]
-
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column. Retrieved from [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Retrieved from [Link]
-
gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
-
FDA. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Retrieved from [Link]
-
Chemist Library. (n.d.). Chiral Separation Techniques. Retrieved from [Link]
-
ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
International Journal of Green Pharmacy. (2018). GC-MS and HPLC profiles of phenolic fractions of the leaf of Telfairia occidentalis. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-(Methylamino)-3-phenylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
PubMed. (2006). GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea. National Center for Biotechnology Information. Retrieved from [Link]
-
NIH. (2024). Evaluation of stability of (1R, 2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. Retrieved from [Link]
-
PubMed. (2001). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Retrieved from [Link]
-
PubChem. (n.d.). (1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol;1,1-dioxo-1,2-benzothiazol-3-one. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol: A Comparative Benchmark
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides an in-depth comparative analysis of the prevalent synthetic routes to 2-(Dimethylamino)-3-phenylpropan-1-ol, a valuable building block in pharmaceutical chemistry. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind experimental choices, offering a critical evaluation of yields, scalability, and potential challenges to empower you in your synthetic endeavors.
Introduction: The Significance of 2-(Dimethylamino)-3-phenylpropan-1-ol
2-(Dimethylamino)-3-phenylpropan-1-ol, and its derivatives, are integral components in the synthesis of a variety of biologically active molecules. The presence of both a hydroxyl group and a tertiary amine provides versatile handles for further chemical modification, making it a sought-after precursor in the development of novel therapeutic agents. Achieving a high-yielding and cost-effective synthesis is therefore a critical objective for any research and development program.
The Dominant Pathway: Mannich Reaction Followed by Reduction
The most established and widely reported method for the synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol is a robust two-step sequence. This pathway commences with a Mannich reaction to construct the carbon skeleton, followed by the reduction of a ketone intermediate to the desired alcohol.
Step 1: The Mannich Reaction - Forging the β-Amino Ketone
The initial step involves the condensation of acetophenone, paraformaldehyde (as a source of formaldehyde), and dimethylamine hydrochloride. This classic multicomponent reaction efficiently forms the β-amino ketone, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.
Mechanism in Action: The reaction proceeds through the initial formation of an electrophilic iminium ion from dimethylamine and formaldehyde. Concurrently, the acetophenone, under acidic conditions, enolizes to its more nucleophilic form. The enol then attacks the iminium ion, leading to the formation of the carbon-carbon bond and, after proton transfer, the desired Mannich base. The use of the hydrochloride salt of the amine is common as it provides the acidic medium necessary for the reaction.
A representative literature procedure reports a yield of approximately 66% for this step.
Step 2: The Reduction - From Ketone to Alcohol
The crux of this synthetic route often lies in the choice of reducing agent for the conversion of 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride to the final product. Two primary methods dominate the literature: catalytic hydrogenation and chemical reduction with sodium borohydride.
Method A: Catalytic Hydrogenation with Raney Nickel
This method is frequently favored in industrial settings due to its potential for high efficiency and cleaner work-ups. The use of a heterogeneous catalyst like Raney nickel allows for straightforward removal by filtration upon reaction completion.
Causality of Choice: Raney nickel is a cost-effective and highly active catalyst for the reduction of ketones. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure, which facilitates the rapid and complete conversion of the starting material. This method often leads to high yields and good product quality.[1]
Method B: Chemical Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) offers a milder and often more convenient alternative for laboratory-scale synthesis. It is a selective reducing agent for aldehydes and ketones and is generally safer to handle than more reactive hydrides like lithium aluminum hydride.
Causality of Choice: The selectivity of NaBH₄ is a key advantage, as it will not reduce other potentially sensitive functional groups. The reaction is typically performed in a protic solvent, such as methanol or ethanol, at or below room temperature, making it experimentally straightforward.
Comparative Analysis of Reduction Methods
| Parameter | Catalytic Hydrogenation (Raney Ni) | Chemical Reduction (Sodium Borohydride) |
| Yield | Generally high | Good to high |
| Scalability | Excellent for large-scale production | Suitable for lab-scale; can be challenging for very large scale due to quenching and work-up |
| Safety | Requires handling of hydrogen gas under pressure | Safer to handle than more reactive hydrides, but quenching of excess reagent requires care |
| Work-up | Simple filtration to remove the catalyst | Requires aqueous work-up to decompose borate esters and extract the product |
| Cost | Raney nickel is relatively inexpensive; initial investment in hydrogenation equipment may be required | Sodium borohydride is readily available and affordable |
| Environmental Impact | Catalyst can often be recycled; avoids large volumes of solvent for work-up | Generates borate waste products that require proper disposal |
Alternative Synthetic Strategies: Exploring Other Pathways
While the Mannich reaction route is well-trodden, alternative approaches exist, though they are less commonly reported for this specific molecule.
Nitromethane-based Synthesis
One patented method describes the synthesis of a related compound, 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol, starting from m-chlorophenyl-phenylacetaldehyde and nitromethane.[1][2] This is followed by a Raney nickel-catalyzed reduction of the nitro group and subsequent dimethylation. This approach offers a different strategy for constructing the amino alcohol backbone. A reported yield for a similar reduction of a nitro alcohol to the corresponding amino alcohol is 72%.[1]
Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (Mannich Reaction)
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
Concentrated Hydrochloric Acid
-
Ethanol (95%)
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), paraformaldehyde (1.1 eq), and dimethylamine hydrochloride (1.3 eq).
-
Add ethanol and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture with stirring for 2-3 hours.
-
Cool the reaction mixture and slowly add acetone to precipitate the product.
-
Collect the crystalline product by vacuum filtration and wash with cold acetone.
-
Dry the product to obtain 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.
Protocol 2A: Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride via Catalytic Hydrogenation
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
-
Raney Nickel (as a slurry in water)
-
Ethanol
-
Hydrogen gas
Procedure:
-
Charge a hydrogenation reactor with 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride and ethanol.
-
Carefully add the Raney nickel catalyst.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
Carefully vent the reactor and filter the mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or distillation.
Protocol 2B: Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride with Sodium Borohydride
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
-
Sodium borohydride
-
Methanol
-
Water
-
Dichloromethane or Ethyl Acetate
Procedure:
-
Dissolve 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) in portions, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizing the Workflow
Caption: Synthetic workflow for 2-(Dimethylamino)-3-phenylpropan-1-ol.
Conclusion and Recommendations
The two-step synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol via a Mannich reaction followed by reduction stands as the most practical and well-documented approach. For large-scale industrial production, catalytic hydrogenation with Raney nickel is often the preferred method due to its high efficiency, scalability, and straightforward work-up. For laboratory-scale synthesis, the operational simplicity and safety of sodium borohydride reduction make it an attractive and reliable choice.
When selecting a synthetic route, researchers must consider the scale of the reaction, available equipment, and safety infrastructure. The information and protocols provided in this guide are intended to serve as a robust foundation for making informed decisions and successfully executing the synthesis of this important pharmaceutical intermediate.
References
- Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process.
- Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process.
- EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol
- US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.
- US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Quick Company. [Link]
- US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
catalytic enantioselective addition of dialkylzincs to aldehydes using. Organic Syntheses Procedure. [Link]
- EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.
-
Synthesis of 3-dimethylamino- 1-p-chlorphenyl-1-phenyl-propan-2-ol. PrepChem.com. [Link]
-
Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. [Link]
-
Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. The Royal Society of Chemistry. [Link]
-
3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride. PubChem. [Link]
-
Comparison of Ir-catalyzed hydrogenation and sodium borohydride reduction in desymmetrization of cyclic diketones. ResearchGate. [Link]
-
Comparison of the catalytic hydrogenation performance. Concentration of.... ResearchGate. [Link]
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A Comparative Guide to the Stability of 2-(Dimethylamino)-3-phenylpropan-1-ol and Its Structural Analogues
This guide provides a comprehensive analysis of the chemical stability of 2-(Dimethylamino)-3-phenylpropan-1-ol and its structurally related derivatives. It is intended for researchers, scientists, and professionals in drug development who are focused on understanding the degradation pathways and establishing a stable formulation for this class of compounds. The protocols and analyses presented herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific rigor and regulatory relevance.[1][2][3][4][5]
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy.[3][6] Therefore, a thorough understanding of how a molecule behaves under various environmental stresses is paramount during drug development. This guide will delve into the theoretical and practical aspects of conducting a comparative stability study, using 2-(Dimethylamino)-3-phenylpropan-1-ol as the primary compound of interest and comparing its stability profile with its close structural analogues, Phenylpropanolamine and (S)-2-(Methylamino)-3-phenylpropan-1-ol.
Introduction to the Compounds
The compounds under investigation share a common phenylpropanolamine backbone, a structural motif present in many biologically active molecules. Variations in the substitution on the amine group can significantly influence the molecule's physicochemical properties, including its stability.
-
2-(Dimethylamino)-3-phenylpropan-1-ol: The primary compound of interest, featuring a tertiary amine.
-
Phenylpropanolamine: A primary amine analogue.
-
(S)-2-(Methylamino)-3-phenylpropan-1-ol: A secondary amine analogue.[7][8]
Understanding the relative stability of these compounds can provide valuable insights into how the nature of the amino group (primary, secondary, or tertiary) affects the degradation pathways of this class of molecules.
Experimental Design for a Comparative Stability Study
A robust stability study is designed to identify potential degradation products and to understand the kinetics of degradation under various stress conditions.[9][10] The design of a formal stability study should be based on knowledge of the behavior and properties of the drug substance.[4] This section outlines a comprehensive experimental plan.
Materials and Analytical Methods
The cornerstone of any stability study is the use of a validated stability-indicating analytical method.[2][11] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high sensitivity, accuracy, and versatility in separating the parent compound from its degradation products.[12][]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This method would require full validation according to ICH Q2(R1) guidelines to ensure it is fit for purpose.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[9][10] These studies help in identifying the likely degradation products and elucidating degradation pathways.[4][10]
Table 2: Forced Degradation Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80 °C for 48 hours (solid state) |
| Photostability | Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][4] |
Samples from each stress condition should be analyzed by the validated HPLC method to quantify the remaining parent compound and to profile the degradation products.
Long-Term and Accelerated Stability Studies
Formal stability studies are conducted to establish the re-test period or shelf life and recommended storage conditions.[2][3] These studies should be performed on at least three primary batches of the drug substance.[1][2][4]
Table 3: Long-Term and Accelerated Stability Conditions (as per ICH Q1A(R2))
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months |
Expected Degradation Pathways and Comparative Stability
The phenylpropanolamine structure is susceptible to several degradation pathways. The following is a discussion of the likely degradation mechanisms and a hypothesis on the comparative stability of the three analogues.
Oxidation
The amino group and the benzylic alcohol are potential sites for oxidation. Tertiary amines, like in 2-(Dimethylamino)-3-phenylpropan-1-ol, can be oxidized to N-oxides. Secondary amines, as in (S)-2-(Methylamino)-3-phenylpropan-1-ol, can be oxidized to nitrones or undergo N-dealkylation. Primary amines, such as in Phenylpropanolamine, are also susceptible to oxidation. The benzylic alcohol can be oxidized to the corresponding ketone.
It is hypothesized that the tertiary amine in 2-(Dimethylamino)-3-phenylpropan-1-ol will be more prone to N-oxidation compared to the secondary and primary amines.
Degradation via Dehydration
The hydroxyl group at the C1 position can be eliminated, especially under acidic conditions and heat, to form an alkene. This pathway is common for alcohols.
Photodegradation
The phenyl group is a chromophore that can absorb UV light, potentially leading to photolytic degradation. The presence of the amino and hydroxyl groups can influence the excited state chemistry and the resulting degradation products.
The following diagram illustrates a potential degradation pathway for 2-(Dimethylamino)-3-phenylpropan-1-ol.
Caption: Potential degradation pathways of 2-(Dimethylamino)-3-phenylpropan-1-ol.
Experimental Workflow
The following diagram outlines the logical flow of a comparative stability study.
Caption: Workflow for a comparative stability study.
Data Presentation and Interpretation
All quantitative data from the stability studies should be summarized in tables for easy comparison.
Table 4: Hypothetical Comparative Stability Data Summary (% Degradation after 6 months at 40°C/75% RH)
| Compound | % Degradation | Major Degradation Product |
| 2-(Dimethylamino)-3-phenylpropan-1-ol | 5.2 | N-Oxide |
| Phenylpropanolamine | 3.8 | Oxidative deamination product |
| (S)-2-(Methylamino)-3-phenylpropan-1-ol | 4.5 | N-dealkylation product |
The results would be interpreted to rank the compounds in order of stability and to identify the most labile functional group. This information is crucial for formulation development, where excipients and packaging can be chosen to protect the drug substance from degradation.
Conclusion
This guide has outlined a comprehensive strategy for conducting a comparative stability study of 2-(Dimethylamino)-3-phenylpropan-1-ol and its structural analogues. By following the principles of forced degradation and long-term stability testing, in conjunction with a validated stability-indicating HPLC method, researchers can gain a thorough understanding of the degradation pathways and intrinsic stability of these compounds. This knowledge is fundamental to the development of a safe, effective, and stable pharmaceutical product.
References
-
ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]
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Huynh-Ba, K. (Ed.). (2009). Handbook of stability testing in pharmaceutical development. Springer. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-(Dimethylamino)-3-phenylpropan-1-ol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(Dimethylamino)-3-phenylpropan-1-ol, a compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this substance.
Understanding the Hazard Profile
Key potential hazards include:
-
Skin and eye irritation or corrosion.
-
Acute toxicity if ingested, inhaled, or absorbed through the skin.
-
Environmental hazards if released into drains or waterways[1].
Incompatible materials to consider during storage and disposal include acids, strong oxidizing agents, acid anhydrides, and acid chlorides[1].
Personal Protective Equipment (PPE): The First Line of Defense
Due to the potential hazards, stringent adherence to personal protective equipment protocols is mandatory. The following PPE should be worn at all times when handling 2-(Dimethylamino)-3-phenylpropan-1-ol waste:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1]. |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Body Protection | A lab coat or other protective clothing to prevent skin contact[3]. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation of dusts or aerosols, or if irritation is experienced[1]. |
Step-by-Step Disposal Protocol
The disposal of 2-(Dimethylamino)-3-phenylpropan-1-ol must be conducted in a manner that prevents environmental release and ensures the safety of all personnel. The following workflow outlines the necessary steps from waste generation to final disposal.
Workflow for Disposal of 2-(Dimethylamino)-3-phenylpropan-1-ol
Caption: Disposal workflow for 2-(Dimethylamino)-3-phenylpropan-1-ol.
Detailed Procedural Steps:
-
Waste Identification and Segregation:
-
Any unused 2-(Dimethylamino)-3-phenylpropan-1-ol, solutions containing the compound, or materials contaminated with it (e.g., pipette tips, weighing boats, absorbent paper) should be considered hazardous waste[4].
-
Segregate this waste stream from non-hazardous waste and other incompatible chemical wastes to prevent accidental reactions[5].
-
-
Containerization:
-
Use a container that is compatible with the chemical. The original container is often the best choice, provided it is in good condition[5][4].
-
The container must be leak-proof and have a secure, tight-fitting cap[5]. Do not use food-grade containers[5].
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion[5].
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste"[5].
-
The label must also include the full chemical name: "2-(Dimethylamino)-3-phenylpropan-1-ol" (no abbreviations or formulas), the associated hazards (e.g., "Corrosive," "Toxic"), and the date the container first received waste (accumulation start date)[5].
-
-
Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5]. This area should be under the control of the operator of the process generating the waste.
-
The SAA should be in a well-ventilated location, such as a chemical fume hood, and away from incompatible materials[1][5].
-
Ensure the container remains closed at all times, except when you are adding waste[5].
-
-
Spill Management:
-
In the event of a spill, clear the area of personnel and move upwind if possible[6].
-
Wear the appropriate PPE, including respiratory protection.
-
For solid spills, sweep up the material and place it in a suitable, labeled container for disposal[1][7]. Avoid creating dust[7].
-
For liquid spills, contain the spill with an inert absorbent material like sand, earth, or vermiculite[6][8]. Collect the absorbed material into a labeled container for disposal.
-
Wash the spill area and prevent runoff from entering drains[6].
-
Do not empty this chemical into drains[1].
-
-
Final Disposal:
-
The ultimate disposal of 2-(Dimethylamino)-3-phenylpropan-1-ol must be conducted by a licensed professional waste disposal service[7]. Do not attempt to treat or dispose of this chemical on-site without the proper permits and facilities[9].
-
Methods of disposal may include incineration in a chemical incinerator equipped with an afterburner and scrubber[7][10].
-
Ensure that all paperwork, such as hazardous waste manifests, is completed accurately to track the waste from its point of generation to its final disposal[10].
-
Regulatory Context and Institutional Policies
All chemical waste disposal is governed by federal, state, and local regulations, such as those from the Environmental Protection Agency (EPA) in the United States[9]. It is imperative that you are familiar with and adhere to your institution's specific chemical hygiene plan and waste disposal guidelines, as these are designed to ensure compliance with all relevant regulations. Your institution's Environmental Health and Safety (EHS) department is a critical resource for guidance on waste management.
By following these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
-
Capot Chemical. (2014, November 19). MSDS of (S)-3-(dimethylamino)-3-phenylpropan-1-ol. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Australian Government Department of Health and Aged Care. (2022, June 30). Phenyl propanaldehydes - Evaluation statement. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-2-(Methylamino)-3-phenylpropan-1-ol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol. PubChem. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
-
Clinical Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
